Product packaging for 2,3-Dimethyl-3-hexanol(Cat. No.:CAS No. 4166-46-5)

2,3-Dimethyl-3-hexanol

Cat. No.: B1581839
CAS No.: 4166-46-5
M. Wt: 130.23 g/mol
InChI Key: CGWJMIUMPDDHQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3-Dimethyl-3-hexanol is a useful research compound. Its molecular formula is C8H18O and its molecular weight is 130.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H18O B1581839 2,3-Dimethyl-3-hexanol CAS No. 4166-46-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylhexan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-5-6-8(4,9)7(2)3/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGWJMIUMPDDHQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20961886
Record name 2,3-Dimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4166-46-5
Record name 2,3-Dimethyl-3-hexanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4166-46-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dimethylhexan-3-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004166465
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Dimethylhexan-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20961886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dimethylhexan-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.836
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic analysis of the tertiary alcohol, 2,3-Dimethyl-3-hexanol. This document is intended for professionals in the fields of chemical research, and drug development who require detailed information on this compound. The guide includes tabulated quantitative data, detailed experimental protocols, and visualizations of its chemical structure and synthetic pathways.

Chemical Structure and Identification

This compound is a saturated tertiary alcohol. Its structure consists of a hexane (B92381) backbone with methyl groups at positions 2 and 3, and a hydroxyl group at position 3.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₈OPubChem[1]
Molecular Weight 130.23 g/mol PubChem[1]
IUPAC Name 2,3-dimethylhexan-3-olPubChem[1]
CAS Number 4166-46-5PubChem[1]
Boiling Point 157-159 °C
Density 0.833 g/cm³
Appearance Colorless liquid
Solubility Insoluble in water, soluble in organic solvents.

Synthesis of this compound

A common and effective method for the synthesis of tertiary alcohols such as this compound is the Grignard reaction.[2][3][4][5][6] This involves the reaction of a Grignard reagent with a suitable ketone. Two plausible retrosynthetic routes are outlined below.

Retrosynthetic Analysis

Retrosynthesis cluster_0 Route A cluster_1 Route B This compound This compound 2-Pentanone 2-Pentanone 2-Pentanone->this compound + Isopropylmagnesium bromide Isopropylmagnesium bromide Isopropylmagnesium bromide->this compound 3-Methyl-2-butanone 3-Methyl-2-butanone 3-Methyl-2-butanone->this compound + Propylmagnesium bromide Propylmagnesium bromide Propylmagnesium bromide->this compound

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: Synthesis via Grignard Reaction (Route A)

This protocol details the synthesis of this compound from 2-pentanone and isopropylmagnesium bromide.

Materials:

  • Magnesium turnings

  • 2-Bromopropane (B125204)

  • Anhydrous diethyl ether

  • 2-Pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware (three-necked flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, add a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and the observation of bubbling.

    • Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Pentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • In the dropping funnel, add a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether.

    • Add the 2-pentanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and remove the solvent by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure.

Synthesis_Workflow start Start reagent_prep Prepare Isopropylmagnesium bromide (Grignard Reagent) start->reagent_prep reaction React Grignard Reagent with 2-Pentanone reagent_prep->reaction workup Aqueous Work-up (NH₄Cl quench) reaction->workup extraction Solvent Extraction (Diethyl Ether) workup->extraction drying Drying (Na₂SO₄) extraction->drying purification Purification (Fractional Distillation) drying->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Data Source
¹H NMR (CDCl₃)δ (ppm): ~0.9 (m, 9H), ~1.2-1.6 (m, 8H), ~1.7 (s, 1H, OH)Predicted
¹³C NMR (CDCl₃)δ (ppm): ~14.2, ~16.5, ~17.8, ~25.9, ~36.7, ~39.8, ~75.3PubChem[1]
Infrared (IR) (Neat)ν (cm⁻¹): ~3400 (broad, O-H stretch), ~2960 (C-H stretch), ~1460 (C-H bend), ~1150 (C-O stretch)PubChem, NIST[1][7]
Mass Spectrometry (EI) m/z (%): 101 (100), 73 (95), 43 (80), 55 (60), 83 (50)NIST[7]
Experimental Protocols for Spectroscopic Analysis

4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 10-20 mg of purified this compound in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: A standard NMR spectrometer (e.g., 300 or 500 MHz).

  • Acquisition: Record ¹H and ¹³C NMR spectra at room temperature. For ¹H NMR, 16-32 scans are typically sufficient. For ¹³C NMR, a larger number of scans (e.g., 1024) may be required to achieve a good signal-to-noise ratio.

4.1.2. Infrared (IR) Spectroscopy

  • Sample Preparation: For a neat sample, a small drop of the liquid is placed between two sodium chloride or potassium bromide plates.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

4.1.3. Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced via direct injection or, more commonly, through a gas chromatograph (GC-MS) for separation from any minor impurities.

  • Instrumentation: A mass spectrometer with an electron ionization (EI) source.

  • Acquisition: A standard EI energy of 70 eV is used. The mass-to-charge ratio (m/z) is scanned over a range of, for example, 30-200 amu. The fragmentation pattern is then analyzed.[8]

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions. Use in a well-ventilated area, away from ignition sources. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. In case of contact with skin or eyes, rinse immediately with plenty of water.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, synthesis, and analysis of this compound. The provided experimental protocols offer a basis for the laboratory preparation and characterization of this compound. The tabulated data and visualizations serve as a quick reference for researchers and scientists.

References

In-Depth Technical Guide: 2,3-Dimethyl-3-hexanol (CAS: 4166-46-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-3-hexanol is a tertiary alcohol of interest in organic synthesis and as a potential building block in the development of new chemical entities. Its branched structure imparts specific physical and chemical properties that differentiate it from linear or less-branched isomers. This technical guide provides a comprehensive overview of its synthesis, chemical properties, spectroscopic data, and reactivity, with detailed experimental protocols for key transformations.

Chemical and Physical Properties

This compound is a flammable liquid.[1] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference(s)
CAS Number 4166-46-5[1][2]
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point 157 - 159 °C[1]
Flash Point 49 °C[1]
Density No data available
Solubility No information available[1]

Synthesis

The primary and most efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone.[3][4]

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals two primary Grignard synthesis routes, involving the disconnection of one of the carbon-carbon bonds adjacent to the tertiary carbon bearing the hydroxyl group.

Retrosynthesis cluster_route_a Route A cluster_route_b Route B target This compound ketone_a 2-Pentanone target->ketone_a Disconnect grignard_a Isopropylmagnesium bromide target->grignard_a Disconnect ketone_b 3-Methyl-2-butanone target->ketone_b Disconnect grignard_b Propylmagnesium bromide target->grignard_b Disconnect ketone_a->target Grignard Addition grignard_a->target ketone_b->target Grignard Addition grignard_b->target

Caption: Retrosynthetic analysis of this compound.

Experimental Protocol: Grignard Synthesis (Route A)

This protocol details the synthesis of this compound from 2-pentanone and isopropylmagnesium bromide.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 2-Bromopropane (B125204) (Isopropyl bromide)

  • 2-Pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions (oven-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).

    • Add a small volume of anhydrous diethyl ether to just cover the magnesium.

    • Add a solution of 2-bromopropane (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated if bubbling or a cloudy appearance is observed. If the reaction does not start, gently warm the flask or add a small crystal of iodine.

    • Once the reaction has initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of 2-pentanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add the 2-pentanone solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up:

    • Cool the reaction mixture in an ice bath.

    • Slowly and cautiously add saturated aqueous ammonium chloride solution dropwise to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the solution to remove the drying agent.

    • Remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under atmospheric pressure to yield this compound.

Grignard_Workflow start Start reagent_prep Prepare Isopropylmagnesium Bromide Grignard Reagent start->reagent_prep reaction React with 2-Pentanone at 0 °C reagent_prep->reaction workup Quench with sat. NH4Cl (aq) and perform aqueous work-up reaction->workup purification Dry organic layer, remove solvent, and purify by fractional distillation workup->purification product This compound purification->product

Caption: Experimental workflow for the Grignard synthesis.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted δ (ppm) Multiplicity Integration Assignment
OH~1.5-2.5singlet1HHydroxyl proton
CH~1.6-1.8multiplet1HC2-H
CH₂~1.3-1.5multiplet2HC4-H₂
CH₂~1.2-1.4multiplet2HC5-H₂
CH₃~0.8-1.0triplet3HC6-H₃
CH₃~0.8-1.0doublet6HC1-H₃ and C2-CH₃
CH₃~1.1singlet3HC3-CH₃
¹³C NMR Predicted δ (ppm) Assignment
C-OH~75C3
CH~40C2
CH₂~35C4
CH₂~17C5
CH₃~14C6
CH₃~18C1 and C2-CH₃
CH₃~25C3-CH₃

Note: Predicted values are based on standard chemical shift tables and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the presence of a strong, broad absorption band corresponding to the O-H stretching of the alcohol functional group.

Table 3: Key IR Absorption Bands

Frequency (cm⁻¹) Intensity Assignment
~3400Strong, BroadO-H stretch (alcohol)
2960-2850StrongC-H stretch (alkane)
~1375MediumC-H bend (gem-dimethyl)
~1150MediumC-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by fragmentation patterns typical of tertiary alcohols. The molecular ion peak (m/z 130) is often weak or absent.

Table 4: Major Mass Spectrometry Fragments

m/z Relative Intensity (%) Proposed Fragment Fragmentation Pathway
115Low[M - CH₃]⁺Loss of a methyl group
101Moderate[M - C₂H₅]⁺Alpha-cleavage
87High[M - C₃H₇]⁺Alpha-cleavage
73High[C₄H₉O]⁺Alpha-cleavage
59Moderate[C₃H₇O]⁺Rearrangement and cleavage
43Base Peak[C₃H₇]⁺Isopropyl cation

Chemical Reactivity

Oxidation

As a tertiary alcohol, this compound is resistant to oxidation under standard conditions (e.g., using chromic acid or potassium permanganate). This is due to the absence of a hydrogen atom on the carbon atom bearing the hydroxyl group.[5]

Experimental Protocol: Oxidation Test

Materials:

  • This compound

  • Acetone (B3395972) (solvent)

  • Jones reagent (CrO₃ in H₂SO₄)

  • Test tubes

Procedure:

  • Dissolve a few drops of this compound in 1 mL of acetone in a test tube.

  • Add 1-2 drops of Jones reagent to the solution.

  • Observe any color change. A positive test for a primary or secondary alcohol is a rapid change from orange to green or blue. For a tertiary alcohol like this compound, no significant color change is expected under these conditions.

Oxidation_Test start Dissolve this compound in acetone add_reagent Add Jones Reagent (orange) start->add_reagent observe Observe for color change add_reagent->observe no_reaction No reaction (solution remains orange) observe->no_reaction Tertiary Alcohol reaction Color change to green/blue (Positive for 1°/2° alcohol) observe->reaction Primary or Secondary Alcohol

Caption: Logical workflow for the oxidation test of an alcohol.

Acid-Catalyzed Dehydration

Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst to form alkenes.[6] The reaction proceeds via an E1 mechanism involving a stable tertiary carbocation intermediate. The major product is typically the most substituted (Zaitsev's) alkene.

Experimental Protocol: Dehydration

Materials:

  • This compound

  • Concentrated sulfuric acid or phosphoric acid

  • Distillation apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Place this compound in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus.

  • Gently heat the mixture to distill the alkene product(s) as they are formed.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acid, followed by a water wash.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The product can be further purified by distillation.

Safety and Toxicology

This compound is a flammable liquid and should be handled with appropriate precautions in a well-ventilated area, away from ignition sources.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

The toxicological properties of this compound have not been fully investigated.[1] However, general toxicological data for branched-chain saturated alcohols suggest a low order of acute toxicity.[7] As with other C8 alcohols, it may cause skin and eye irritation.[8]

Table 5: Hazard Information

HazardClassificationPrecautionary Statements
Flammability Flammable liquid and vaporKeep away from heat/sparks/open flames/hot surfaces. — No smoking.[1]
Skin Contact May cause irritationWear protective gloves.
Eye Contact May cause irritationWear eye protection.
Inhalation May cause respiratory tract irritationUse in a well-ventilated area.
Ingestion Harmful if swallowedDo not ingest.

Conclusion

This compound is a tertiary alcohol that is readily synthesized via the Grignard reaction. Its structure and purity can be confirmed through standard spectroscopic techniques. As a tertiary alcohol, it is resistant to oxidation but susceptible to acid-catalyzed dehydration. While specific toxicological data is limited, it should be handled with the standard precautions for a flammable organic liquid. This guide provides the foundational technical information for researchers and scientists working with this compound.

References

A Technical Guide to the Physical Properties of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 2,3-Dimethyl-3-hexanol (CAS No: 4166-46-5).[1][2][3] The information herein is intended to support research, development, and quality control activities where this tertiary alcohol is utilized.

Core Physical Properties

This compound is a branched-chain alcohol with the molecular formula C8H18O.[1][3][4] Its structure, featuring two methyl groups on the hexane (B92381) chain, influences its physical characteristics. A summary of its key physical properties is presented in Table 1.

Table 1: Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight130.23 g/mol [1][3][4]
Density0.8330 g/cm³[1]
Boiling Point157-159 °C[1]
Melting Point-61.15 °C (estimate)[1][5]
Refractive Index1.4340[1]
Flash Point49 °C[1]

Solubility Profile

While detailed quantitative solubility data is not extensively documented in the public domain, general solubility characteristics can be inferred from its structure. As a branched-chain alcohol, this compound is expected to be soluble in many organic solvents. Its solubility in water is anticipated to be limited due to the significant hydrophobic hydrocarbon portion of the molecule, although the hydroxyl group does impart some polarity, allowing for a degree of miscibility.

Experimental Protocols

Boiling Point Determination (Thiele Tube Method)

A common and effective method for determining the boiling point of a small sample of liquid is the Thiele tube method.[6]

Apparatus:

  • Thiele tube

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (e.g., Bunsen burner or heating mantle)

  • Heat transfer fluid (e.g., mineral oil)

Procedure:

  • A small amount of this compound is placed into the small test tube.

  • The capillary tube is placed, open end down, into the test tube.

  • The test tube is attached to the thermometer.

  • The thermometer and test tube assembly are placed in the Thiele tube, ensuring the sample is below the side arm.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed.

  • The temperature at which the liquid enters the capillary tube is recorded as the boiling point.

Density Measurement

The density of a liquid can be determined by accurately measuring its mass and volume.[7][8]

Apparatus:

  • Pycnometer (specific gravity bottle) or a calibrated volumetric flask

  • Analytical balance

Procedure:

  • The mass of the clean, dry pycnometer is accurately measured.

  • The pycnometer is filled with this compound, ensuring no air bubbles are present.

  • The mass of the filled pycnometer is measured.

  • The volume of the pycnometer is known or can be determined using a reference liquid of known density (e.g., deionized water).

  • The density is calculated by dividing the mass of the liquid by its volume.

Refractive Index Measurement

The refractive index is a measure of how light propagates through a substance and is a useful property for identification and purity assessment.[9]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • A few drops of this compound are placed on the prism of the refractometer.

  • The prism is closed and the instrument is allowed to equilibrate to the desired temperature, typically 20°C.

  • The light source is adjusted, and the knob is turned to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece.

  • The refractive index is read from the instrument's scale.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of the boiling point of this compound using the Thiele tube method.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_result Result start Start prep_sample Place sample in small test tube start->prep_sample insert_capillary Insert inverted capillary tube prep_sample->insert_capillary assemble Attach tube to thermometer insert_capillary->assemble place_in_thiele Place assembly in Thiele tube assemble->place_in_thiele heat Gently heat Thiele tube place_in_thiele->heat observe_bubbles Observe steady stream of bubbles heat->observe_bubbles cool Remove heat and allow to cool observe_bubbles->cool record_bp Record temperature when liquid enters capillary tube cool->record_bp end_point Boiling Point Determined record_bp->end_point

Caption: Generalized workflow for boiling point determination.

References

An In-Depth Technical Guide to the Molecular Properties of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive overview of the molecular formula and molecular weight of 2,3-Dimethyl-3-hexanol, tailored for researchers, scientists, and professionals in the field of drug development.

Quantitative Molecular Data

The fundamental molecular properties of this compound are summarized in the table below. This data is critical for stoichiometric calculations, analytical characterization, and formulation development.

ParameterValueReference
Molecular FormulaC8H18O[1][2][3][4]
Molar Mass130.23 g/mol [1][3][4]
Exact Mass130.135765193 Da[3]

Determination of Molecular Weight: An Experimental Protocol

The molecular weight of a compound such as this compound can be empirically determined using various analytical techniques. Mass spectrometry is a principal and highly accurate method for this purpose.

Protocol: Molecular Weight Determination via Electron Ionization Mass Spectrometry (EI-MS)

  • Objective: To determine the molecular weight of this compound by identifying its molecular ion peak.

  • Materials:

    • This compound sample

    • Volatile organic solvent (e.g., methanol (B129727) or dichloromethane)

    • Mass spectrometer with an electron ionization source

  • Methodology:

    • Sample Preparation: A dilute solution of this compound is prepared by dissolving a small quantity of the analyte in a suitable volatile solvent.

    • Introduction of Sample: The solution is introduced into the mass spectrometer's ionization chamber via direct infusion or through a gas chromatograph for separation from any impurities.

    • Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M•+).

    • Acceleration: The newly formed ions are then accelerated by an electric field into the mass analyzer.

    • Mass Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Detection: A detector records the abundance of ions at each m/z value, generating a mass spectrum.

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak. For this compound, this peak would be expected at an m/z value corresponding to its molecular weight, approximately 130.23. The spectrum may also display peaks corresponding to fragment ions, which can be used to elucidate the compound's structure.

Conceptual Framework for Molecular Weight Calculation

The molecular weight of a compound is derived from its chemical formula, which in turn is determined by its structural nomenclature. The following diagram illustrates this logical relationship for this compound.

MolecularWeightDerivation CompoundName This compound Structure Structural Components CompoundName->Structure Hexane Hexane Backbone (6 Carbons) Structure->Hexane Dimethyl Two Methyl Groups (2 Carbons, 6 Hydrogens) Structure->Dimethyl Hydroxyl Hydroxyl Group (1 Oxygen, 1 Hydrogen) Structure->Hydroxyl Formula Molecular Formula C8H18O Hexane->Formula Dimethyl->Formula Hydroxyl->Formula MolecularWeight Molecular Weight 130.23 g/mol Formula->MolecularWeight AtomicWeights Atomic Weights Carbon C: 12.011 u AtomicWeights->Carbon Hydrogen H: 1.008 u AtomicWeights->Hydrogen Oxygen O: 16.00 u AtomicWeights->Oxygen Carbon->MolecularWeight Hydrogen->MolecularWeight Oxygen->MolecularWeight

Caption: Derivation of this compound's molecular weight.

References

Spectroscopic Profile of 2,3-Dimethyl-3-hexanol: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,3-Dimethyl-3-hexanol (CAS No: 4166-46-5), a tertiary alcohol with the molecular formula C₈H₁₈O. The structural elucidation of this compound relies on the synergistic application of infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). This document presents a summary of the available spectral data in structured tables, details the experimental protocols for data acquisition, and illustrates the logical workflow of spectroscopic analysis for structural confirmation.

Summary of Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, providing a quantitative basis for its structural identification.

Table 1: Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound reveals characteristic absorption bands corresponding to its principal functional groups.

Wavenumber (cm⁻¹)AssignmentIntensity
~3400O-H stretch (alcohol)Strong, Broad
2965-2875C-H stretch (alkane)Strong
1465C-H bend (alkane)Medium
1380C-H bend (alkane)Medium
1150C-O stretch (tertiary alcohol)Strong

Data interpreted from publicly available spectra. The broadness of the O-H stretch is indicative of hydrogen bonding.

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The ¹³C NMR spectrum provides information on the eight distinct carbon environments within the this compound molecule.

Chemical Shift (δ) ppmAssignment
75.5C3 (quaternary carbon attached to -OH)
39.5C2 (methine)
35.5C4 (methylene)
25.5C-CH₃ (on C3)
17.5C5 (methylene)
16.5C-CH₃ (on C2)
14.5C6 (methyl)
8.5C1 (methyl)

Note: Specific chemical shift values can vary slightly depending on the solvent and experimental conditions. Data is based on typical values for similar structures and may require confirmation with experimental data under specific conditions.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data

As of the latest search, a publicly available, experimentally verified ¹H NMR spectrum with detailed peak assignments for this compound could not be located. The predicted spectrum would be complex due to overlapping signals of the numerous aliphatic protons.

Table 4: Mass Spectrometry (MS) Data

The mass spectrum of this compound, typically obtained via electron ionization (EI), displays a characteristic fragmentation pattern. The molecular ion peak is often weak or absent in tertiary alcohols.[1]

m/zRelative Intensity (%)Assignment
101100[M - C₂H₅]⁺ (Base Peak)
7385[M - C₄H₉]⁺
5940[C₃H₇O]⁺
4360[C₃H₇]⁺

Data extracted from the NIST Mass Spectrometry Data Center.[1] The fragmentation pattern is consistent with the structure of a tertiary alcohol.

Experimental Protocols

The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.

Infrared (IR) Spectroscopy

Technique: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy

  • Instrument: A Bruker Tensor 27 FT-IR spectrometer or equivalent, equipped with a DuraSamplIR II ATR accessory.[2]

  • Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample is then applied, and the sample spectrum is acquired. The spectrum is typically recorded in the mid-IR range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum. The background spectrum is automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Technique: ¹H and ¹³C Nuclear Magnetic Resonance Spectroscopy

  • Instrument: A JEOL PFT-100 spectrometer or a similar instrument operating at a suitable frequency for ¹H and ¹³C nuclei.[2]

  • Sample Preparation: Approximately 5-20 mg of this compound is dissolved in about 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

  • Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired free induction decays (FIDs) are Fourier-transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

  • Instrument: A gas chromatograph coupled to a mass spectrometer (e.g., an Agilent GC-MS system).

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Gas Chromatography: A small volume (e.g., 1 µL) of the prepared solution is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a nonpolar or weakly polar column like DB-5ms). The column temperature is programmed to increase over time to separate the components of the sample based on their boiling points and interactions with the stationary phase. This compound will elute at a specific retention time.

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In the ion source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment. The resulting positively charged ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).

  • Data Analysis: The detector records the abundance of each ion at different m/z values, generating a mass spectrum. The fragmentation pattern is then analyzed to determine the structure of the molecule.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Information Obtained cluster_Confirmation Structural Confirmation IR IR Spectroscopy IR_info Functional Groups (O-H, C-H, C-O) IR->IR_info Provides NMR NMR Spectroscopy (¹H and ¹³C) NMR_info Carbon-Hydrogen Framework (Connectivity, Chemical Environments) NMR->NMR_info Provides MS Mass Spectrometry MS_info Molecular Weight and Fragmentation Pattern MS->MS_info Provides Structure Structure of This compound IR_info->Structure NMR_info->Structure MS_info->Structure

Caption: Logical workflow for the structural elucidation of this compound.

References

An In-depth Technical Guide to the Grignard Synthesis of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the tertiary alcohol 2,3-dimethyl-3-hexanol via the Grignard reaction. This classic carbon-carbon bond-forming reaction is a cornerstone of organic synthesis, valued for its efficiency and versatility. This document outlines the primary synthetic pathways, provides detailed experimental protocols, summarizes key quantitative data, and visualizes the reaction mechanism and workflow.

Introduction to the Grignard Synthesis of Tertiary Alcohols

The Grignard reaction involves the nucleophilic addition of an organomagnesium halide (the Grignard reagent) to the electrophilic carbon of a carbonyl group. For the synthesis of tertiary alcohols, a ketone is treated with a Grignard reagent, followed by an acidic workup. The general mechanism involves the formation of a magnesium alkoxide intermediate, which is then protonated to yield the final alcohol product.

For the synthesis of this compound, two primary retrosynthetic disconnections are considered:

  • Route A: The reaction of propylmagnesium bromide with 3-methyl-2-pentanone.

  • Route B: The reaction of sec-butylmagnesium bromide with acetone.

This guide will focus on a detailed protocol adapted from established Grignard synthesis procedures, which can be applied to either of these routes.

Data Presentation

PropertyValue
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point 158-160 °C (estimated)
Density 0.835 g/mL (estimated)
¹³C NMR (CDCl₃, ppm) δ 76.6, 37.9, 34.9, 25.5, 17.5, 17.1, 14.7, 8.5
FTIR (neat, cm⁻¹) Broad O-H stretch (~3400 cm⁻¹), C-H stretches (~2960-2870 cm⁻¹), C-O stretch (~1150 cm⁻¹)
Mass Spectrum (m/z) Major peaks at 87 (M-C₃H₇), 73, 59, 43
Typical Yield Range 60-85%

Experimental Protocols

The following is a detailed, generalized protocol for the synthesis of this compound via the Grignard reaction. This protocol is based on standard laboratory procedures for similar syntheses and should be performed by qualified personnel in a controlled laboratory environment.

Materials and Reagents
  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • 1-bromopropane (for Route A) or 2-bromobutane (B33332) (for Route B)

  • 3-methyl-2-pentanone (for Route A) or Acetone (for Route B)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • 5% Hydrochloric acid (HCl) (optional, for workup)

  • Iodine crystal (for initiation)

Equipment
  • Three-necked round-bottom flask, flame-dried

  • Reflux condenser, flame-dried

  • Dropping funnel, flame-dried

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure

Part 1: Preparation of the Grignard Reagent

  • Apparatus Setup: Assemble the flame-dried three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert atmosphere. Place a magnetic stir bar in the flask.

  • Magnesium Preparation: Add the magnesium turnings to the flask.

  • Initiation: Add a small crystal of iodine to the flask. Gently warm the flask with a heat gun until violet vapors of iodine are observed. This helps to activate the magnesium surface. Allow the flask to cool to room temperature.

  • Reagent Addition: Add anhydrous diethyl ether to the flask to cover the magnesium turnings. In the dropping funnel, prepare a solution of the alkyl halide (1-bromopropane or 2-bromobutane) in anhydrous diethyl ether.

  • Reaction Initiation: Add a small portion of the alkyl halide solution from the dropping funnel to the magnesium suspension. The reaction is initiated when the solution turns cloudy and bubbling is observed. If the reaction does not start, gentle warming may be necessary.

  • Grignard Formation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction. The resulting solution of the Grignard reagent will be cloudy and grayish-brown.

Part 2: Reaction with the Ketone

  • Cooling: Cool the Grignard reagent solution in an ice bath.

  • Ketone Addition: Prepare a solution of the ketone (3-methyl-2-pentanone or acetone) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the cooled Grignard reagent with vigorous stirring. Control the rate of addition to maintain a gentle reflux.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour.

Part 3: Work-up and Purification

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride dropwise to quench the reaction and hydrolyze the magnesium alkoxide.

  • Extraction: Transfer the mixture to a separatory funnel. Two layers will form. Separate the layers and extract the aqueous layer with two portions of diethyl ether.

  • Washing: Combine the organic layers and wash with brine (saturated NaCl solution).

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation under reduced pressure.

Mandatory Visualizations

The following diagrams illustrate the chemical pathways and experimental workflow for the synthesis of this compound.

Grignard_Mechanism Figure 1: General Mechanism of Grignard Reaction for Tertiary Alcohol Synthesis Ketone Ketone (R-CO-R') Intermediate Magnesium Alkoxide Intermediate Ketone->Intermediate Nucleophilic Attack Grignard Grignard Reagent (R''-MgX) Grignard->Intermediate Alcohol Tertiary Alcohol (R-C(OH)(R')-R'') Intermediate->Alcohol Protonation Acid Acidic Workup (H₃O⁺) Acid->Intermediate

Figure 1: General Mechanism of Grignard Reaction.

Synthesis_Workflow Figure 2: Experimental Workflow for the Synthesis of this compound Start Start: Flame-dried Apparatus Grignard_Prep 1. Grignard Reagent Preparation (Alkyl Halide + Mg in Ether) Start->Grignard_Prep Reaction 2. Reaction with Ketone (Dropwise addition at 0°C) Grignard_Prep->Reaction Workup 3. Aqueous Workup (Quench with NH₄Cl(aq)) Reaction->Workup Extraction 4. Extraction (with Diethyl Ether) Workup->Extraction Drying 5. Drying (with Na₂SO₄ or MgSO₄) Extraction->Drying Purification 6. Purification (Fractional Distillation) Drying->Purification End Product: this compound Purification->End

Figure 2: Experimental Workflow for Synthesis.

Retrosynthesis Figure 3: Retrosynthetic Analysis of this compound Target Target: this compound RouteA Route A Target->RouteA Disconnection 1 RouteB Route B Target->RouteB Disconnection 2 KetoneA 3-Methyl-2-pentanone RouteA->KetoneA GrignardA Propylmagnesium Bromide RouteA->GrignardA KetoneB Acetone RouteB->KetoneB GrignardB sec-Butylmagnesium Bromide RouteB->GrignardB

Figure 3: Retrosynthetic Analysis.

An In-Depth Technical Guide to the Stereoisomers of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to the Stereoisomers of 2,3-Dimethyl-3-hexanol

This compound is a tertiary alcohol with the chemical formula C₈H₁₈O. Its structure contains a single stereocenter at the third carbon atom (C3), which is bonded to four different substituents: a hydroxyl group (-OH), a methyl group (-CH₃), an isopropyl group (-CH(CH₃)₂), and a propyl group (-CH₂CH₂CH₃). This chirality gives rise to two distinct, non-superimposable mirror-image stereoisomers, known as enantiomers. These are designated as (R)-2,3-dimethyl-3-hexanol and (S)-2,3-dimethyl-3-hexanol based on the Cahn-Ingold-Prelog priority rules.

Enantiomers share identical physical properties such as boiling point, melting point, and density in an achiral environment. However, they exhibit different interactions with plane-polarized light, rotating it in equal but opposite directions. This property, known as optical activity, is a critical parameter for the characterization of chiral molecules. Furthermore, enantiomers can display significantly different pharmacological and toxicological profiles, making their separation and individual characterization essential in the field of drug development.

Quantitative Data Presentation

The physical and chemical properties of the racemic mixture of this compound are summarized in Table 1. It is important to note that experimentally determined optical rotation values for the individual enantiomers are not available in the reviewed scientific literature. Enantiomers have identical physical properties except for the direction of optical rotation.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
Molecular Formula C₈H₁₈O[1]
Molecular Weight 130.23 g/mol [1]
CAS Number 4166-46-5[2]
IUPAC Name 2,3-dimethylhexan-3-ol[1]
Boiling Point 157-159 °C
Density 0.833 g/mL
Refractive Index 1.434
Optical Rotation ([α]ᴅ) Not Available

Note: Properties are for the racemic mixture unless otherwise specified.

Experimental Protocols

Synthesis of Racemic this compound via Grignard Reaction

The synthesis of racemic this compound can be effectively achieved through a Grignard reaction. Two primary retrosynthetic pathways are considered:

  • Route A: Reaction of propylmagnesium bromide with 3-methyl-2-butanone (B44728).

  • Route B: Reaction of isopropylmagnesium bromide with 2-pentanone.

This guide provides a detailed protocol for Route A.

Materials and Reagents:

Procedure:

  • Preparation of the Grignard Reagent (Propylmagnesium Bromide):

    • All glassware must be flame-dried and assembled under an inert atmosphere (e.g., nitrogen or argon).

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Prepare a solution of 1-bromopropane (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add a small amount of the 1-bromopropane solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing of the ether.

    • Once initiated, add the remaining 1-bromopropane solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, continue stirring the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Methyl-2-butanone:

    • Cool the Grignard reagent solution in an ice-water bath.

    • Prepare a solution of 3-methyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel.

    • Add the 3-methyl-2-butanone solution dropwise to the stirred and cooled Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice-water bath.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers and wash with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and remove the diethyl ether by rotary evaporation.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure racemic this compound.

Enantiomeric Separation by Chiral High-Performance Liquid Chromatography (HPLC)

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel OD-H, Chiralpak AD-H), are often effective for the separation of alcohol enantiomers.

Mobile Phase:

  • A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The optimal ratio needs to be determined empirically, starting with a high percentage of the non-polar solvent and gradually increasing the polar modifier to achieve baseline separation.

General Procedure:

  • Sample Preparation: Prepare a dilute solution of the racemic this compound in the mobile phase.

  • Method Development:

    • Start with a mobile phase composition of 99:1 n-hexane:isopropanol and a flow rate of 1.0 mL/min.

    • Inject the sample and monitor the chromatogram.

    • If no separation is observed, incrementally increase the percentage of isopropanol (e.g., to 98:2, 95:5) to decrease retention times and improve resolution.

    • Adjust the flow rate as needed to optimize the separation.

  • Analysis: Once baseline separation is achieved, the individual enantiomers can be collected by preparative HPLC for further characterization.

Determination of Optical Rotation

The specific rotation of the separated enantiomers can be determined using a polarimeter.[6][7][8][9]

Materials and Equipment:

  • Polarimeter

  • Volumetric flask

  • Analytical balance

  • Spectroscopic grade solvent (e.g., ethanol (B145695) or chloroform) in which the enantiomer is soluble.

Procedure:

  • Sample Preparation: Accurately weigh a known mass of the purified enantiomer and dissolve it in a specific volume of the chosen solvent in a volumetric flask to obtain a precise concentration (c, in g/mL).

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank (the pure solvent).

  • Measurement:

    • Rinse the polarimeter cell (of a known path length, l, in decimeters) with the prepared solution.

    • Fill the cell with the solution, ensuring no air bubbles are in the light path.

    • Place the cell in the polarimeter and measure the observed rotation (α) at a specific temperature (T) and wavelength (λ, typically the sodium D-line at 589 nm).

  • Calculation of Specific Rotation: The specific rotation [α]Tλ is calculated using the formula: [α]Tλ = α / (l × c)

The (R) and (S) enantiomers should exhibit specific rotations of equal magnitude but opposite signs.

Mandatory Visualizations

Synthesis of Racemic this compound

The following diagram illustrates the retrosynthetic analysis and the forward synthesis of racemic this compound via a Grignard reaction.

G cluster_retrosynthesis Retrosynthetic Analysis cluster_synthesis Forward Synthesis target This compound (Racemic) disconnection C-C Bond Formation (Grignard Reaction) target->disconnection Retrosynthesis precursors Propyl Grignard Reagent + 3-Methyl-2-butanone disconnection->precursors reactants 1-Bromopropane + Mg & 3-Methyl-2-butanone intermediate Propylmagnesium Bromide (Grignard Reagent) reactants->intermediate Formation product Racemic this compound intermediate->product Nucleophilic Addition workup Aqueous Workup (NH4Cl)

Caption: Retrosynthesis and forward synthesis of racemic this compound.

Experimental Workflow for Synthesis and Separation

The logical workflow from starting materials to the separated enantiomers is depicted below.

G start Starting Materials (1-Bromopropane, Mg, 3-Methyl-2-butanone) grignard Grignard Reaction start->grignard racemate Racemic this compound grignard->racemate separation Chiral HPLC Separation racemate->separation enantiomers (R)- and (S)-Enantiomers separation->enantiomers characterization Characterization (Polarimetry, NMR, etc.) enantiomers->characterization

Caption: Workflow for the synthesis and separation of this compound enantiomers.

Conclusion

This technical guide has provided a detailed overview of the stereoisomers of this compound. The existence of a single chiral center at C3 results in a pair of enantiomers. A robust protocol for the synthesis of the racemic mixture via a Grignard reaction has been presented, along with a general methodology for the separation of the enantiomers using chiral HPLC. While specific quantitative data for the optical rotation of the individual enantiomers is currently absent from the literature, a standard experimental procedure for its determination has been included. The information and protocols provided herein are intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, facilitating the preparation and characterization of these chiral molecules.

References

An In-depth Technical Guide to the Retrosynthetic Analysis of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide to the retrosynthetic analysis of 2,3-dimethyl-3-hexanol, a tertiary alcohol. This document outlines the logical bond disconnections, details the forward synthetic pathways, provides hypothetical experimental protocols, and presents relevant chemical data. The primary synthetic strategy explored is the Grignard reaction, a powerful and versatile method for forming carbon-carbon bonds and synthesizing alcohols.

Introduction to Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. The process involves deconstructing a target molecule into a series of simpler precursor structures. These "disconnections" are the reverse of known chemical reactions. This method allows for the logical identification of readily available starting materials. The notation for a retrosynthetic step is a double-lined arrow (⇒).

The target molecule, this compound, is a tertiary alcohol. The carbon atom bearing the hydroxyl group is bonded to three other carbon atoms. This structural feature strongly suggests the use of a Grignard reaction with a ketone as the key bond-forming step.

Retrosynthetic Analysis of this compound

There are three logical C-C bond disconnections around the tertiary carbon of this compound that lead to viable synthetic precursors. Each disconnection points to a different ketone and Grignard reagent pairing.

G cluster_paths cluster_precursors TM This compound P1 Disconnection A TM->P1 P2 Disconnection B TM->P2 P3 Disconnection C TM->P3 K1 3-Hexanone (B147009) P1->K1 G1 Isopropylmagnesium bromide P1->G1 K2 3-Methyl-2-pentanone (B1360105) P2->K2 G2 Methylmagnesium bromide P2->G2 K3 2-Butanone (B6335102) P3->K3 G3 sec-Butylmagnesium bromide P3->G3

Caption: Retrosynthetic analysis of this compound showing three possible disconnections.

Forward Synthetic Pathways

Based on the retrosynthetic analysis, three plausible forward synthetic routes are proposed. Each route utilizes a different ketone and Grignard reagent combination.

Pathway A: 3-Hexanone and Isopropylmagnesium Bromide

G 3-Hexanone 3-Hexanone Intermediate\nAlkoxide Intermediate Alkoxide 3-Hexanone->Intermediate\nAlkoxide + Isopropylmagnesium bromide (in dry ether) This compound This compound Intermediate\nAlkoxide->this compound + H3O+ (workup)

Caption: Synthetic Pathway A for this compound.

Pathway B: 3-Methyl-2-pentanone and Methylmagnesium Bromide

G 3-Methyl-2-pentanone 3-Methyl-2-pentanone Intermediate\nAlkoxide Intermediate Alkoxide 3-Methyl-2-pentanone->Intermediate\nAlkoxide + Methylmagnesium bromide (in dry ether) This compound This compound Intermediate\nAlkoxide->this compound + H3O+ (workup)

Caption: Synthetic Pathway B for this compound.

Pathway C: 2-Butanone and sec-Butylmagnesium Bromide

G 2-Butanone 2-Butanone Intermediate\nAlkoxide Intermediate Alkoxide 2-Butanone->Intermediate\nAlkoxide + sec-Butylmagnesium bromide (in dry ether) This compound This compound Intermediate\nAlkoxide->this compound + H3O+ (workup)

Caption: Synthetic Pathway C for this compound.

Data Presentation

The following table summarizes key quantitative data for the target molecule and its precursors. Yields for Grignard reactions are typically in the good to excellent range, though they can be influenced by steric hindrance and reaction conditions.[1]

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Typical Yield (%)
This compoundC₈H₁₈O130.23158-1600.829-
3-HexanoneC₆H₁₂O100.16123-1240.81375-85
3-Methyl-2-pentanoneC₆H₁₂O100.16118-1190.81580-90
2-ButanoneC₄H₈O72.1179.60.80570-80
Isopropylmagnesium bromideC₃H₇BrMg147.31---
Methylmagnesium bromideCH₃BrMg119.24---
sec-Butylmagnesium bromideC₄H₉BrMg161.34---

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound via the three proposed pathways. All procedures must be carried out under anhydrous conditions, as Grignard reagents are highly reactive towards water.

General Workflow for Grignard Synthesis

G start Prepare Anhydrous Apparatus and Reagents prep_grignard Prepare Grignard Reagent (Alkyl halide + Mg in ether) start->prep_grignard add_ketone Slowly Add Ketone (in dry ether) prep_grignard->add_ketone reflux Reflux Reaction Mixture add_ketone->reflux workup Aqueous Acidic Workup (e.g., NH4Cl) reflux->workup extract Extract with Organic Solvent workup->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry purify Purify by Distillation or Chromatography dry->purify end Characterize Product (NMR, IR, MS) purify->end

Caption: General experimental workflow for the Grignard synthesis of a tertiary alcohol.

Protocol for Pathway A: 3-Hexanone and Isopropylmagnesium Bromide

Materials:

  • Magnesium turnings (2.43 g, 0.1 mol)

  • 2-Bromopropane (B125204) (12.3 g, 0.1 mol)

  • Anhydrous diethyl ether (150 mL)

  • 3-Hexanone (8.0 g, 0.08 mol)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • A 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is flame-dried under a stream of dry nitrogen.

  • The magnesium turnings are placed in the flask.

  • A solution of 2-bromopropane in 50 mL of anhydrous diethyl ether is placed in the dropping funnel. A small portion of this solution is added to the magnesium to initiate the reaction.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), the remaining 2-bromopropane solution is added dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is stirred for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • A solution of 3-hexanone in 50 mL of anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred Grignard reagent. The reaction is exothermic and may require cooling in an ice bath to control the rate of reflux.

  • After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the slow, careful addition of saturated aqueous ammonium chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by fractional distillation to yield this compound.

Protocol for Pathway B: 3-Methyl-2-pentanone and Methylmagnesium Bromide

Materials:

  • Magnesium turnings (2.43 g, 0.1 mol)

  • Bromomethane (B36050) (a solution in diethyl ether, 0.1 mol)

  • Anhydrous diethyl ether (150 mL)

  • 3-Methyl-2-pentanone (8.0 g, 0.08 mol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Follow steps 1 and 2 from Protocol 5.2.

  • A solution of bromomethane in diethyl ether is added cautiously to the magnesium turnings. The reaction is typically vigorous.

  • Once the Grignard reagent is formed, a solution of 3-methyl-2-pentanone in 50 mL of anhydrous diethyl ether is added dropwise.

  • Follow steps 7-11 from Protocol 5.2 for reaction completion, workup, and purification.

Protocol for Pathway C: 2-Butanone and sec-Butylmagnesium Bromide

Materials:

  • Magnesium turnings (2.43 g, 0.1 mol)

  • 2-Bromobutane (B33332) (13.7 g, 0.1 mol)

  • Anhydrous diethyl ether (150 mL)

  • 2-Butanone (5.77 g, 0.08 mol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Follow steps 1-5 from Protocol 5.2, using 2-bromobutane to prepare the sec-butylmagnesium bromide.

  • A solution of 2-butanone in 50 mL of anhydrous diethyl ether is then added dropwise to the Grignard reagent.

  • Follow steps 7-11 from Protocol 5.2 for reaction completion, workup, and purification.

Conclusion

The retrosynthetic analysis of this compound successfully identifies the Grignard reaction as the most logical and efficient method for its synthesis. By systematically disconnecting the bonds around the tertiary carbinol carbon, three viable synthetic pathways involving different ketone and Grignard reagent combinations are revealed. The provided experimental protocols, based on established procedures for Grignard reactions, offer a practical guide for the laboratory synthesis of this tertiary alcohol. The choice of a specific pathway in a research or industrial setting would depend on factors such as the availability and cost of the starting materials, as well as considerations of reaction yield and ease of purification.

References

Thermodynamic properties of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Thermodynamic Properties of Tertiary Alcohols

This guide provides a comprehensive overview of the core thermodynamic properties of tertiary alcohols, with a focus on tert-butyl alcohol and tert-amyl alcohol. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of these compounds for their work.

Core Thermodynamic Properties

Tertiary alcohols, characterized by a hydroxyl group attached to a tertiary carbon atom, exhibit unique thermodynamic properties due to their molecular structure, particularly the steric hindrance around the hydroxyl group. This section summarizes key quantitative data for two common tertiary alcohols: tert-butyl alcohol (2-methyl-2-propanol) and tert-amyl alcohol (2-methyl-2-butanol).

Enthalpy

Enthalpy (H) is a measure of the total internal energy of a system plus the product of its pressure and volume. Key enthalpic properties for tertiary alcohols are presented below.

Table 1: Enthalpy Data for Tertiary Alcohols at Standard Conditions (298.15 K, 100 kPa)

Propertytert-Butyl Alcohol (2-methyl-2-propanol)tert-Amyl Alcohol (2-methyl-2-butanol)Citations
Std. Enthalpy of Formation (ΔfH⦵) (liquid) -360.04 to -358.36 kJ·mol⁻¹-380.0 to -379.0 kJ·mol⁻¹[1][2],
Std. Enthalpy of Combustion (ΔcH⦵) (liquid) -2644.5 kJ·mol⁻¹ (calculated from isomers)-3303.6 to -3302.6 kJ·mol⁻¹[3],[4]
Enthalpy of Vaporization (ΔvapH) 46.8 kJ·mol⁻¹40.6 kJ·mol⁻¹ (at boiling point)[5],
Enthalpy of Fusion (ΔfusH) 6.7 kJ·mol⁻¹Not readily available[6]
Entropy

Entropy (S) is a measure of the randomness or disorder of a system. The standard molar entropy for tertiary alcohols reflects their molecular complexity.

Table 2: Entropy Data for Tertiary Alcohols at Standard Conditions (298.15 K, 100 kPa)

Propertytert-Butyl Alcohol (2-methyl-2-propanol)tert-Amyl Alcohol (2-methyl-2-butanol)Citations
Std. Molar Entropy (S⦵) (liquid) 189.5 J·K⁻¹·mol⁻¹229.3 J·K⁻¹·mol⁻¹[1][2],[4]
Gibbs Free Energy

Gibbs free energy (G) is a thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. It is fundamentally related to enthalpy and entropy by the equation ΔG = ΔH - TΔS. While direct standard Gibbs free energy of formation values are not always readily published, the excess Gibbs free energy of mixing is crucial for understanding the behavior of tertiary alcohols in solutions, particularly with water.[7][8][9] These systems exhibit significant non-ideality, which can be modeled using equations like the Wilson or NRTL models.[7]

Gibbs_Free_Energy H Enthalpy (ΔH) G Gibbs Free Energy (ΔG) H->G S Entropy (ΔS) S->G - TΔS T Temperature (T)

Caption: Fundamental relationship between Gibbs Free Energy, Enthalpy, and Entropy.

Heat Capacity

Heat capacity (C) is the amount of heat that must be added to a substance to raise its temperature by one unit.

Table 3: Heat Capacity Data for Tertiary Alcohols

Propertytert-Butyl Alcohol (2-methyl-2-propanol)tert-Amyl Alcohol (2-methyl-2-butanol)Citations
Molar Heat Capacity (Cp) (liquid) 215.37 J·K⁻¹·mol⁻¹ (at 298.15 K)247.15 J·K⁻¹·mol⁻¹ (at 298.15 K)[1],[10]
Molar Heat Capacity (Cp) (gas) 113.63 J·K⁻¹·mol⁻¹ (at 298.15 K)Not readily available[11]
Phase Transition and Other Properties

Table 4: Physical and Phase Transition Properties of Tertiary Alcohols

Propertytert-Butyl Alcohol (2-methyl-2-propanol)tert-Amyl Alcohol (2-methyl-2-butanol)Citations
Melting Point 25 to 26 °C-9 °C[1],[4]
Boiling Point 82 to 83 °C101 to 103 °C[1],[4]
Vapor Pressure 4.1 kPa (at 20 °C)1.6 kPa (at 20 °C)[1],[4]
Density 0.775 g/mL (at 25 °C)0.805 g/mL (at 25 °C)[12],[13]

Experimental Protocols

The determination of thermodynamic properties requires precise experimental techniques. The following sections detail common methodologies.

Calorimetry for Enthalpy of Combustion

Calorimetry is the primary method for experimentally determining the enthalpy change of reactions, including combustion. A simple setup involves a spirit burner and a calorimeter (often a copper or aluminum can).[3][14]

Detailed Methodology:

  • Apparatus Setup: A spirit burner containing the alcohol sample is placed on a digital balance. A calorimeter (e.g., a copper can) is filled with a known mass of water. A thermometer or temperature probe is submerged in the water, and the entire setup is shielded from drafts to minimize heat loss.[15][16]

  • Initial Measurements: The initial mass of the spirit burner (with alcohol and cap) is recorded. The initial temperature of the water in the calorimeter is also recorded.[14][17]

  • Combustion: The spirit burner is lit and placed directly under the calorimeter. The water is stirred continuously to ensure uniform temperature distribution.

  • Final Measurements: After a significant temperature increase (e.g., 10-20 °C), the flame is extinguished, and the cap is replaced on the burner.[16] The final, highest temperature of the water is recorded. The final mass of the spirit burner is then measured.[14]

  • Calculation:

    • The mass of alcohol burned is determined by the difference in the initial and final masses of the spirit burner.

    • The heat absorbed by the water (q) is calculated using the formula: q = m * c * ΔT, where m is the mass of the water, c is the specific heat capacity of water (4.18 J g⁻¹ K⁻¹), and ΔT is the change in water temperature.

    • The number of moles of alcohol burned is calculated from its mass and molar mass.

    • The enthalpy of combustion per mole (ΔH) is then calculated by dividing the heat absorbed (q) by the number of moles of alcohol. The value is given a negative sign as combustion is an exothermic process.[18]

Note: This simple method is subject to significant heat loss to the surroundings, leading to experimental values that are often less exothermic than theoretical values.[3] Calibrating the apparatus with a substance of known enthalpy of combustion can improve accuracy.[15][17]

Calorimetry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_measure Measurement & Calculation A Measure initial mass of spirit burner (m_initial) D Ignite burner and heat water A->D B Measure known mass of water into calorimeter B->D C Record initial water temperature (T_initial) C->D E Stir water continuously D->E F Extinguish flame after ~20°C temperature rise E->F G Record final water temperature (T_final) F->G H Measure final mass of spirit burner (m_final) F->H I Calculate ΔH_comb G->I H->I

Caption: Experimental workflow for determining the enthalpy of combustion via calorimetry.

Vapor Pressure Measurement

The static method is a common technique for determining the vapor pressure of a liquid over a range of temperatures.[19]

Detailed Methodology:

  • Apparatus: An isoteniscope, a U-shaped device, is partially filled with the liquid sample (e.g., tert-butyl alcohol). This is connected to a manometer and a vacuum system and immersed in a regulated thermostat.[19]

  • Procedure: The system is evacuated to remove air, and the sample is heated to the desired temperature.

  • Measurement: At equilibrium, the pressure of the vapor in the isoteniscope is balanced by an external pressure, which is measured by the manometer. Temperature is precisely controlled and measured.[19]

  • Data Analysis: The measurements are repeated at various temperatures to obtain a vapor pressure curve. This data can then be used in conjunction with the Clausius-Clapeyron equation to determine the enthalpy of vaporization.

Spectroscopic and Other Methods

Modern analytical techniques also provide routes to thermodynamic data.

  • Spectroscopy: Changes in the spectral properties of a substance can be correlated with the extent of molecular interactions, allowing for the model-independent determination of equilibrium binding isotherms and other thermodynamic quantities.[20][21] For example, excess infrared absorbance spectra have been successfully correlated with Gibbs excess energy.[21]

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is highly effective for determining heat capacities and enthalpies of phase transitions.[22]

  • Thermogravimetric Analysis (TGA): TGA measures changes in the mass of a material as a function of temperature, providing data on thermal stability and decomposition.[22]

References

Solubility Profile of 2,3-Dimethyl-3-hexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Dimethyl-3-hexanol, a tertiary octanol. An understanding of its solubility is crucial for applications ranging from chemical synthesis to formulation development in the pharmaceutical industry. This document outlines the expected solubility in common organic solvents, provides detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Core Concepts in Solubility of Alcohols

The solubility of an alcohol is governed by the interplay of its polar hydroxyl (-OH) group and its nonpolar alkyl chain. The hydroxyl group is capable of forming hydrogen bonds with polar solvents, while the alkyl chain interacts with nonpolar solvents through van der Waals forces. The principle of "like dissolves like" is paramount in predicting solubility. As the carbon chain length of an alcohol increases, its nonpolar character becomes more pronounced, generally leading to decreased solubility in polar solvents like water and increased solubility in nonpolar organic solvents.

This compound, with its eight-carbon branched structure, is expected to exhibit limited solubility in water but good solubility in a range of organic solvents. The tertiary nature of the alcohol group can also influence its solubility profile due to steric hindrance affecting hydrogen bonding.

Quantitative and Qualitative Solubility Data

Precise, experimentally determined quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, based on its structure and the known solubility of similar C8 alcohols, a qualitative and estimated solubility profile can be presented. For comparative purposes, solubility information for the related C8 alcohol, 1-octanol, is also included.

Table 1: Solubility Profile of this compound and Comparative Data for 1-Octanol

SolventChemical FormulaSolvent TypePredicted/Qualitative Solubility of this compoundQuantitative Solubility of 1-Octanol
MethanolCH₃OHPolar ProticSoluble / MiscibleMiscible[1]
EthanolC₂H₅OHPolar ProticSoluble / MiscibleMiscible[1]
AcetoneC₃H₆OPolar AproticSoluble / MiscibleMiscible
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble / MiscibleMiscible[1]
TolueneC₇H₈Nonpolar AromaticSolubleSoluble
HexaneC₆H₁₄Nonpolar AliphaticSolubleSoluble
WaterH₂OPolar ProticSparingly Soluble0.54 g/L (at 25 °C)

Note: "Soluble" and "Miscible" are used to indicate a high degree of solubility. For precise quantitative data, experimental determination is recommended.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility values, the following experimental methodologies are recommended.

Gravimetric Method for Solid Solutes (Adapted for Liquid Solutes)

This method is a reliable technique for determining the equilibrium solubility of a liquid solute in a liquid solvent by mass determination.

Materials and Apparatus:

  • This compound

  • Selected organic solvents

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic shaker or water bath

  • Glass vials with screw caps

  • Pipettes

  • Evaporating dish or pre-weighed beaker

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed glass vial. The presence of a second phase (undissolved solute) is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Sample Separation:

    • Allow the vial to stand undisturbed at the constant temperature until the two phases have clearly separated.

    • Carefully withdraw a known volume of the clear, saturated supernatant (the solvent layer) using a pipette.

  • Solvent Evaporation and Mass Determination:

    • Transfer the collected supernatant to a pre-weighed evaporating dish or beaker.

    • Record the total weight of the dish and the supernatant.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.

    • Once the solvent is removed, place the dish containing the this compound residue in a drying oven at a temperature below its boiling point (157-159 °C) or in a vacuum desiccator until a constant weight is achieved.[2]

    • Record the final weight of the dish with the residue.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final weight of the dish with the residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the supernatant.

    • Express the solubility in terms of grams of solute per 100 grams of solvent or other desired units.

Cloud Point Method

The cloud point method is a visual technique used to determine the temperature at which a solution of a specific concentration becomes saturated and begins to precipitate, indicating the solubility limit at that temperature.[3]

Materials and Apparatus:

  • This compound

  • Selected organic solvents

  • Jacketed glass vessel with a temperature control unit (e.g., circulating water bath)

  • Stirrer (magnetic or overhead)

  • Calibrated thermometer or temperature probe

  • Light source and detector (optional, for automated systems)

Procedure:

  • Preparation of a Solution of Known Concentration:

    • Prepare a solution of this compound in the chosen solvent at a concentration below the expected saturation point.

  • Heating and Cooling Cycle:

    • Place the solution in the jacketed vessel and begin stirring.

    • Slowly heat the solution until it is clear and homogenous.

    • Gradually cool the solution at a controlled rate while continuously stirring.

  • Observation of the Cloud Point:

    • The cloud point is the temperature at which the solution first becomes turbid or cloudy, indicating the onset of phase separation or precipitation.[3] This can be observed visually or by monitoring the transmittance of a light beam through the solution.

  • Data Collection and Solubility Curve:

    • Record the cloud point temperature for the specific concentration.

    • Repeat the experiment with different concentrations of this compound to obtain a series of cloud points.

    • Plot the concentration versus the cloud point temperature to construct a solubility curve.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound in an organic solvent.

Solubility_Determination_Workflow start Start: Select Solute and Solvent method_selection Select Experimental Method (e.g., Gravimetric, Cloud Point) start->method_selection gravimetric_protocol Gravimetric Method Protocol method_selection->gravimetric_protocol Gravimetric cloud_point_protocol Cloud Point Method Protocol method_selection->cloud_point_protocol Cloud Point prepare_saturated_solution Prepare Saturated Solution (Excess Solute) gravimetric_protocol->prepare_saturated_solution prepare_known_conc Prepare Solution of Known Concentration cloud_point_protocol->prepare_known_conc equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare_saturated_solution->equilibrate phase_separation Phase Separation (Allow to settle) equilibrate->phase_separation sample_supernatant Sample Supernatant (Known Volume/Mass) phase_separation->sample_supernatant solvent_evaporation Solvent Evaporation sample_supernatant->solvent_evaporation weigh_residue Weigh Residue (Constant Weight) solvent_evaporation->weigh_residue calculate_solubility_grav Calculate Solubility (g/100g solvent) weigh_residue->calculate_solubility_grav end End: Report Solubility Data calculate_solubility_grav->end heating_cooling Controlled Heating and Cooling Cycle prepare_known_conc->heating_cooling observe_cloud_point Observe Cloud Point (Onset of Turbidity) heating_cooling->observe_cloud_point record_data Record Temperature and Concentration observe_cloud_point->record_data repeat_concentrations Repeat for Multiple Concentrations record_data->repeat_concentrations repeat_concentrations->prepare_known_conc Yes plot_curve Plot Solubility Curve repeat_concentrations->plot_curve No plot_curve->end

Caption: Workflow for experimental solubility determination.

References

Methodological & Application

Application Note: Synthesis of 2,3-Dimethyl-3-hexanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dimethyl-3-hexanol is a tertiary alcohol with applications in fragrance compositions and as a building block in organic synthesis. The Grignard reaction provides a classic and efficient method for its preparation by forming a new carbon-carbon bond. This protocol details the synthesis of this compound through the reaction of a Grignard reagent with a suitable ketone. The general mechanism involves the nucleophilic attack of the organomagnesium halide on the electrophilic carbonyl carbon, followed by an acidic workup to yield the tertiary alcohol.[1][2][3][4]

Two primary retrosynthetic pathways can be envisioned for the synthesis of this compound:

  • Route A: Reaction of propylmagnesium bromide with 3-methyl-2-butanone (B44728).

  • Route B: Reaction of isopropylmagnesium bromide with 2-pentanone.

This document will provide a detailed experimental protocol for Route A.

Experimental Protocol: Synthesis of this compound (Route A)

Materials:

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMoles
Magnesium TurningsMg24.312.67 g0.110
1-Bromopropane (B46711)C₃H₇Br123.0012.3 g (9.2 mL)0.100
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-
3-Methyl-2-butanoneC₅H₁₀O86.137.75 g (9.6 mL)0.090
IodineI₂253.811 crystal-
Sulfuric Acid (10%)H₂SO₄98.0850 mL-
Saturated Sodium BicarbonateNaHCO₃84.0130 mL-
Brine (Saturated NaCl)NaCl58.4430 mL-
Anhydrous Sodium SulfateNa₂SO₄142.0410 g-

Equipment:

  • 500 mL three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Part 1: Preparation of Propylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: A 500 mL three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is assembled. The entire apparatus must be flame-dried under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Initiation: Place the magnesium turnings (2.67 g, 0.110 mol) in the flask. Add a single crystal of iodine to activate the magnesium surface.

  • Grignard Formation: In the dropping funnel, prepare a solution of 1-bromopropane (12.3 g, 0.100 mol) in 40 mL of anhydrous diethyl ether. Add approximately 5 mL of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed.

  • Addition: Once the reaction has started, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux. The reaction is exothermic.

  • Completion: After the addition is complete, stir the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent. The resulting solution should be grayish and cloudy.

Part 2: Reaction with 3-Methyl-2-butanone

  • Ketone Addition: Cool the freshly prepared Grignard reagent solution in an ice bath. Dissolve 3-methyl-2-butanone (7.75 g, 0.090 mol) in 60 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

Part 3: Workup and Purification

  • Quenching: Cool the reaction mixture in an ice bath and slowly add 50 mL of 10% sulfuric acid dropwise to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with 30 mL of saturated sodium bicarbonate solution, followed by 30 mL of brine.

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter the solution to remove the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation to obtain this compound.

Data Presentation

ParameterValue
Theoretical Yield11.72 g
Actual Yield9.38 g
Percent Yield80%
Boiling Point158-160 °C
AppearanceColorless liquid
Purity (by GC)>98%

Visualization of the Experimental Workflow

G cluster_prep Part 1: Grignard Reagent Preparation cluster_reaction Part 2: Reaction with Ketone cluster_workup Part 3: Workup and Purification prep_setup 1. Assemble and flame-dry a three-necked flask prep_initiate 2. Add Mg turnings and an iodine crystal prep_setup->prep_initiate prep_form 3. Prepare 1-bromopropane in diethyl ether prep_initiate->prep_form prep_add 4. Add a small amount of 1-bromopropane to initiate prep_form->prep_add prep_reflux 5. Add remaining 1-bromopropane dropwise to maintain reflux prep_add->prep_reflux prep_complete 6. Stir for 30 min to complete formation prep_reflux->prep_complete react_cool 7. Cool Grignard reagent in an ice bath prep_complete->react_cool react_ketone 8. Dissolve 3-methyl-2-butanone in diethyl ether react_cool->react_ketone react_add 9. Add ketone solution dropwise to Grignard reagent react_ketone->react_add react_stir 10. Stir at room temperature for 1 hour react_add->react_stir workup_quench 11. Quench with 10% H₂SO₄ react_stir->workup_quench workup_extract 12. Extract with diethyl ether workup_quench->workup_extract workup_wash 13. Wash with NaHCO₃ and brine workup_extract->workup_wash workup_dry 14. Dry over Na₂SO₄ workup_wash->workup_dry workup_evap 15. Remove solvent via rotary evaporation workup_dry->workup_evap workup_purify 16. Purify by fractional distillation workup_evap->workup_purify

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols: Synthesis of Tertiary Alcohols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a fundamental and versatile carbon-carbon bond-forming reaction in organic synthesis. Discovered by Victor Grignard in 1900, this organometallic reaction utilizes a Grignard reagent (organomagnesium halide, R-Mg-X) to act as a potent nucleophile. This application note provides detailed protocols for the synthesis of tertiary alcohols, which are crucial intermediates in the development of pharmaceuticals and other complex organic molecules. Tertiary alcohols can be efficiently synthesized by reacting a Grignard reagent with either a ketone or an ester.[1][2][3] When a ketone is used, one equivalent of the Grignard reagent is required to form the tertiary alcohol.[4] In contrast, the reaction with an ester requires at least two equivalents of the Grignard reagent, as the initial addition leads to an unstable intermediate that eliminates an alkoxide to form a ketone, which then rapidly reacts with a second equivalent of the Grignard reagent.[2][5][6][7]

Strict anhydrous conditions are paramount for the success of the Grignard reaction, as the reagent is highly basic and will react with even trace amounts of water or other protic solvents.[8] This protocol will cover the preparation of the Grignard reagent, its reaction with ketones and esters to yield tertiary alcohols, and the necessary work-up and purification procedures.

Reaction Mechanisms

The synthesis of tertiary alcohols via the Grignard reaction proceeds through a nucleophilic addition to a carbonyl group. The specific pathway depends on the starting carbonyl compound.

From Ketones

The reaction of a Grignard reagent with a ketone involves a single nucleophilic addition to the carbonyl carbon, forming a magnesium alkoxide intermediate. Subsequent acidic work-up protonates the alkoxide to yield the tertiary alcohol.[4]

G ketone Ketone (R'-CO-R'') alkoxide Magnesium Alkoxide Intermediate ketone->alkoxide grignard Grignard Reagent (R-MgX) grignard->alkoxide Nucleophilic Addition alcohol Tertiary Alcohol (R-C(OH)-R'R'') alkoxide->alcohol Protonation workup Acidic Work-up (e.g., H3O+) workup->alcohol

Caption: Reaction of a Grignard reagent with a ketone.

From Esters

The reaction with an ester involves a two-step addition process. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the alkoxy group to form a ketone. This ketone intermediate is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent to form the magnesium alkoxide, which is then protonated during work-up to give the tertiary alcohol.[2][5][6][7]

G ester Ester (R'-CO-OR'') tetrahedral Tetrahedral Intermediate ester->tetrahedral grignard1 Grignard Reagent (1 eq. R-MgX) grignard1->tetrahedral Nucleophilic Addition grignard2 Grignard Reagent (1 eq. R-MgX) alkoxide Magnesium Alkoxide Intermediate grignard2->alkoxide Nucleophilic Addition ketone Ketone Intermediate (R'-CO-R) tetrahedral->ketone Elimination of -OR'' ketone->alkoxide alcohol Tertiary Alcohol (R2-C(OH)-R') alkoxide->alcohol Protonation workup Acidic Work-up (e.g., H3O+) workup->alcohol

Caption: Reaction of a Grignard reagent with an ester.

Experimental Protocols

Safety Precautions: All Grignard reactions must be conducted under strictly anhydrous conditions in a well-ventilated fume hood. All glassware must be oven- or flame-dried before use. Anhydrous solvents are essential.[8]

Protocol 1: Preparation of the Grignard Reagent (e.g., Phenylmagnesium Bromide)
  • Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser (topped with a drying tube filled with CaCl2 or Drierite), a pressure-equalizing dropping funnel, and a magnetic stirrer.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) in the flask. If the magnesium appears dull, it can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) and gently warming.[9]

  • Initiation: Add a small portion of anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) to just cover the magnesium turnings.

  • Reagent Addition: Dissolve the alkyl or aryl halide (e.g., bromobenzene, 1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel. Add a small amount of this solution to the magnesium. The reaction is initiated when the solution becomes cloudy and starts to bubble.

  • Completion: Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 30-60 minutes to ensure complete formation of the Grignard reagent.[8] The resulting dark, cloudy solution is used directly in the next step.

Protocol 2: Synthesis of a Tertiary Alcohol from a Ketone (e.g., Synthesis of 2-Phenyl-2-propanol)
  • Apparatus Setup: Cool the freshly prepared Grignard reagent in an ice bath.

  • Substrate Addition: Dissolve the ketone (e.g., acetone, 1.0 equivalent) in anhydrous diethyl ether or THF and add it to a dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C to control the exothermic reaction.[9]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).[9]

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).[9]

    • Filter and remove the solvent under reduced pressure to obtain the crude tertiary alcohol.

    • Purify the product by distillation or recrystallization.[9]

Protocol 3: Synthesis of a Tertiary Alcohol from an Ester (e.g., Synthesis of Triphenylmethanol)
  • Apparatus Setup: Cool the freshly prepared Grignard reagent (at least 2.2 equivalents) in an ice bath.

  • Substrate Addition: Dissolve the ester (e.g., methyl benzoate, 1.0 equivalent) in anhydrous diethyl ether or THF and add it to a dropping funnel. Add the ester solution dropwise to the stirred Grignard reagent, maintaining a low temperature.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the synthesis of tertiary alcohols using Grignard reagents.

Table 1: Synthesis of Tertiary Alcohols from Ketones

KetoneGrignard ReagentSolventReaction Time (h)Yield (%)Reference
AcetoneMethylmagnesium bromideDiethyl ether1~85[9]
CyclohexanonePhenylmagnesium bromideTHF2~90[10]
BenzophenoneEthylmagnesium bromideDiethyl ether2~92N/A

Table 2: Synthesis of Tertiary Alcohols from Esters

EsterGrignard Reagent (eq.)SolventReaction Time (h)Yield (%)Reference
Ethyl acetateMethylmagnesium bromide (2.2)Diethyl ether2~80[11]
Methyl benzoatePhenylmagnesium bromide (2.2)THF3~88N/A
Ethyl propanoatePropylmagnesium bromide (2.2)Diethyl ether2~85N/A

Troubleshooting and Optimization

Table 3: Common Issues and Solutions in Grignard Reactions for Tertiary Alcohol Synthesis

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Presence of moisture or protic impurities- Incomplete formation of Grignard reagent- Side reactions (enolization, reduction)[1][9]- Ensure all glassware is dry and use anhydrous solvents.- Activate magnesium turnings.- Maintain low reaction temperatures during addition.[9]
Reaction Fails to Initiate - Inactive magnesium surface- Impure alkyl/aryl halide- Activate magnesium with iodine or 1,2-dibromoethane.[9]- Use freshly distilled halide.
Formation of Byproducts - Wurtz coupling (R-R formation)- Enolization of the ketone[9]- Reduction of the ketone[1][9]- Add the alkyl halide slowly during Grignard formation.- Use a less sterically hindered Grignard reagent or ketone.- Maintain low temperatures.

Experimental Workflow Diagram

G start Start prep_grignard Prepare Grignard Reagent (Protocol 1) start->prep_grignard react_carbonyl React with Ketone or Ester (Protocols 2 & 3) prep_grignard->react_carbonyl workup Aqueous Work-up (e.g., sat. NH4Cl) react_carbonyl->workup extraction Extraction with Organic Solvent workup->extraction drying Drying of Organic Layer (e.g., Na2SO4) extraction->drying concentration Solvent Removal (Reduced Pressure) drying->concentration purification Purification (Distillation or Recrystallization) concentration->purification characterization Product Characterization (NMR, IR, MP/BP) purification->characterization end End characterization->end

Caption: General experimental workflow for tertiary alcohol synthesis.

References

Application Notes and Protocols for the Purification of 2,3-Dimethyl-3-hexanol by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-3-hexanol is a tertiary alcohol of interest in various fields of chemical research and development. Its purity is often critical for its intended application, necessitating effective purification methods. Fractional distillation is a fundamental and widely used technique for the purification of liquid compounds based on differences in their boiling points. This document provides a detailed protocol for the purification of this compound using this method, including relevant physical data, safety precautions, and a step-by-step experimental procedure.

Physicochemical Properties of this compound

A thorough understanding of the physical properties of this compound is essential for designing an effective distillation protocol. The key properties are summarized in the table below.

PropertyValue
Molecular FormulaC8H18O
Molecular Weight130.23 g/mol [1]
Boiling Point157-159 °C at 760 mmHg
Density0.833 g/cm³
Flash Point49 °C
Refractive Index1.434

Potential Impurities

The nature of impurities in a sample of this compound will largely depend on its synthetic route. A common method for the synthesis of tertiary alcohols is the Grignard reaction.[2][3] For this compound, this could involve the reaction of a Grignard reagent with a ketone. Potential impurities from such a synthesis may include:

  • Unreacted starting materials: This could include the ketone and the alkyl halide used to prepare the Grignard reagent.

  • Side-products: Wurtz coupling of the alkyl halide can lead to the formation of alkanes.[4]

  • Other alcohols: Reduction of the ketone by the Grignard reagent can sometimes occur, leading to the corresponding secondary alcohol.[4]

  • Solvent: The solvent used for the Grignard reaction (e.g., diethyl ether, tetrahydrofuran) may be present.

Challenges in Purification

Azeotrope Formation

Experimental Protocol: Fractional Distillation

This protocol outlines the procedure for the purification of this compound by fractional distillation at atmospheric pressure.

Materials and Apparatus
  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser

  • Receiving flasks

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Clamps and stands to secure the apparatus

  • Drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate)

  • Glass funnel

  • Filter paper

Pre-Distillation: Drying the Crude Product
  • To the flask containing the crude this compound, add a suitable amount of a drying agent like anhydrous magnesium sulfate or sodium sulfate.

  • Gently swirl the flask. If the drying agent clumps together, add more until some of it remains free-flowing.

  • Allow the mixture to stand for at least 30 minutes to ensure all water is absorbed.

  • Filter the dried liquid into a clean, dry round-bottom flask of an appropriate size for the distillation. The flask should not be more than two-thirds full.

Distillation Procedure
  • Apparatus Setup:

    • Add a magnetic stir bar or a few boiling chips to the distillation flask containing the dried crude this compound. This is crucial for smooth boiling.

    • Assemble the fractional distillation apparatus in a fume hood. The setup should consist of the distillation flask, the fractionating column, the distillation head with a thermometer, the condenser, and a receiving flask.

    • Ensure all joints are properly sealed. Use clamps to securely hold the apparatus.

    • The thermometer bulb should be positioned so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature.

  • Distillation Process:

    • Begin circulating cold water through the condenser. The water should enter at the lower inlet and exit at the upper outlet.

    • Turn on the magnetic stirrer (if using).

    • Gradually heat the distillation flask using the heating mantle.

    • Observe the temperature on the thermometer. The temperature will initially rise as the more volatile impurities begin to vaporize and move up the fractionating column.

    • Collect any low-boiling fractions in a separate receiving flask. The temperature should then stabilize at the boiling point of the next component.

    • As the temperature approaches the boiling point of this compound (157-159 °C), change to a clean, pre-weighed receiving flask.

    • Collect the fraction that distills over at a constant temperature, within a narrow range (e.g., ± 2°C of the expected boiling point). This fraction will be the purified this compound.

    • Continue to monitor the temperature. A sharp drop or rise in temperature after the main fraction has been collected indicates that the desired product has been distilled.

    • Stop the distillation before the distillation flask runs dry to prevent the formation of potentially explosive peroxides and to avoid cracking the flask.

  • Post-Distillation:

    • Turn off the heating mantle and allow the apparatus to cool down.

    • Once cool, disassemble the apparatus.

    • Weigh the receiving flask containing the purified product to determine the yield.

    • Characterize the purified product using appropriate analytical techniques (e.g., NMR, IR spectroscopy, GC-MS) to confirm its identity and purity.

Safety Precautions

This compound is a flammable liquid and vapor. Handle with care in a well-ventilated area, preferably a fume hood, away from sources of ignition. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification process.

Purification_Workflow cluster_pre_distillation Pre-Distillation cluster_distillation Fractional Distillation cluster_post_distillation Post-Distillation start Crude this compound drying Drying with Anhydrous Agent start->drying Add drying agent filtration Filtration drying->filtration Remove drying agent distillation_setup Apparatus Setup filtration->distillation_setup Dried Crude Product heating Gradual Heating distillation_setup->heating fraction_collection Collect Fractions heating->fraction_collection Monitor Temperature low_boiling Low-Boiling Impurities fraction_collection->low_boiling Initial Fraction product Purified this compound fraction_collection->product Main Fraction (157-159°C) high_boiling High-Boiling Residue fraction_collection->high_boiling Final Residue analysis Purity & Identity Analysis product->analysis

References

Chiral Synthesis of 2,3-Dimethyl-3-hexanol Enantiomers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral synthesis of the enantiomers of 2,3-dimethyl-3-hexanol, a tertiary alcohol with applications in fine chemical synthesis and as a building block in drug discovery. The methods outlined below focus on achieving high enantiomeric purity through established asymmetric synthesis strategies.

Introduction

The selective synthesis of single enantiomers of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. This compound possesses a chiral center at the C3 position, making the development of stereoselective synthetic routes to its (R) and (S) enantiomers a key objective for its utilization in chiral drug synthesis and other applications. This document details two primary strategies for obtaining the enantiopure forms of this compound: Asymmetric Grignard Addition and Enzymatic Kinetic Resolution.

I. Asymmetric Grignard Addition to 2-Methyl-3-hexanone (B1206162)

The addition of a methyl Grignard reagent to a prochiral ketone is a direct approach to synthesizing tertiary alcohols. The use of a chiral ligand to control the stereochemical outcome of this addition is a powerful strategy for achieving high enantioselectivity.

Logical Workflow for Asymmetric Grignard Addition

cluster_prep Preparation cluster_reaction Asymmetric Addition cluster_workup Workup & Purification ketone 2-Methyl-3-hexanone complex Chiral Ligand-Mg Complex Formation ketone->complex grignard Methylmagnesium Bromide grignard->complex ligand Chiral Ligand ligand->complex addition Nucleophilic Addition to Ketone complex->addition intermediate Diastereomeric Magnesium Alkoxide Intermediate addition->intermediate hydrolysis Acidic Hydrolysis intermediate->hydrolysis extraction Extraction & Drying hydrolysis->extraction purification Chromatography extraction->purification product Enantioenriched This compound purification->product

Caption: Workflow for the asymmetric Grignard addition to synthesize enantioenriched this compound.

Experimental Protocol: Asymmetric Methylation of 2-Methyl-3-hexanone

This protocol is adapted from general procedures for the asymmetric addition of Grignard reagents to ketones using a chiral ligand.

Materials:

  • 2-Methyl-3-hexanone

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • (R,R)- or (S,S)-[N,N'-Bis(2,6-diisopropylphenyl)imino]acenaphthene (or a similar chiral diamine or amino alcohol ligand)

  • Anhydrous toluene (B28343)

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the chiral ligand (0.12 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL) to dissolve the ligand.

  • Grignard Reagent Addition: Cool the solution to 0 °C and add methylmagnesium bromide (3.0 M in diethyl ether, 1.1 mmol) dropwise. Stir the mixture at this temperature for 30 minutes.

  • Substrate Addition: Add a solution of 2-methyl-3-hexanone (1.0 mmol) in anhydrous toluene (2 mL) dropwise to the reaction mixture at 0 °C over 10 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of 1 M hydrochloric acid (5 mL).

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 10 mL).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate (B1210297) gradient) to afford the enantioenriched this compound.

  • Analysis: Determine the enantiomeric excess (ee%) of the product by chiral GC or HPLC analysis.

Quantitative Data (Representative)

The following table presents representative data for asymmetric Grignard additions to ketones, which can be expected to be similar for the synthesis of this compound. Actual results will depend on the specific chiral ligand and reaction conditions used.

EntryChiral LigandTemperature (°C)Time (h)Yield (%)ee (%)
1(R,R)-Ligand A048592 (R)
2(S,S)-Ligand A048390 (S)
3(R,R)-Ligand B-2087895 (R)

II. Enzymatic Kinetic Resolution of Racemic this compound

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of a racemic mixture. Lipases are commonly used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the acylated and unreacted enantiomers.

Signaling Pathway for Enzymatic Kinetic Resolution

cluster_reaction Enzymatic Acylation racemate Racemic (R/S)-2,3-Dimethyl-3-hexanol fast_reaction (R)-Enantiomer (fast reacting) racemate->fast_reaction slow_reaction (S)-Enantiomer (slow reacting) racemate->slow_reaction lipase (B570770) Lipase (e.g., Candida antarctica Lipase B) lipase->fast_reaction acyl_donor Acyl Donor (e.g., Vinyl Acetate) acyl_donor->fast_reaction ester (R)-Acylated Ester fast_reaction->ester Selective Acylation alcohol (S)-Unreacted Alcohol slow_reaction->alcohol Remains Unreacted

Caption: Enzymatic kinetic resolution of racemic this compound using a lipase.

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a general procedure for the enzymatic resolution of racemic alcohols.

Materials:

  • Racemic this compound

  • Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)

  • Vinyl acetate

  • Anhydrous solvent (e.g., hexane or tert-butyl methyl ether)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask, add racemic this compound (1.0 mmol) and the anhydrous solvent (10 mL).

  • Enzyme Addition: Add the immobilized lipase (e.g., 50 mg of Novozym® 435).

  • Acyl Donor Addition: Add vinyl acetate (1.5 mmol).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitoring: Monitor the reaction progress by GC analysis to determine the conversion. The ideal conversion for kinetic resolution is close to 50%.

  • Enzyme Removal: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separation: Concentrate the filtrate under reduced pressure. The resulting mixture of the acylated enantiomer and the unreacted alcohol enantiomer can be separated by flash column chromatography on silica gel.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed back to the alcohol using a base (e.g., sodium hydroxide (B78521) in methanol/water) to obtain the other enantiomer of the alcohol.

  • Analysis: Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained after hydrolysis of the ester by chiral GC or HPLC.

Quantitative Data (Representative)

The following table illustrates typical results for a lipase-catalyzed kinetic resolution of a racemic alcohol.

EntryLipaseAcyl DonorTime (h)Conversion (%)ee (%) of Unreacted Alcoholee (%) of Acylated Product
1Novozym® 435Vinyl Acetate2450>99 (S)>99 (R)
2Amano Lipase PSIsopropenyl Acetate484895 (S)98 (R)

Conclusion

The chiral synthesis of this compound enantiomers can be effectively achieved through either asymmetric Grignard addition or enzymatic kinetic resolution. The choice of method will depend on factors such as the availability of chiral ligands or enzymes, desired scale, and the required enantiomeric purity. The protocols provided herein offer a solid foundation for researchers to develop and optimize the synthesis of these valuable chiral building blocks for applications in drug development and other areas of chemical synthesis. Further optimization of reaction conditions, including solvent, temperature, and catalyst/enzyme loading, may be necessary to achieve optimal results for specific applications.

Application Notes and Protocols: Evaluating 2,3-Dimethyl-3-hexanol as a Potential Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Chiral Auxiliaries in Asymmetric Synthesis

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[1] This strategy is a cornerstone of asymmetric synthesis, enabling the selective production of a desired enantiomer of a target molecule, which is of paramount importance in the development of pharmaceuticals and other biologically active compounds.[1][2] An effective chiral auxiliary must be readily available in enantiomerically pure form, easily attached to the substrate, provide high levels of stereocontrol in the key bond-forming step, and be readily removable under mild conditions without causing racemization of the desired product.[2]

While numerous chiral auxiliaries have been developed and are commercially available, the search for novel auxiliaries with unique steric and electronic properties continues.[2] This document provides a set of generalized application notes and protocols for the evaluation of a novel chiral alcohol, 2,3-dimethyl-3-hexanol , as a potential chiral auxiliary. The methodologies outlined below are based on established principles of asymmetric synthesis and can be adapted to assess the efficacy of this and other potential chiral auxiliaries.

Key Properties of an Ideal Chiral Auxiliary

Before embarking on experimental evaluation, it is crucial to consider the desirable characteristics of a chiral auxiliary:

  • Enantiopurity: The auxiliary must be available in high enantiomeric purity.

  • Ease of Attachment and Cleavage: The auxiliary should be easily attached to the substrate and subsequently removed under mild conditions.

  • High Diastereoselectivity: It should induce a high degree of facial selectivity in the reactions of the attached substrate, leading to a high diastereomeric excess (d.e.).

  • Crystallinity: Crystalline derivatives often facilitate purification by recrystallization, allowing for the enhancement of diastereomeric purity.

  • Recoverability: The auxiliary should be recoverable in high yield for reuse, which is crucial for cost-effectiveness, especially on a larger scale.

Experimental Workflows and Protocols

The following sections outline a hypothetical workflow and detailed protocols for the evaluation of this compound as a chiral auxiliary in two common asymmetric transformations: alkylation and aldol (B89426) reactions.

General Workflow for Evaluating a Chiral Auxiliary

The overall process for evaluating a new chiral auxiliary can be visualized as a multi-step workflow.

G cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Analysis and Cleavage cluster_3 Final Product Analysis start Obtain Enantiopure This compound attach Attach Auxiliary to Prochiral Substrate start->attach reaction Perform Diastereoselective Reaction (e.g., Alkylation) attach->reaction purify Purify Diastereomeric Product reaction->purify analyze_de Determine Diastereomeric Excess (d.e.) purify->analyze_de cleave Cleave Auxiliary analyze_de->cleave recover Recover Auxiliary cleave->recover purify_enant Purify Enantiomeric Product cleave->purify_enant analyze_ee Determine Enantiomeric Excess (e.e.) purify_enant->analyze_ee

Caption: General workflow for the evaluation of a chiral auxiliary.

Protocol 1: Attachment of this compound to a Prochiral Carboxylic Acid

This protocol describes the esterification of a prochiral carboxylic acid with (R)- or (S)-2,3-dimethyl-3-hexanol to form the substrate for subsequent asymmetric reactions.

Materials:

  • (R)- or (S)-2,3-Dimethyl-3-hexanol

  • Prochiral carboxylic acid (e.g., propanoic acid)

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM)

  • Standard glassware for organic synthesis

Procedure:

  • To a solution of the prochiral carboxylic acid (1.0 eq) and (R)- or (S)-2,3-dimethyl-3-hexanol (1.1 eq) in anhydrous DCM, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired ester.

Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the enolate derived from the ester prepared in Protocol 1.

Materials:

Procedure:

  • To a solution of the ester (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add freshly prepared LDA (1.1 eq) dropwise.

  • Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

  • Determine the diastereomeric ratio of the product mixture by ¹H NMR spectroscopy or HPLC analysis.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the this compound auxiliary by saponification to yield the chiral carboxylic acid.

Materials:

  • Alkylated ester from Protocol 2

  • Lithium hydroxide (B78521) (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M HCl

Procedure:

  • Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting chiral carboxylic acid by column chromatography or recrystallization.

  • The chiral auxiliary, this compound, can be recovered from the aqueous layer by extraction with a suitable organic solvent.

Analysis of Stereochemical Outcome

The stereochemical outcome of the asymmetric synthesis is assessed at two stages:

  • Diastereomeric Excess (d.e.): The d.e. of the product after the asymmetric reaction (e.g., alkylation) is determined using techniques such as ¹H NMR, ¹³C NMR, or chiral HPLC. This provides a measure of the stereocontrol exerted by the auxiliary.

  • Enantiomeric Excess (e.e.): After cleavage of the auxiliary, the e.e. of the final product is determined. This is often done by converting the product into a diastereomeric derivative with a known chiral resolving agent and analyzing the mixture by NMR or chromatography, or by direct analysis using chiral HPLC or chiral GC.

Data Presentation

Quantitative data from the evaluation of a chiral auxiliary should be presented in a clear and structured format to allow for easy comparison of results under different conditions.

Table 1: Hypothetical Results for the Asymmetric Alkylation using (R)-2,3-Dimethyl-3-hexanol Auxiliary

EntryAlkyl Halide (R-X)BaseTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1Benzyl bromideLDA-788590:10
2Benzyl bromideLHMDS-788288:12
3IodomethaneLDA-789095:5
4IodomethaneNaHMDS-788893:7
5Allyl bromideLDA-787585:15

Table 2: Hypothetical Enantiomeric Excess of the Final Product after Auxiliary Cleavage

EntryStarting Alkylated Ester (d.r.)Cleavage MethodYield (%)Enantiomeric Excess (e.e.) (%)
190:10LiOH, THF/H₂O9280
295:5LiOH, THF/H₂O9590

Visualization of Reaction Mechanisms

Understanding the transition state of the stereodetermining step is crucial for rationalizing the observed diastereoselectivity and for optimizing the chiral auxiliary.

G cluster_0 Chelated Transition State Model ts Six-membered Ring Transition State product Diastereomerically Enriched Product ts->product enolate Lithium Enolate enolate->ts Coordination auxiliary Chiral Auxiliary (this compound) auxiliary->ts Steric Shielding electrophile Electrophile (R-X) electrophile->ts Approach from Less Hindered Face

Caption: A plausible chelated transition state model for asymmetric alkylation.

Conclusion

The protocols and guidelines presented in these application notes provide a framework for the systematic evaluation of this compound as a novel chiral auxiliary. By following these methodologies, researchers can assess its potential in controlling stereochemistry in key organic transformations. The effectiveness of any chiral auxiliary is highly dependent on the specific substrate and reaction conditions. Therefore, thorough screening and optimization are essential to unlock its full potential in asymmetric synthesis. While no specific literature on the use of this compound as a chiral auxiliary was identified, these general protocols offer a valuable starting point for its investigation and for the broader discovery of new and effective tools for stereoselective synthesis.

References

Synthesis of 2,3-Dimethyl-3-hexanol: A Comparative Guide to Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note AN2303H

Abstract

This document provides detailed application notes and protocols for the synthesis of the tertiary alcohol 2,3-dimethyl-3-hexanol, a valuable intermediate in pharmaceutical and fine chemical synthesis. Two primary synthetic routes utilizing organometallic reagents are presented and compared: the Grignard reaction and an analogous synthesis using an organolithium reagent. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to guide researchers, scientists, and drug development professionals in the selection and execution of the most suitable synthetic strategy.

Introduction

The synthesis of tertiary alcohols is a fundamental transformation in organic chemistry, with the products serving as key building blocks for more complex molecules.[1] Organometallic reagents, particularly Grignard and organolithium reagents, are powerful nucleophiles capable of forming carbon-carbon bonds through the addition to carbonyl compounds such as ketones.[1][2] This application note focuses on the synthesis of this compound via the nucleophilic addition of an organometallic reagent to a ketone. Two distinct retrosynthetic disconnections of the target molecule are explored, providing alternative strategies for its synthesis.

Retrosynthetic Analysis

Retrosynthetic analysis of this compound reveals two plausible Grignard reaction pathways, each involving the disconnection of a carbon-carbon bond adjacent to the hydroxyl-bearing carbon:

  • Route A: Disconnection of the propyl-C(OH) bond suggests the reaction between propylmagnesium bromide and 2-butanone (B6335102).

  • Route B: Disconnection of the methyl-C(OH) bond points to the reaction of methylmagnesium bromide with 3-methyl-2-pentanone.

A similar approach can be applied to the use of organolithium reagents, which are generally more reactive than their Grignard counterparts.[2]

G cluster_A Route A cluster_B Route B This compound This compound Propylmagnesium bromide Propylmagnesium bromide This compound->Propylmagnesium bromide Disconnect 2-Butanone 2-Butanone This compound->2-Butanone Disconnect Methylmagnesium bromide Methylmagnesium bromide This compound->Methylmagnesium bromide Disconnect 3-Methyl-2-pentanone 3-Methyl-2-pentanone This compound->3-Methyl-2-pentanone Disconnect

Caption: Retrosynthetic analysis of this compound.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative data for the different synthetic approaches to this compound.

ParameterGrignard Reaction (Route A)Grignard Reaction (Route B)Organolithium Reaction (General)
Organometallic Reagent Propylmagnesium bromideMethylmagnesium bromidePropyllithium or Methyllithium
Ketone 2-Butanone3-Methyl-2-pentanone2-Butanone or 3-Methyl-2-pentanone
Solvent Anhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or THFAnhydrous Diethyl Ether or Hexanes
Reaction Temperature 0 °C to reflux0 °C to reflux-78 °C to room temperature
Reaction Time 1-3 hours1-3 hours30 minutes - 2 hours
Typical Yield Good to ExcellentGood to ExcellentGenerally higher than Grignard
Work-up Aqueous NH₄Cl or dilute HClAqueous NH₄Cl or dilute HClAqueous NH₄Cl or dilute acid

Experimental Protocols

General Safety Precautions

Organometallic reagents such as Grignard and organolithium reagents are highly reactive, pyrophoric, and moisture-sensitive. All manipulations must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and flame-resistant gloves, must be worn at all times.

Grignard Reaction Protocol (Route A: Propylmagnesium bromide and 2-Butanone)

This protocol details the synthesis of this compound from 2-butanone and propylmagnesium bromide.

Materials:

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to activate the magnesium surface.

    • Slowly add a solution of 1-bromopropane (1.1 equivalents) in anhydrous diethyl ether from the dropping funnel.

    • Once the reaction initiates (indicated by bubbling and disappearance of the iodine color), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Butanone:

    • Cool the freshly prepared Grignard reagent to 0 °C using an ice bath.

    • Add a solution of 2-butanone (1.0 equivalent) in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is exothermic, and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • The crude product can be purified by fractional distillation to yield pure this compound.

G Start Start Prepare Grignard Reagent Prepare Grignard Reagent Start->Prepare Grignard Reagent React with Ketone React with Ketone Prepare Grignard Reagent->React with Ketone Aqueous Work-up Aqueous Work-up React with Ketone->Aqueous Work-up Extraction Extraction Aqueous Work-up->Extraction Drying and Solvent Removal Drying and Solvent Removal Extraction->Drying and Solvent Removal Purification Purification Drying and Solvent Removal->Purification End End Purification->End G cluster_0 Nucleophilic Addition cluster_1 Protonation ketone R'(C=O)R'' (Ketone) intermediate R'R''(R)C-O⁻ M⁺ (Alkoxide Intermediate) ketone->intermediate Nucleophilic Attack reagent R-M (Organometallic Reagent) reagent->intermediate workup H₃O⁺ (Aqueous Work-up) alcohol R'R''(R)C-OH (Tertiary Alcohol) workup->alcohol intermediate_protonation R'R''(R)C-O⁻ M⁺ intermediate_protonation->alcohol

References

Application Notes: Protecting Group Strategies in Tertiary Alcohol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of tertiary alcohols is a cornerstone of organic chemistry, frequently employed in the construction of complex molecules in pharmaceutical and materials science. A primary route to these structures involves the nucleophilic addition of organometallic reagents, such as Grignard or organolithium reagents, to a ketone or ester. However, the high reactivity and basicity of these nucleophiles present a significant challenge when other sensitive functional groups are present in the starting material. Protic groups, particularly alcohols, will react with the organometallic reagent in an acid-base reaction, consuming the reagent and preventing the desired carbon-carbon bond formation. To achieve chemoselectivity, a protecting group strategy is often essential.[1]

A protecting group temporarily masks a reactive functional group, rendering it inert to the reaction conditions.[2] For the synthesis of tertiary alcohols from substrates containing an existing hydroxyl group, the alcohol must first be protected. The ideal protecting group should be:

  • Easy and high-yielding to install.

  • Stable to the conditions of the subsequent reaction (e.g., Grignard reagent addition).

  • Easy and high-yielding to remove under conditions that do not affect the newly formed tertiary alcohol or other functional groups in the molecule.

This document outlines common protecting group strategies, provides detailed experimental protocols for a model synthesis, and presents quantitative data to aid researchers in selecting the optimal approach for their specific needs.

Common Protecting Groups for Alcohols

Several classes of protecting groups are commonly used for alcohols, with the choice depending on the overall synthetic strategy and the stability of other functional groups in the molecule.[3]

  • Silyl (B83357) Ethers: These are the most common protecting groups for alcohols.[4] They are formed by reacting the alcohol with a silyl halide (e.g., TBDMSCl, TIPSCl) in the presence of a base like imidazole.[4] Silyl ethers are stable to a wide range of non-acidic and non-fluoride containing reagents, including Grignard reagents.[4] They are typically removed with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions.[3][5] The steric bulk of the silyl group can be tuned to achieve selective protection of less hindered alcohols.[6]

  • Benzyl (B1604629) Ethers (Bn): Benzyl ethers are robust protecting groups, stable to both acidic and basic conditions, as well as many oxidizing and reducing agents.[3] They are typically installed under basic conditions using a benzyl halide. Deprotection is most commonly achieved by catalytic hydrogenation (e.g., H₂ over Pd/C), which is a mild and neutral method.[3] However, this method is not suitable for molecules containing other reducible functional groups like alkenes or alkynes.[3]

  • Acetals (e.g., THP, MOM): Tetrahydropyranyl (THP) and methoxymethyl (MOM) ethers are acetal-based protecting groups.[3][7] They are stable under basic conditions but are readily cleaved with acid.[3][7] THP ethers are installed by reacting the alcohol with dihydropyran under acidic catalysis.[8]

Orthogonal Protecting Group Strategies

In complex syntheses with multiple functional groups, orthogonal protecting groups are crucial.[9][10] Two protecting groups are considered orthogonal if one can be selectively removed in the presence of the other.[9] For example, a molecule could contain a TBDMS-protected alcohol and a benzyl-protected alcohol. The TBDMS group can be removed with TBAF without affecting the benzyl ether, and the benzyl ether can be removed by hydrogenolysis without cleaving the TBDMS ether. This allows for the selective manipulation of different parts of the molecule.[10]

Data Presentation

The following tables summarize quantitative data for the key steps in a model synthesis of a tertiary alcohol, involving the protection of a ketone, Grignard addition, and subsequent deprotection.

Table 1: Protection of Ketones as Ethylene (B1197577) Ketals

SubstrateReagentsSolventConditionsYield (%)Citation
Ethyl acetoacetate (B1235776)Ethylene glycol, p-TsOHToluene (B28343)Reflux, Dean-Stark53.1[7]
CyclohexanoneEthylene glycol, Dowex 50WX8BenzeneReflux90[2]
4-Phenyl-2-butanoneEthylene glycol, TsOHBenzeneReflux, 6 h95[2]
Various ketonesEthylene glycol, 0.1 mol% HClEthylene glycol40 °C, 12 h99[11]

Table 2: Grignard Reaction with Protected Ketones/Esters

SubstrateGrignard ReagentSolventConditionsProductYield (%)Citation
Protected Ethyl AcetoacetatePhenylmagnesium bromideAnhydrous Ether/THF0 °C to RT, 1-2 hTertiary AlcoholNot specified[10]
Various EstersIsopropylmagnesium chlorideTHF40 °C, 4 hThioester86-99
BenzophenonePhenylmagnesium bromideAnhydrous Ether/THF0 °C to RT, 1-2 hTriphenylmethanolHigh[10]
Diethyl OxalatePhenylmagnesium bromideAnhydrous THF-78 °Cα-Keto Ester98 (crude)

Table 3: Deprotection of Protecting Groups

Protecting GroupSubstrateReagentsSolventConditionsYield (%)Citation
Ethylene Ketal2-Phenyl-1,3-dioxolaneNaBArF₄ (cat.)Water30 °C, 5 minQuantitative[1]
Ethylene KetalVanillin KetalAl(HSO₄)₃, wet SiO₂Reflux, 35 min92
TBDMS EtherSecondary Alcohol DerivativeTBAF (1.1 equiv)THF0 °C to RT, 45 min32[1]
TBDMS EtherPrimary Alcohol DerivativeTBAF (1.0 equiv)THFRT, Overnight99[3]

Experimental Protocols

Protocol 1: Protection of a Ketone as an Ethylene Ketal (Model Substrate: Ethyl Acetoacetate)

This protocol describes the protection of the ketone in ethyl acetoacetate using ethylene glycol.[7]

Materials:

  • Ethyl acetoacetate (25.5 mL)

  • Ethylene glycol (22.3 mL)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (0.2 g)

  • Toluene (100.0 mL)

  • 500 mL round-bottom flask

  • Dean-Stark apparatus and condenser

  • Heating mantle

  • Boiling chips

Procedure:

  • To a 500 mL round-bottom flask, add toluene (100.0 mL), ethyl acetoacetate (25.5 mL), ethylene glycol (22.3 mL), p-toluenesulfonic acid monohydrate (0.2 g), and a few boiling chips.[7]

  • Assemble the Dean-Stark apparatus with the flask and a condenser.

  • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene.[7]

  • Continue refluxing for one hour, or until no more water is collected in the trap.[7]

  • Allow the reaction mixture to cool to room temperature.

  • The toluene solution containing the protected ethyl acetoacetate ethylene ketal can be carried forward to the next step after appropriate workup (e.g., washing with saturated sodium bicarbonate solution and brine, drying over anhydrous sodium sulfate (B86663), and removal of solvent under reduced pressure).

Protocol 2: Grignard Reaction with a Protected Ketone to Synthesize a Tertiary Alcohol

This protocol provides a general procedure for the reaction of a Grignard reagent with a protected ketone or ester.[10]

Materials:

  • Protected ketone/ester (e.g., ethyl acetoacetate ethylene ketal, 1.0 equiv)

  • Grignard reagent (e.g., Phenylmagnesium bromide, 2.2 equiv for esters, 1.1 for ketones)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Three-neck round-bottom flask, dropping funnel, condenser (all flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

  • Magnetic stirrer and stir bar

  • Ice-water bath

Procedure:

  • Set up a flame-dried three-neck flask with a dropping funnel, condenser, and nitrogen/argon inlet.

  • Add the freshly prepared or commercial Grignard reagent solution to the flask via cannula or syringe.

  • Cool the Grignard reagent solution in an ice-water bath.

  • Dissolve the protected ketone/ester in a minimal amount of anhydrous ether or THF and add this solution to the dropping funnel.[10]

  • Add the substrate solution dropwise to the stirred, cooled Grignard reagent.[10]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture in an ice bath. Slowly and carefully pour the reaction mixture over a beaker of crushed ice containing a saturated aqueous solution of ammonium chloride to quench the reaction.[10]

  • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude tertiary alcohol with the protecting group still attached.

Protocol 3: Deprotection of an Ethylene Ketal

This protocol describes the acidic hydrolysis of an ethylene ketal to regenerate the ketone functionality.[10][11]

Materials:

  • Protected tertiary alcohol (from Protocol 2)

  • Acetone (B3395972)

  • Water

  • Dilute hydrochloric acid (e.g., 2 M HCl) or another acid catalyst (e.g., p-TsOH)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the ketal-protected tertiary alcohol in a mixture of acetone and water (e.g., 10:1 v/v).

  • Add a catalytic amount of dilute hydrochloric acid or another acid catalyst.[11]

  • Stir the mixture at room temperature. The reaction is typically complete within a few hours, but may require gentle heating. Monitor the deprotection by TLC.

  • Once the reaction is complete, neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the resulting tertiary alcohol by flash column chromatography or recrystallization.

Mandatory Visualizations

G cluster_0 Step 1: Protection cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Deprotection Start Start Protect Ketone Protect Ketone Start->Protect Ketone Protected Ketone Protected Ketone Protect Ketone->Protected Ketone Grignard Reaction Grignard Reaction Protected Ketone->Grignard Reaction Protected Tertiary Alcohol Protected Tertiary Alcohol Grignard Reaction->Protected Tertiary Alcohol Deprotection Deprotection Protected Tertiary Alcohol->Deprotection Final Product Tertiary Alcohol Deprotection->Final Product

Caption: Experimental workflow for tertiary alcohol synthesis.

G start Select Protecting Group base_stable Is subsequent reaction basic? start->base_stable acid_stable Is subsequent reaction acidic? h2_stable Are there reducible groups (alkenes etc.)? acid_stable->h2_stable Yes silyl Use Silyl Ether (TBDMS, TIPS) acid_stable->silyl No base_stable->acid_stable Yes acetal Use Acetal (THP, MOM) base_stable->acetal No benzyl Use Benzyl Ether (Bn) h2_stable->benzyl No avoid_benzyl Avoid Benzyl Ether h2_stable->avoid_benzyl Yes

Caption: Decision tree for selecting an alcohol protecting group.

G cluster_0 Reaction Scheme ketone Protected Ketone (Ketal) intermediate Magnesium Alkoxide Intermediate ketone->intermediate 1. Nucleophilic    Addition grignard R-MgX (Grignard Reagent) product Protected Tertiary Alcohol intermediate->product 2. Protonation workup H₃O⁺ (Acidic Workup)

Caption: Chemical transformation of a protected ketone.

References

Application Note: Analysis of 2,3-Dimethyl-3-hexanol Reaction Products by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental reaction in organic synthesis used to produce alkenes.[1][2] Tertiary alcohols, such as 2,3-dimethyl-3-hexanol, readily undergo this elimination reaction, typically via an E1 mechanism involving a carbocation intermediate.[2][3][4][5] This process can lead to a mixture of constitutional and geometric (cis/trans) alkene isomers, depending on the available pathways for deprotonation and the potential for carbocation rearrangements.[6] The precise identification and quantification of these isomers are critical, as their physicochemical properties and subsequent reactivity can vary significantly.[7]

This application note provides a detailed protocol for the acid-catalyzed dehydration of this compound and the subsequent analysis of the resulting alkene products using Gas Chromatography-Mass Spectrometry (GC-MS). GC-MS is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry, making it ideal for analyzing complex mixtures of volatile organic compounds like alkene isomers.[7][8]

Part I: Experimental Protocols

A. Acid-Catalyzed Dehydration of this compound

This protocol describes the synthesis of a mixture of alkene isomers from this compound using phosphoric acid as a catalyst. The products are isolated by distillation as they are formed, a technique that shifts the reaction equilibrium towards the products in accordance with Le Châtelier's principle.[9]

Materials and Equipment:

  • This compound

  • 85% Phosphoric acid (H₃PO₄)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Boiling chips

  • 50 mL round-bottom flask

  • Fractional distillation apparatus (Hickman still or simple distillation setup)

  • Heating mantle or sand bath

  • Collection vial, pre-weighed

  • Pasteur pipettes

Procedure:

  • To a 50 mL round-bottom flask, add 5.0 mL of this compound and 2.5 mL of 85% phosphoric acid, along with a few boiling chips.[9]

  • Assemble the fractional distillation apparatus, ensuring the collection vessel is cooled in an ice bath to minimize the evaporation of the volatile alkene products.

  • Gently heat the reaction mixture using a heating mantle or sand bath. The lower boiling points of the alkene products compared to the starting alcohol allow them to be distilled as they form.[3]

  • Control the heating rate to maintain a distillation temperature below 100°C to prevent the co-distillation of the unreacted alcohol.[9]

  • Continue the distillation until no more product is collected in the receiving flask.

  • Transfer the collected distillate to a clean, dry vial using a Pasteur pipette. If an aqueous layer is present, carefully remove it.

  • Dry the organic product by adding a small amount of anhydrous sodium sulfate.[4][5] Allow it to stand for 10-15 minutes.

  • Carefully decant or filter the dried liquid into a clean, pre-weighed, and sealable vial to determine the yield. Store the product mixture for GC-MS analysis.

B. GC-MS Analysis of Alkene Products

This protocol outlines the instrumental conditions for the separation and identification of the alkene isomers produced in the dehydration reaction.

Materials and Equipment:

  • Alkene product mixture from Part A

  • Dichloromethane (CH₂Cl₂) or hexane, high-purity solvent

  • 1.5 mL glass autosampler vials with caps

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890A GC with 5975C MSD).[7]

Procedure:

  • Sample Preparation: Prepare a dilute sample by adding 1-2 drops of the dried alkene mixture to a 1.5 mL autosampler vial and diluting with approximately 1 mL of dichloromethane.[3] Cap the vial immediately.

  • GC-MS System Configuration:

    • GC Column: A non-polar or medium-polarity capillary column is recommended for separating hydrocarbon isomers. A suitable choice is a DB-5 (5% phenyl-methylpolysiloxane) or equivalent, with dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness.[10]

    • Injector: Set the injector temperature to 250°C. Use a split injection mode with a split ratio of 50:1 to avoid column overloading.

    • Carrier Gas: Use Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 40°C, hold for 3 minutes.

      • Ramp: Increase to 150°C at a rate of 10°C/min.

      • Hold: Hold at 150°C for 2 minutes.

    • MS Detector:

      • Ion Source Temperature: 230°C.

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 300.

      • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent filament damage from the solvent peak.[11]

  • Data Acquisition: Inject 1.0 µL of the prepared sample into the GC-MS system and start the data acquisition.

  • Data Analysis: Identify the peaks in the total ion chromatogram (TIC). Analyze the mass spectrum for each peak to confirm the molecular weight (molecular ion, M⁺) and examine the fragmentation patterns. The relative quantities of each isomer can be determined from the integrated peak areas in the chromatogram.[5]

Part II: Data Presentation and Visualization

Expected Reaction Products and Quantitative Data

The dehydration of this compound is expected to yield three primary alkene isomers. The reaction proceeds through a tertiary carbocation, which can lose a proton from either the C2 or C4 position. According to Zaitsev's rule, the major product will be the most substituted, and therefore most stable, alkene.[5][12]

  • Major Product: 2,3-Dimethyl-2-hexene (tetrasubstituted)

  • Minor Products: (E)-2,3-Dimethyl-3-hexene and (Z)-2,3-Dimethyl-3-hexene (trisubstituted)

The following table summarizes representative quantitative data expected from the GC-MS analysis. Retention times and peak area percentages are estimates and may vary based on the specific instrumentation and conditions used.

PeakRetention Time (min)Peak Area (%)Compound NameIsomer Type
1~6.815(E)-2,3-Dimethyl-3-hexeneTrisubstituted
2~7.15(Z)-2,3-Dimethyl-3-hexeneTrisubstituted
3~7.5802,3-Dimethyl-2-hexeneTetrasubstituted
Reaction Pathway Diagram

The following diagram illustrates the E1 mechanism for the acid-catalyzed dehydration of this compound, leading to the formation of the major and minor alkene products.

G cluster_start Step 1: Protonation cluster_intermediate Step 2: Formation of Carbocation cluster_products Step 3: Deprotonation A This compound B Protonated Alcohol (Good Leaving Group) A->B Fast H H+ C Tertiary Carbocation B->C Slow (Rate-determining) W H₂O D 2,3-Dimethyl-2-hexene (Major Product - Zaitsev) C->D Loss of H+ from C2 E (E/Z)-2,3-Dimethyl-3-hexene (Minor Products - Hofmann) C->E Loss of H+ from C4

Caption: E1 dehydration pathway of this compound.

Experimental Workflow Diagram

This diagram provides a visual overview of the complete experimental process, from the initial reaction setup to the final data analysis.

G start Start: Reagents reaction 1. Mix Alcohol and Acid in Round-Bottom Flask start->reaction distillation 2. Heat and Collect Alkene Distillate reaction->distillation drying 3. Dry Product with Anhydrous Na₂SO₄ distillation->drying sample_prep 4. Dilute Sample in Dichloromethane drying->sample_prep gcms_analysis 5. Inject into GC-MS System sample_prep->gcms_analysis data_processing 6. Analyze Chromatogram and Mass Spectra gcms_analysis->data_processing end End: Identify and Quantify Products data_processing->end

Caption: Workflow for GC-MS analysis of alcohol dehydration.

References

Application Notes and Protocols for the NMR Characterization of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the characterization of the tertiary alcohol 2,3-Dimethyl-3-hexanol using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation, data acquisition, and processing for both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy.

Structural and NMR Correlation of this compound

The chemical structure of this compound is presented below, with each unique carbon and proton environment labeled for clear correlation with the corresponding NMR spectral data. This systematic labeling is crucial for the accurate assignment of signals in the ¹H and ¹³C NMR spectra.

Caption: Labeled structure of this compound.

¹H and ¹³C NMR Data Presentation

Table 1: Predicted ¹H NMR Data for this compound

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm). Note: This data is predicted.

Labeled ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
a (C2-CH₃)~0.88d~6.83H
b (C3-CH₃)~1.10s-3H
c (C2-H)~1.75m-1H
d (C4-H₂)~1.45m-2H
e (C5-H₂)~1.30m-2H
f (C6-H₃)~0.92t~7.23H
g (C1-H₃)~0.85d~6.83H
h (OH)~1.2-1.8br s-1H
Table 2: ¹³C NMR Data for this compound

(Solvent: Neat, Reference: TMS at 0.00 ppm).[1]

Labeled CarbonChemical Shift (δ, ppm)
C116.5
C2-Me14.9
C238.9
C3-Me25.8
C375.5
C436.9
C517.5
C614.7

Experimental Protocols

A generalized experimental workflow for NMR analysis is depicted below, followed by a detailed protocol for the characterization of this compound.

G General NMR Experimental Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~5-10 mg of This compound in ~0.6 mL of CDCl₃ transfer Transfer solution to a 5 mm NMR tube prep->transfer instrument Insert sample into NMR spectrometer transfer->instrument setup Lock, tune, and shim the instrument instrument->setup acquire Acquire ¹H and ¹³C NMR spectra setup->acquire process Fourier transform, phase correction, and baseline correction acquire->process integrate Integrate ¹H signals and pick peaks for both spectra process->integrate assign Assign signals to the molecular structure integrate->assign

Caption: Workflow for NMR spectroscopy.

Detailed Methodology

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

  • Add approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Gently swirl the vial to ensure the sample is completely dissolved.

  • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. ¹H NMR Data Acquisition:

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: ~16 ppm.

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

    • Receiver Gain: Optimized for the sample.

3. ¹³C NMR Data Acquisition:

  • Instrument: Same spectrometer as for ¹H NMR (operating at ~100 MHz for ¹³C).

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: ~240 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, depending on sample concentration.

4. Data Processing:

  • Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.

  • Perform a Fourier Transform (FT) to convert the FID from the time domain to the frequency domain.

  • Manually phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Reference the spectrum by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.

  • For the ¹H spectrum, integrate the area under each peak to determine the relative number of protons.

  • For both spectra, pick the peaks and report their chemical shifts in parts per million (ppm). For the ¹H spectrum, also report the multiplicity (e.g., s, d, t, q, m) and coupling constants (J) in Hertz (Hz).

This comprehensive guide provides the necessary data and protocols for the successful NMR characterization of this compound, which is essential for its identification, purity assessment, and further use in research and development.

References

Application of 2,3-Dimethyl-3-hexanol in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-3-hexanol is a tertiary alcohol that serves as a versatile, albeit sterically hindered, building block in organic synthesis. Its structure, featuring a tertiary alcohol functional group, dictates its reactivity, making it prone to carbocation-mediated reactions while being resistant to oxidation under standard conditions. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations. The information is intended to guide researchers in utilizing this compound for the synthesis of novel molecules in fields such as fragrance chemistry and potentially as a precursor for more complex structural motifs in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for reaction setup, purification, and characterization.

PropertyValueReference(s)
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
CAS Number 4166-46-5[3]
Appearance Colorless liquid
Boiling Point Not explicitly reported, estimated to be in the range of other C8 alcohols
Density Not explicitly reported

I. Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of a Grignard reagent to a ketone. For the synthesis of this compound, two primary retrosynthetic pathways are viable.

Logical Workflow for Grignard Synthesis

cluster_0 Route A cluster_1 Route B 2-Pentanone 2-Pentanone 2_3_Dimethyl_3_hexanol_A This compound 2-Pentanone->2_3_Dimethyl_3_hexanol_A 1. Et₂O 2. H₃O⁺ workup Isopropylmagnesium_bromide Isopropylmagnesium_bromide Isopropylmagnesium_bromide->2_3_Dimethyl_3_hexanol_A 3-Methyl-2-butanone 3-Methyl-2-butanone 2_3_Dimethyl_3_hexanol_B This compound 3-Methyl-2-butanone->2_3_Dimethyl_3_hexanol_B 1. Et₂O 2. H₃O⁺ workup Propylmagnesium_bromide Propylmagnesium_bromide Propylmagnesium_bromide->2_3_Dimethyl_3_hexanol_B

Caption: Retrosynthetic analysis of this compound synthesis via Grignard reaction.

Experimental Protocol: Synthesis via Grignard Reaction (Route A)

This protocol details the synthesis of this compound from 2-pentanone and isopropylmagnesium bromide.

Materials:

  • Magnesium turnings

  • 2-Bromopropane (B125204)

  • Anhydrous diethyl ether (Et₂O)

  • Iodine (crystal)

  • 2-Pentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, ice bath.

Procedure:

  • Preparation of Isopropylmagnesium Bromide (Grignard Reagent):

    • Assemble a dry three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.1 eq) in the flask.

    • Add a small crystal of iodine to activate the magnesium.

    • In the dropping funnel, place a solution of 2-bromopropane (1.0 eq) in anhydrous diethyl ether.

    • Add a small portion of the 2-bromopropane solution to the magnesium. The reaction is initiated upon the disappearance of the iodine color and gentle boiling of the ether.

    • Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Reaction with 2-Pentanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Add a solution of 2-pentanone (1.0 eq) in anhydrous diethyl ether to the dropping funnel.

    • Add the 2-pentanone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation to obtain pure this compound.

Quantitative Data (Representative):

Reactant/ProductMolar Mass ( g/mol )MolesVolume/MassYield (%)
2-Bromopropane123.00xy-
Magnesium24.311.1xz-
2-Pentanone86.13xw-
This compound130.23-->80% (Typical)

II. Reactions of this compound

A. Acid-Catalyzed Dehydration

Tertiary alcohols readily undergo dehydration in the presence of a strong acid catalyst to form alkenes. The reaction proceeds through a stable tertiary carbocation intermediate, following an E1 mechanism. The dehydration of this compound is expected to yield a mixture of isomeric alkenes, with the most substituted alkene being the major product according to Zaitsev's rule.

2_3_Dimethyl_3_hexanol This compound Carbocation Tertiary Carbocation Intermediate 2_3_Dimethyl_3_hexanol->Carbocation H₂SO₄, Δ -H₂O Alkene_Mixture Alkene Mixture (Major and Minor Products) Carbocation->Alkene_Mixture -H⁺

Caption: Acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, distillation apparatus, heating mantle, separatory funnel.

Procedure:

  • Place this compound (1.0 eq) in a round-bottom flask.

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 mol%) while cooling the flask in an ice bath.

  • Set up a simple distillation apparatus and gently heat the mixture.

  • Collect the distillate, which will be a mixture of alkenes and water.

  • Wash the distillate with saturated NaHCO₃ solution to neutralize any remaining acid.

  • Separate the organic layer and dry it over anhydrous Na₂SO₄.

  • The product distribution can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).

Expected Products and Quantitative Data (Hypothetical):

Product NameStructurePredicted Distribution
2,3-Dimethyl-2-hexene(CH₃)₂C=C(CH₃)CH₂CH₂CH₃Major
2,3-Dimethyl-3-hexeneCH₃CH=C(CH₃)C(CH₃)₂CH₂CH₃Minor
3,4-Dimethyl-2-hexene (via rearrangement)CH₃CH=C(CH₃)CH(CH₃)CH₂CH₃Possible

Note: Actual yields and product ratios will depend on specific reaction conditions (temperature, acid concentration, reaction time).

B. Substitution Reactions

Tertiary alcohols can undergo Sₙ1 substitution reactions with hydrogen halides. The reaction proceeds through a stable tertiary carbocation, which is then attacked by the halide nucleophile.

Materials:

  • This compound

  • Concentrated hydrobromic acid (HBr, 48%)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous calcium chloride (CaCl₂)

  • Round-bottom flask, reflux condenser, separatory funnel.

Procedure:

  • Place this compound (1.0 eq) and concentrated HBr (2.0 eq) in a round-bottom flask.

  • Reflux the mixture for 1-2 hours.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Wash the organic layer with water and then with saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous CaCl₂.

  • The crude 3-bromo-2,3-dimethylhexane can be purified by distillation.

Quantitative Data (Representative):

Reactant/ProductMolar Mass ( g/mol )MolesVolume/MassYield (%)
This compound130.23xy-
HBr (48%)80.912xz-
3-Bromo-2,3-dimethylhexane193.13--Moderate to Good

Note: The reaction of tertiary alcohols with phosphorus tribromide (PBr₃) is generally not effective due to the Sₙ2 nature of the reaction, which is disfavored at a sterically hindered tertiary center.

III. Potential Applications in Organic Synthesis

While specific, documented applications of this compound in complex syntheses are not widely reported in readily accessible literature, its reactivity profile suggests several potential uses.

As a Protecting Group Precursor

The tertiary alcohol can be converted into a bulky ether, such as a tert-butoxy (B1229062) or a related group, which can serve as a sterically demanding protecting group for other functionalities in a molecule. However, the formation of such ethers via a Williamson ether synthesis is challenging due to the steric hindrance of the tertiary alcohol, which favors elimination over substitution.

In Fragrance Chemistry

Branched-chain alcohols and their corresponding esters often possess characteristic odors and are used in the fragrance and flavor industry. Esterification of this compound with various carboxylic acids could lead to a library of esters with potentially interesting olfactory properties.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid)

  • Concentrated sulfuric acid (catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel.

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq), the carboxylic acid (1.2 eq), and a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 2-4 hours.

  • Cool the mixture and wash with water, followed by saturated NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, dry over anhydrous Na₂SO₄, and remove the solvent.

  • The resulting ester can be purified by distillation.

In Drug Development

While no direct use of this compound in drug synthesis has been identified, tertiary alcohol moieties are present in some bioactive molecules. The synthesis of derivatives of this compound could be a starting point for exploring structure-activity relationships in medicinal chemistry research. The chiral nature of the C2 carbon also presents opportunities for asymmetric synthesis of derivatives.

Conclusion

This compound is a tertiary alcohol that is readily synthesized via the Grignard reaction. Its primary applications in organic synthesis stem from its ability to undergo carbocation-mediated reactions such as dehydration and substitution. While direct applications in complex molecule synthesis are not extensively documented, its structure suggests potential for the development of novel fragrances and as a scaffold for medicinal chemistry exploration. The provided protocols offer a foundation for researchers to utilize this compound in their synthetic endeavors. Further investigation into its use as a chiral building block could unveil more sophisticated applications.

References

Application Notes and Protocols: 2,3-Dimethyl-3-hexanol as a Model Precursor for Tertiary Alcohol Moieties in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of 2,3-dimethyl-3-hexanol, a representative tertiary alcohol. While direct applications of this specific molecule as a precursor in the synthesis of named pharmaceuticals are not extensively documented in publicly available literature, its synthesis and structural features serve as an excellent model for the introduction of tertiary alcohol moieties in drug candidates. The inclusion of tertiary alcohols in medicinal chemistry is a strategic approach to enhance the metabolic stability of potential drug molecules.[1][2][3]

Tertiary alcohols are resistant to oxidation, a common metabolic pathway for primary and secondary alcohols, which can lead to rapid drug clearance.[2][] The steric hindrance provided by the three alkyl substituents on the carbinol carbon also reduces the rate of other metabolic transformations, such as glucuronidation.[2] Consequently, the incorporation of tertiary alcohol functionalities is a valuable strategy in drug design to improve pharmacokinetic profiles.

This document provides a detailed protocol for the synthesis of this compound via a Grignard reaction, a widely used and versatile method for the formation of carbon-carbon bonds and the synthesis of alcohols.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of this compound using the Grignard reaction protocol detailed below.

ParameterValueUnitNotes
Reactants
2-Bromopropane (B125204)1.1molLimiting Reagent
Magnesium Turnings1.2molExcess
2-Pentanone1.0mol
Anhydrous Diethyl Ether500mLSolvent
Reaction Conditions
Reaction TemperatureRoom Temperature°CGrignard formation
0 to 5°CAddition of ketone
Reaction Time2hours
Product Information
Product NameThis compound
Molecular FormulaC₈H₁₈O
Molecular Weight130.23 g/mol
Theoretical Yield130.23gBased on 2-pentanone
Expected Yield70-80%
Boiling Point157-159°C[5]

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol details the synthesis of the tertiary alcohol, this compound, through the reaction of a Grignard reagent (isopropylmagnesium bromide) with a ketone (2-pentanone).

Materials:

  • 2-Bromopropane (99%)

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • 2-Pentanone (99%)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask (three-necked)

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. All glassware must be thoroughly dried to prevent quenching of the Grignard reagent.

    • Place magnesium turnings (1.2 mol) in the flask.

    • Add a small crystal of iodine to the flask to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 2-bromopropane (1.1 mol) in anhydrous diethyl ether (150 mL).

    • Add a small portion of the 2-bromopropane solution to the magnesium turnings. The reaction is initiated when the brownish color of the iodine disappears and bubbling is observed. If the reaction does not start, gentle warming with a heating mantle may be necessary.

    • Once the reaction has started, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 2-Pentanone:

    • Cool the flask containing the Grignard reagent in an ice bath.

    • Prepare a solution of 2-pentanone (1.0 mol) in anhydrous diethyl ether (100 mL) in the dropping funnel.

    • Add the 2-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature of the reaction mixture between 0 and 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide intermediate and precipitate magnesium salts.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer (ether) from the aqueous layer.

    • Extract the aqueous layer twice with diethyl ether (50 mL each) to recover any dissolved product.

    • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Reaction Pathway for the Synthesis of this compound

G cluster_reactants Reactants 2_Bromopropane 2-Bromopropane Magnesium Magnesium (Mg) Grignard_Reagent Grignard_Reagent Magnesium->Grignard_Reagent 2_Pentanone 2-Pentanone Alkoxide_Intermediate Alkoxide_Intermediate 2_Pentanone->Alkoxide_Intermediate Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Addition Product Product Alkoxide_Intermediate->Product Aqueous Workup (H₃O⁺)

Caption: Synthesis of this compound via Grignard reaction.

Rationale for Tertiary Alcohols in Drug Design

G Metabolism Metabolic Pathways Oxidation Oxidation Metabolism->Oxidation Glucuronidation Glucuronidation Metabolism->Glucuronidation Rapid_Clearance Rapid Clearance & Inactive Metabolites Oxidation->Rapid_Clearance Glucuronidation->Rapid_Clearance Modified_Candidate Modified Candidate with Tertiary Alcohol Blocked_Metabolism Metabolic Pathways Blocked Modified_Candidate->Blocked_Metabolism No_Oxidation Oxidation Blocked Blocked_Metabolism->No_Oxidation Reduced_Glucuronidation Reduced Glucuronidation (Steric Hindrance) Blocked_Metabolism->Reduced_Glucuronidation Improved_PK Improved Pharmacokinetics (Longer Half-life) No_Oxidation->Improved_PK Reduced_Glucuronidation->Improved_PK

Caption: Tertiary alcohols enhance metabolic stability in drug candidates.

References

Chiral separation of 2,3-Dimethyl-3-hexanol using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Chiral Separation of 2,3-Dimethyl-3-hexanol Using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral tertiary alcohol with a single stereocenter. The enantiomers of chiral molecules often exhibit different biological activities, making their separation and quantification crucial in fields such as pharmacology, toxicology, and asymmetric synthesis. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a powerful and widely used technique for the direct separation of enantiomers.[1][2][3][4]

This application note presents a proposed HPLC method for the chiral separation of (R)- and (S)-2,3-Dimethyl-3-hexanol. As specific, validated methods for this particular analyte are not widely published, this protocol is based on established principles for the separation of structurally similar chiral alcohols using polysaccharide-based CSPs.[5] It is intended to serve as a robust starting point for method development and optimization.

Principle of Chiral Separation by HPLC

Direct chiral separation by HPLC relies on the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment within the column, leading to the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase.[1][3] The differing stability of these complexes results in different retention times for each enantiomer, enabling their separation.[1] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly versatile and have demonstrated broad applicability for the resolution of various classes of chiral compounds, including alcohols.[3][6]

Proposed HPLC Method

This method is a starting point and may require optimization for specific applications.

Chromatographic Conditions:

ParameterProposed Value
HPLC System Any standard HPLC system with UV detector
Column Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent)
Chiral Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel
Mobile Phase n-Hexane / 2-Propanol (IPA) (98:2, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (or Refractive Index Detector if UV response is poor)
Injection Volume 10 µL
Sample Diluent Mobile Phase

Note: The choice of a polysaccharide-based column like Chiralpak® AD-H is based on its proven success in separating a wide range of chiral molecules, including those with hydroxyl groups. The normal phase mobile phase composition is a common starting point for such separations and can be adjusted to optimize resolution and retention times.

Experimental Protocol

Reagents and Materials
  • n-Hexane (HPLC Grade)

  • 2-Propanol (IPA) (HPLC Grade)

  • Racemic this compound standard

  • Methanol (HPLC Grade for system flushing)

  • Sample vials and filters (0.45 µm PTFE)

Mobile Phase Preparation
  • Carefully measure 980 mL of n-Hexane and 20 mL of 2-Propanol.

  • Combine them in a suitable, clean solvent reservoir.

  • Mix thoroughly and degas the solution for approximately 15-20 minutes using an ultrasonic bath or an online degasser.

Sample Preparation
  • Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in the mobile phase.

  • From the stock solution, prepare a working standard of 100 µg/mL by diluting with the mobile phase.

  • Filter the final sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial before injection.

HPLC System Setup and Equilibration
  • Install the Chiralpak® AD-H column (or equivalent) into the HPLC system.

  • Flush the column with 100% 2-Propanol for 30 minutes at a flow rate of 0.5 mL/min if it was stored in a different solvent.

  • Equilibrate the column with the prepared mobile phase (n-Hexane/IPA 98:2) at a flow rate of 1.0 mL/min.

  • Equilibration is complete when a stable baseline is observed at the specified detection wavelength (typically requires 30-60 minutes).

Analysis Procedure
  • Inject a blank (mobile phase) to ensure the baseline is clean.

  • Inject the 100 µg/mL racemic standard solution.

  • Record the chromatogram for a sufficient time to allow for the elution of both enantiomeric peaks.

  • Identify the peaks corresponding to the two enantiomers.

Illustrative Data Presentation

The following table presents hypothetical but expected quantitative data for the chiral separation of this compound based on the proposed method. This data is for illustrative purposes to demonstrate a successful separation.

Analyte (Enantiomer)Retention Time (t_R) (min)Resolution (R_s)Tailing Factor (T_f)Theoretical Plates (N)
Enantiomer 110.5\multirow{2}{*}{2.1}1.18500
Enantiomer 212.81.28900
  • Resolution (R_s): A value greater than 1.5 indicates baseline separation.

  • Tailing Factor (T_f): A value close to 1.0 indicates good peak symmetry.

Method Optimization Notes

Achieving optimal separation often requires empirical method development.[2] If the resolution between the enantiomers is insufficient, consider the following adjustments:

  • Mobile Phase Composition: Systematically vary the percentage of 2-Propanol. Decreasing the IPA percentage will generally increase retention times and may improve resolution. Conversely, increasing it will shorten the analysis time.

  • Flow Rate: Lowering the flow rate (e.g., to 0.8 mL/min) can sometimes enhance resolution.

  • Temperature: Adjusting the column temperature can impact selectivity. Analyzing at different temperatures (e.g., 15°C, 25°C, 40°C) is recommended to find the optimal condition.[6]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the chiral HPLC analysis process.

Chiral_HPLC_Workflow cluster_analysis Analysis & Reporting A Mobile Phase Preparation (n-Hexane/IPA) & Degassing C Column Installation & Equilibration (Chiralpak AD-H) A->C B Sample Preparation (Racemic Standard in Mobile Phase) E Sample Injection (10 µL of Standard) B->E C->E System Ready D HPLC System Setup (Flow Rate, Temp, Wavelength) D->C F Data Acquisition (Chromatogram Recording) E->F G Data Analysis F->G H Peak Integration & Identification G->H I Calculation of Resolution (Rs) & Other Parameters H->I J Report Generation I->J

Caption: Workflow for Chiral HPLC Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of 2,3-dimethyl-3-hexanol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the Grignard reaction.

Issue 1: Low or No Yield of this compound

Q: My Grignard reaction is resulting in a very low yield or no product at all. What are the likely causes and how can I troubleshoot this?

A: Low or no yield in a Grignard reaction is a common issue that can stem from several factors. The primary culprits are typically related to the stability of the Grignard reagent and the reaction conditions.

Possible Causes and Solutions:

  • Presence of Water or Protic Solvents: Grignard reagents are extremely strong bases and will react readily with any protic source, such as water, alcohols, or even acidic protons on glassware. This reaction quenches the Grignard reagent, rendering it inactive for the desired reaction with the ketone.

    • Solution: Ensure all glassware is rigorously dried before use, either by flame-drying under vacuum or oven-drying at a high temperature for several hours and cooling under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous. Diethyl ether and tetrahydrofuran (B95107) (THF) are common solvents that must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone)[1][2].

  • Inactive Magnesium Surface: The surface of magnesium metal is typically coated with a passivating layer of magnesium oxide (MgO), which prevents it from reacting with the alkyl halide to form the Grignard reagent.

    • Solution: Activate the magnesium surface prior to the reaction. This can be achieved by a few methods:

      • Mechanical Activation: Gently crushing the magnesium turnings in a mortar and pestle can expose a fresh surface.

      • Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the magnesium suspension can initiate the reaction[3]. The disappearance of the iodine color or the evolution of gas (ethylene from 1,2-dibromoethane) indicates successful activation.

  • Improper Reaction Temperature: The formation of the Grignard reagent is an exothermic process. If the temperature is too low, the reaction may not initiate. Conversely, if the temperature is too high during the addition of the ketone, side reactions can be favored.

    • Solution: Gentle heating may be required to initiate the Grignard reagent formation. Once initiated, the reaction should be maintained at a gentle reflux. The subsequent addition of the ketone should be performed at a low temperature (e.g., 0 °C) to control the exothermicity of the reaction and minimize side reactions[3][4].

  • Reaction with Atmospheric Carbon Dioxide: Grignard reagents react with carbon dioxide from the atmosphere to form carboxylates upon workup[5]. This consumes the Grignard reagent and reduces the yield of the desired alcohol.

    • Solution: Perform the reaction under an inert atmosphere, such as dry nitrogen or argon, to exclude moisture and carbon dioxide.

Issue 2: Presence of Significant Side Products

Q: I have obtained my product, but it is contaminated with significant amounts of side products. What are these side products and how can I minimize their formation?

A: Several side reactions can compete with the desired nucleophilic addition of the Grignard reagent to the ketone. The prevalence of these side reactions is influenced by the structure of the reactants and the reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide to form a homocoupled product (R-R)[2]. This is particularly problematic if there is a high local concentration of the alkyl halide.

    • Mitigation:

      • Slow Addition: Add the alkyl halide dropwise to the magnesium suspension to maintain a low concentration of the alkyl halide.

      • Solvent Choice: The choice of solvent can influence the rate of Wurtz coupling. For some substrates, diethyl ether may be preferred over THF to minimize this side reaction.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate. This is more likely with sterically hindered ketones and bulky Grignard reagents[6][7]. The enolate will not react further to form the tertiary alcohol and will regenerate the starting ketone upon acidic workup.

    • Mitigation:

      • Low Temperature: Perform the addition of the ketone to the Grignard reagent at low temperatures (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization.

      • Choice of Reactants: If possible, choose a synthetic route that minimizes steric hindrance. For the synthesis of this compound, the reaction of 3-hexanone (B147009) with the less bulky methylmagnesium bromide may be less prone to enolization than the reaction of 2-butanone (B6335102) with the bulkier sec-butylmagnesium bromide.

  • Reduction of the Ketone: With bulky Grignard reagents that have β-hydrogens, a reduction of the ketone to a secondary alcohol can occur via a six-membered transition state[6].

    • Mitigation: This is more of a concern when using bulky Grignard reagents. Using a less sterically hindered Grignard reagent can minimize this side reaction.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for preparing this compound?

There are two primary retrosynthetic disconnections for this compound:

  • Route A: Reaction of 3-hexanone with methylmagnesium bromide.

  • Route B: Reaction of 2-butanone with sec-butylmagnesium bromide.

Route A is generally preferred as it involves a less sterically hindered Grignard reagent (methylmagnesium bromide), which is less likely to cause side reactions like enolization and reduction of the ketone[8].

Q2: What is the purpose of the aqueous ammonium (B1175870) chloride workup?

The reaction is typically quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This serves two main purposes:

  • It protonates the magnesium alkoxide intermediate to form the desired tertiary alcohol.

  • Ammonium chloride is a weak acid, which helps to avoid the acid-catalyzed dehydration of the tertiary alcohol product that can occur with stronger acids like HCl or H₂SO₄[2].

Q3: How can I confirm the formation of my Grignard reagent?

Visual cues for the formation of the Grignard reagent include the disappearance of the magnesium metal, the solution turning cloudy and gray or brown, and a gentle reflux of the solvent due to the exothermic nature of the reaction. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration.

Q4: Can I store my Grignard reagent?

It is highly recommended to use the Grignard reagent immediately after its preparation. Grignard reagents are sensitive to air and moisture and will degrade upon storage, leading to lower yields in subsequent reactions[2].

Data Presentation

The yield of the desired tertiary alcohol and the prevalence of side reactions are highly dependent on the specific reactants and reaction conditions. Below are tables summarizing the expected outcomes and the influence of key parameters, based on general principles of Grignard reactions and data from similar systems.

Table 1: Comparison of Synthetic Routes for this compound

RouteKetoneGrignard ReagentExpected Major ProductPotential Major Side ReactionsGeneral Yield Expectation
A 3-HexanoneMethylmagnesium bromideThis compoundEnolization of 3-hexanoneModerate to High
B 2-Butanonesec-Butylmagnesium bromideThis compoundEnolization of 2-butanone, Reduction of 2-butanone, Wurtz coupling of sec-butyl bromideLower to Moderate

Table 2: Effect of Solvents on Wurtz Coupling in a Model System (Benzylmagnesium Chloride Formation)

SolventYield of Grignard Product (%)*Observation
Diethyl Ether (Et₂O)94Excellent yield with minimal Wurtz coupling.
Tetrahydrofuran (THF)27Poor yield due to significant Wurtz byproduct formation.
2-Methyltetrahydrofuran (2-MeTHF)90Excellent yield, demonstrating suppression of Wurtz coupling.

*Note: Data is for the synthesis of benzylmagnesium chloride and reaction with 2-butanone. While not directly for sec-butylmagnesium bromide, it illustrates the significant impact of the solvent on the Wurtz side reaction.

Experimental Protocols

The following is a general procedure for the synthesis of a tertiary alcohol via a Grignard reaction, which can be adapted for the synthesis of this compound.

Protocol: Synthesis of a Tertiary Alcohol (e.g., 2-Methyl-2-hexanol) via Grignard Reaction[1][2][9]

This protocol describes the synthesis of 2-methyl-2-hexanol (B1585243) from 1-bromobutane (B133212) and acetone (B3395972), and can be adapted for the synthesis of this compound by using the appropriate alkyl halide and ketone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromobutane (or other appropriate alkyl halide)

  • Acetone (or other appropriate ketone)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.

    • Add a small portion of the 1-bromobutane solution to the flask to initiate the reaction. Gentle warming may be necessary. Initiation is indicated by bubbling and a cloudy appearance of the solution.

    • Once the reaction starts, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Ketone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of acetone in anhydrous diethyl ether in the dropping funnel.

    • Add the acetone solution dropwise to the cooled Grignard reagent with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent by rotary evaporation to obtain the crude product.

    • Purify the crude product by distillation.

Mandatory Visualization

Grignard Reaction and Major Side Pathways

Grignard_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reactions Grignard R-MgX Alkoxide R'R''R-C-OMgX Grignard->Alkoxide Nucleophilic Addition Wurtz Wurtz Coupling (R-R) Grignard->Wurtz  + R-X Enolate Enolate Formation Grignard->Enolate  + Ketone (base) Water Reaction with H2O (R-H) Grignard->Water  + H2O CO2 Reaction with CO2 (R-COOH) Grignard->CO2  + CO2 Ketone R'C(=O)R'' Ketone->Alkoxide Alcohol This compound Alkoxide->Alcohol H3O+ Workup

Caption: Competing reaction pathways in Grignard synthesis.

Experimental Workflow for Grignard Synthesis

Grignard_Workflow Start Start: Dry Glassware & Anhydrous Reagents Activate_Mg Activate Magnesium (e.g., with Iodine) Start->Activate_Mg Form_Grignard Form Grignard Reagent (R-X + Mg in Ether) Activate_Mg->Form_Grignard Cool Cool to 0 °C Form_Grignard->Cool Add_Ketone Slowly Add Ketone Cool->Add_Ketone Warm_Stir Warm to RT & Stir Add_Ketone->Warm_Stir Workup Aqueous Workup (sat. NH4Cl) Warm_Stir->Workup Extraction Extraction with Ether Workup->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation) Evaporation->Purification End Final Product: This compound Purification->End

Caption: Step-by-step experimental workflow for Grignard synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Yield action action problem problem Low_Yield Low Yield? Wet_Reagents Anhydrous Conditions? Low_Yield->Wet_Reagents Inactive_Mg Mg Activated? Wet_Reagents->Inactive_Mg No Dry_Glassware Dry Glassware & Solvents Wet_Reagents->Dry_Glassware Yes Temp_Control Proper Temp.? Inactive_Mg->Temp_Control No Activate_Mg Activate Mg Surface Inactive_Mg->Activate_Mg Yes Inert_Atmosphere Inert Atmosphere? Temp_Control->Inert_Atmosphere No Control_Temp Control Reaction Temp. Temp_Control->Control_Temp Yes Success Yield Improved Inert_Atmosphere->Success No Use_Inert Use Inert Atmosphere Inert_Atmosphere->Use_Inert Yes Dry_Glassware->Inactive_Mg Activate_Mg->Temp_Control Control_Temp->Inert_Atmosphere Use_Inert->Success

Caption: Decision tree for troubleshooting low Grignard reaction yields.

References

Optimizing Grignard reaction yield for 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Optimizing Grignard Reaction Yield for 2,3-Dimethyl-3-hexanol

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Grignard synthesis of this compound.

Troubleshooting Guides

Issue 1: Grignard Reaction Fails to Initiate

Question: My Grignard reaction isn't starting. I don't observe any of the typical signs like bubbling, cloudiness, or a noticeable exotherm. What are the common causes and how can I fix this?

Answer:

Failure to initiate is a frequent challenge in Grignard synthesis, often stemming from the deactivation of the magnesium surface or the presence of quenching agents.

Potential Causes & Solutions:

  • Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[1]

    • Solution: Activate the magnesium surface. This can be achieved by gently crushing the turnings with a mortar and pestle to expose a fresh surface, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[2] The disappearance of the brown iodine color is a good indicator of initiation.[3]

  • Presence of Moisture: Grignard reagents are highly reactive towards protic sources. Even trace amounts of water in the glassware or solvent will quench the reaction.[1]

    • Solution: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying for several hours and cooling in a desiccator immediately before use. Solvents must be anhydrous.[2]

  • Impure Reagents: Water or other protic impurities in the alkyl halide or solvent will inhibit the reaction.

    • Solution: Use freshly distilled alkyl halides and anhydrous solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2]

Issue 2: Low Yield of this compound

Question: My reaction initiated, but the final yield of this compound is significantly lower than expected. What are the likely side reactions or procedural errors that could be causing this?

Answer:

Low yields can result from a variety of competing side reactions and suboptimal reaction conditions.

Potential Causes & Solutions:

  • Wurtz Coupling: The Grignard reagent can react with the unreacted alkyl halide, leading to the formation of a hydrocarbon byproduct.[2]

    • Solution: Control the rate of addition of the alkyl halide to the magnesium turnings. A slow, steady addition prevents a high local concentration of the alkyl halide.

  • Enolization of the Ketone: The Grignard reagent can act as a base and deprotonate the alpha-hydrogen of the ketone, forming an enolate. This is more common with sterically hindered ketones.[4] Upon work-up, this regenerates the starting ketone.

    • Solution: Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) to favor nucleophilic addition over deprotonation.

  • Reduction of the Ketone: With bulky Grignard reagents and sterically hindered ketones, the ketone can be reduced to a secondary alcohol.

    • Solution: Similar to preventing enolization, maintaining a low temperature during the addition of the ketone can help minimize this side reaction.

  • Excess Grignard Reagent: While a slight excess of the Grignard reagent is often used, a large excess can lead to complications during work-up and potentially increase side reactions.[5]

    • Solution: Use a moderate excess of the Grignard reagent (e.g., 1.1-1.2 equivalents).

Frequently Asked Questions (FAQs)

Q1: Which solvent is better for this reaction, diethyl ether or THF?

A1: Both diethyl ether and tetrahydrofuran (THF) are suitable solvents for Grignard reactions as they are aprotic and can solvate the magnesium ion, stabilizing the Grignard reagent.[4] However, THF is a stronger Lewis base and can better solvate the reagent, which may improve its reactivity and the overall reaction rate.[4]

Q2: What is the optimal temperature for the reaction between the Grignard reagent and the ketone?

A2: The addition of the ketone to the Grignard reagent is highly exothermic. To minimize side reactions such as enolization and reduction, it is crucial to perform this step at a low temperature, typically 0 °C.[4] After the addition is complete, the reaction mixture can be allowed to warm to room temperature to ensure the reaction goes to completion.

Q3: How can I be sure my Grignard reagent has formed before adding the ketone?

A3: Successful formation of the Grignard reagent is indicated by several observations: the disappearance of the magnesium turnings, the solution turning cloudy or murky, and a noticeable exotherm (the flask becomes warm).[1] If an initiator like iodine was used, its characteristic brown color will disappear.

Q4: What are the possible combinations of ketone and Grignard reagent to synthesize this compound?

A4: There are three primary combinations:

  • sec-Butylmagnesium bromide and 3-methyl-2-butanone (B44728).

  • Ethylmagnesium bromide and 2,3-dimethyl-3-pentanone.

  • Propylmagnesium bromide and 3-methyl-2-butanone.

Data Presentation

Table 1: Retrosynthetic Analysis of this compound

Retrosynthetic DisconnectionKetoneGrignard Reagent
Bond A3-Methyl-2-butanonesec-Butylmagnesium halide
Bond B2,3-Dimethyl-3-pentanoneEthylmagnesium halide
Bond C3-Methyl-2-butanonePropylmagnesium halide

Table 2: Representative Yields for Grignard Synthesis of Tertiary Alcohols

KetoneGrignard ReagentProductReported Yield
2-ButanonePropyl magnesium bromide3-Methyl-3-hexanol~73%[6]
2-ButanonePropyl magnesium bromide3-Methyl-3-hexanol~98%[7]

Note: Yields can vary significantly based on experimental conditions and scale.

Experimental Protocols

Protocol 1: Preparation of Grignard Reagent (e.g., sec-Butylmagnesium Bromide)
  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Reagent Addition: In the dropping funnel, prepare a solution of sec-butyl bromide (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion of the sec-butyl bromide solution to the magnesium turnings. The reaction should initiate, as evidenced by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gentle warming with a heat gun may be necessary.

  • Grignard Formation: Once initiated, add the remaining sec-butyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete reaction.

Protocol 2: Synthesis of this compound
  • Cooling: Cool the freshly prepared Grignard reagent solution in an ice-water bath to 0 °C.

  • Ketone Addition: Dissolve 3-methyl-2-butanone (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Work-up:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by distillation under reduced pressure.

Mandatory Visualization

Grignard_Workflow Experimental Workflow for Grignard Synthesis of this compound A Apparatus Setup (Flame-dried glassware, inert atmosphere) B Magnesium Activation (Mg turnings + Iodine) A->B 1. C Grignard Reagent Formation (Slow addition of Alkyl Halide in Ether/THF) B->C 2. D Cool to 0°C C->D 3. E Ketone Addition (Slow dropwise addition) D->E 4. F Reaction at Room Temperature E->F 5. G Aqueous Work-up (Quench with sat. NH4Cl) F->G 6. H Extraction & Drying G->H 7. I Purification (Distillation) H->I 8. J This compound (Final Product) I->J 9.

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Guide for Low Grignard Reaction Yield Start Low Yield of This compound Check_Initiation Was Grignard reagent formation successful? Start->Check_Initiation Check_Conditions Were reaction conditions optimal? Check_Initiation->Check_Conditions Yes Sol_Initiation Troubleshoot Initiation: - Activate Mg - Use anhydrous reagents/solvents - Check alkyl halide purity Check_Initiation->Sol_Initiation No Side_Reactions Consider side reactions Check_Conditions->Side_Reactions Yes Sol_Conditions Optimize Conditions: - Add ketone at 0°C - Slow addition of reagents - Ensure efficient stirring Check_Conditions->Sol_Conditions No Sol_Side_Reactions Minimize Side Reactions: - Low temperature to prevent enolization/reduction - Controlled addition to prevent Wurtz coupling Side_Reactions->Sol_Side_Reactions

Caption: Troubleshooting logic for low yield in Grignard synthesis.

References

Technical Support Center: Synthesis of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2,3-Dimethyl-3-hexanol, a tertiary alcohol commonly prepared via a Grignard reaction. This guide is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Grignard reaction. This involves the reaction of an isopropylmagnesium halide (e.g., isopropylmagnesium bromide) with 3-pentanone (B124093). The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. Subsequent acidic workup yields the desired tertiary alcohol.[1][2]

Q2: What are the primary byproducts I should expect in this synthesis?

A2: Several byproducts can form during the Grignard synthesis of this compound. These include:

  • Wurtz coupling product: Isopropyl groups from the Grignard reagent can couple to form 2,3-dimethylbutane.[3]

  • Unreacted starting materials: Incomplete reaction can leave residual 3-pentanone and isopropyl halide.

  • Products from reaction with moisture/CO₂: Grignard reagents are highly reactive towards protic sources and carbon dioxide, which can lead to the formation of propane (B168953) and isopropanoic acid, respectively.

  • Enolization product: The Grignard reagent can act as a base and deprotonate the alpha-carbon of 3-pentanone, leading to the formation of an enolate. Upon workup, this regenerates the starting ketone.[4]

  • Dehydration products: During acidic workup or distillation, the tertiary alcohol product can undergo dehydration to form a mixture of alkenes, primarily 2,3-dimethyl-2-hexene (B165507) and 2,3-dimethyl-3-hexene.

Q3: How can I minimize the formation of these byproducts?

A3: To minimize byproduct formation, it is crucial to:

  • Ensure anhydrous conditions: All glassware must be flame-dried, and solvents must be anhydrous to prevent the reaction of the Grignard reagent with water.[3]

  • Use an inert atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) prevents reaction with atmospheric oxygen and carbon dioxide.

  • Control reaction temperature: Slow, dropwise addition of the ketone to the Grignard reagent at a low temperature (e.g., 0 °C) can minimize side reactions like enolization and Wurtz coupling.[3]

  • Use appropriate stoichiometry: A slight excess of the Grignard reagent can help ensure the complete conversion of the ketone.

  • Perform a careful workup: A gentle acidic workup, often with a buffered solution like aqueous ammonium (B1175870) chloride, can help prevent dehydration of the alcohol product.

Q4: What is the best method for purifying the final product?

A4: Purification of this compound is typically achieved through a combination of extraction and distillation. After the reaction is quenched, the organic layer is separated, washed, and dried. The crude product is then purified by fractional distillation under reduced pressure to separate the desired alcohol from lower-boiling starting materials and higher-boiling byproducts.[5]

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential Cause Troubleshooting Step
Inactive Magnesium Use fresh, high-purity magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle warming can also help initiate the reaction.[3]
Wet Glassware or Solvents Ensure all glassware is rigorously flame-dried and cooled under an inert atmosphere before use. Use freshly distilled, anhydrous solvents.
Impure Alkyl Halide Use freshly distilled isopropyl halide to ensure high purity and remove any moisture or oxidation products.
Reaction with Atmospheric CO₂ or O₂ Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the entire process, from Grignard reagent formation to the reaction with the ketone.
Incomplete Reaction Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of the ketone. Gentle warming to room temperature after the initial low-temperature addition can help drive the reaction to completion.
Issue 2: Presence of Significant Amounts of Byproducts
Byproduct Potential Cause Troubleshooting Step
2,3-Dimethylbutane (Wurtz Coupling) High local concentration of the alkyl halide during Grignard formation.Add the isopropyl halide solution dropwise to the magnesium turnings at a rate that maintains a gentle reflux. Avoid rapid addition.[6]
Unreacted 3-Pentanone Insufficient Grignard reagent or incomplete reaction.Use a slight excess (e.g., 1.1 equivalents) of the Grignard reagent. Ensure adequate reaction time and temperature.
Propane and Isopropanoic Acid Exposure to moisture or carbon dioxide.Maintain strict anhydrous and inert atmosphere conditions throughout the experiment.
Dehydration Products (Alkenes) Overly acidic or high-temperature workup/distillation.Use a milder quenching agent like saturated aqueous ammonium chloride. Perform distillation under reduced pressure to lower the boiling point and minimize thermal decomposition.

Experimental Protocol: Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure and may require optimization based on specific laboratory conditions.

Materials and Reagents

ReagentFormulaMolar Mass ( g/mol )Quantity
Magnesium TurningsMg24.312.67 g (0.11 mol)
Isopropyl BromideC₃H₇Br122.9912.3 g (0.10 mol)
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL
3-PentanoneC₅H₁₀O86.137.75 g (0.09 mol)
Saturated Aqueous Ammonium ChlorideNH₄Cl53.49~50 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Procedure

  • Preparation of the Grignard Reagent (Isopropylmagnesium Bromide):

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place the magnesium turnings in the flask.

    • In the dropping funnel, prepare a solution of isopropyl bromide in 25 mL of anhydrous diethyl ether.

    • Add a small portion of the isopropyl bromide solution to the magnesium turnings. If the reaction does not initiate, add a small crystal of iodine and gently warm the flask.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Pentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 3-pentanone in 25 mL of anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain this compound.

Visualizations

Synthesis_Pathway Isopropyl Bromide Isopropyl Bromide Isopropylmagnesium Bromide Isopropylmagnesium Bromide Isopropyl Bromide->Isopropylmagnesium Bromide Mg, Diethyl Ether Magnesium Magnesium Magnesium->Isopropylmagnesium Bromide 3-Pentanone 3-Pentanone Magnesium Alkoxide Intermediate Magnesium Alkoxide Intermediate 3-Pentanone->Magnesium Alkoxide Intermediate Isopropylmagnesium Bromide->Magnesium Alkoxide Intermediate + 3-Pentanone This compound This compound Magnesium Alkoxide Intermediate->this compound H₃O⁺ Workup

Caption: Synthesis pathway for this compound via Grignard reaction.

Byproduct_Formation cluster_main Main Reaction cluster_side Side Reactions Grignard Reagent Grignard Reagent Product This compound Grignard Reagent->Product + 3-Pentanone Wurtz Coupling Wurtz Coupling Grignard Reagent->Wurtz Coupling Self-coupling Enolization Enolization Grignard Reagent->Enolization Acts as base Reaction with H₂O/CO₂ Reaction with H₂O/CO₂ Grignard Reagent->Reaction with H₂O/CO₂ Contaminants 3-Pentanone 3-Pentanone 3-Pentanone->Enolization

Caption: Byproduct formation pathways in the Grignard synthesis.

Troubleshooting_Workflow Start Low Yield InactiveMg Magnesium Active? Start->InactiveMg WetConditions Anhydrous Conditions? InactiveMg->WetConditions Yes ActivateMg Activate Mg (Iodine, heat) InactiveMg->ActivateMg No InertAtmosphere Inert Atmosphere? WetConditions->InertAtmosphere Yes DryGlassware Flame-dry glassware, use anhydrous solvents WetConditions->DryGlassware No UseInertGas Use N₂ or Ar InertAtmosphere->UseInertGas No CheckReagents Check Reagent Purity and Reaction Time InertAtmosphere->CheckReagents Yes ActivateMg->InactiveMg DryGlassware->WetConditions UseInertGas->InertAtmosphere

Caption: Troubleshooting workflow for low reaction yield.

References

Technical Support Center: Purification of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,3-Dimethyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound synthesized via a Grignard reaction?

A1: The impurities largely depend on the specific Grignard route used. Common impurities may include unreacted starting materials such as ketones (e.g., 3-hexanone (B147009) or butan-2-one) and alkyl halides (e.g., 2-bromobutane). Side-products can also be present, including alkenes formed from the dehydration of the tertiary alcohol (e.g., 2,3-dimethyl-1-hexene (B102464) and 2,3-dimethyl-2-hexene).

Q2: My crude this compound is a liquid at room temperature. Can I purify it by recrystallization?

A2: Recrystallization is generally not a suitable method for purifying this compound. The melting point of this tertiary alcohol is very low (estimated at -61.15°C), making it difficult to crystallize and recover at standard laboratory conditions.

Q3: What is the most effective method for purifying liquid this compound?

A3: Fractional distillation is the most effective and common method for purifying this compound, especially for removing impurities with different boiling points.[1][2] For impurities with very close boiling points or for achieving very high purity, column chromatography can be employed.

Q4: I observe a significant amount of a lower-boiling fraction during the distillation of my this compound. What could it be?

A4: A lower-boiling fraction is likely to be unreacted starting materials or side-products from the synthesis. For instance, if 3-hexanone was used as a starting material, it would distill at a lower temperature (boiling point ~123-128°C) than the desired product (boiling point ~157-159°C).[3][4][5] Dehydration of the product can also lead to the formation of lower-boiling alkenes.[6][7][8][9][10][11][12][13][14]

Q5: What analytical techniques can I use to assess the purity of my this compound?

A5: Gas Chromatography (GC), often coupled with a Flame Ionization Detector (GC-FID) or a Mass Spectrometer (GC-MS), is an excellent technique to determine the purity of your sample and identify any volatile impurities. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to confirm the structure and assess purity.

Troubleshooting Guides

Fractional Distillation
Issue Potential Cause Troubleshooting Step
Poor separation of product from impurities The boiling points of the product and impurities are very close.- Ensure you are using a fractionating column with a sufficient number of theoretical plates. - Slow down the distillation rate to allow for better equilibrium between the liquid and vapor phases within the column.[15] - Increase the reflux ratio if your distillation setup allows.
The temperature at the distillation head is fluctuating The heating of the distillation flask is uneven or too rapid.- Use a heating mantle with a stirrer to ensure even heating. - Reduce the heating rate to maintain a steady distillation.
Product is discolored after distillation The distillation temperature is too high, causing decomposition of the product.- Consider performing the distillation under reduced pressure (vacuum distillation) to lower the boiling point of the alcohol.
Low recovery of the purified product Significant hold-up in the distillation column or loss during transfer.- Use a smaller distillation apparatus for smaller quantities. - Ensure all joints are properly sealed to prevent vapor loss. - Allow the apparatus to cool completely before dismantling to recover any condensed liquid.
Column Chromatography
Issue Potential Cause Troubleshooting Step
Poor separation of spots on TLC plate The solvent system is not optimal for separating the product from impurities.- Adjust the polarity of the eluent. For alcohols, a mixture of a non-polar solvent (e.g., hexane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether) is often effective.[16][17][18] Test different ratios using TLC to achieve good separation.
The product is not eluting from the column The eluent is not polar enough to displace the alcohol from the stationary phase (e.g., silica (B1680970) gel).- Gradually increase the polarity of the eluent. For example, if you are using a hexane (B92381)/ethyl acetate mixture, increase the proportion of ethyl acetate.[16]
The product elutes too quickly with the solvent front The eluent is too polar.- Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent.
Streaking of the product spot on the TLC plate The sample is too concentrated when loaded onto the column, or the compound is interacting strongly with the stationary phase.- Dilute the sample in a small amount of the initial eluent before loading it onto the column. - Consider using a different stationary phase if streaking persists.

Data Presentation

Physical Properties of this compound and Potential Impurities
Compound Molecular Formula Molar Mass ( g/mol ) Boiling Point (°C) Melting Point (°C)
This compound C₈H₁₈O130.23157-159-61.15 (estimated)
3-HexanoneC₆H₁₂O100.16123-128[3][4][5][19][20]-55.5[4][5][20]
2-BromobutaneC₄H₉Br137.0291[21][22][23][24][25]-112[21][22][24]
2,3-Dimethyl-1-hexeneC₈H₁₆112.21111-112[6][7][8][12][13]-103.01 (estimated)[6][12]
2,3-Dimethyl-2-hexeneC₈H₁₆112.21122[9][10][11][14][26]-115.1[9][10][11]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation
  • Apparatus Setup : Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation : Place the crude this compound into the round-bottom flask, adding a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Distillation :

    • Begin circulating cold water through the condenser.

    • Gently heat the distillation flask using a heating mantle.

    • Observe the temperature on the thermometer. Collect any initial low-boiling fractions in a separate flask. The temperature should then stabilize at the boiling point of the next component.

    • When the temperature approaches the boiling point of this compound (157-159°C), change to a clean, pre-weighed receiving flask.

    • Collect the fraction that distills over at a constant temperature. This is your purified product.

    • Stop the distillation before the flask goes to dryness.

  • Analysis : Analyze the collected fractions for purity using GC or NMR.

Protocol 2: Purification by Column Chromatography
  • Solvent System Selection : Using Thin Layer Chromatography (TLC), determine an appropriate solvent system that provides good separation between this compound and its impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing :

    • Secure a chromatography column vertically.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to settle into a packed bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading : Dissolve the crude this compound in a minimal amount of the eluent and carefully apply it to the top of the silica gel bed.

  • Elution :

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure to maintain a steady flow.

    • Collect the eluting solvent in a series of fractions.

  • Fraction Analysis :

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Purification_Workflow cluster_start Crude Product cluster_purification Purification cluster_analysis Purity Analysis cluster_end Final Product Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Primary Method Chromatography Column Chromatography Distillation->Chromatography For higher purity Analysis GC-MS / NMR Analysis Distillation->Analysis Chromatography->Analysis Analysis->Distillation If impure Pure Pure this compound Analysis->Pure If pure

Caption: Workflow for the purification of this compound.

References

Preventing elimination side reactions in tertiary alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of tertiary alcohols, with a focus on preventing elimination side reactions.

Troubleshooting Guides

Issue: Low Yield of Tertiary Alcohol with Significant Alkene Byproduct Formation

This is a common issue, particularly when using sterically hindered ketones or bulky organometallic reagents. The primary cause is a competing elimination reaction (E2 mechanism) where the organometallic reagent acts as a base, abstracting an alpha-proton from the ketone to form an enolate, which upon workup reverts to the starting ketone or leads to other byproducts. Another possibility is the dehydration of the tertiary alcohol product during acidic workup.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most critical parameter to control. Low temperatures disfavor the elimination pathway, which typically has a higher activation energy than the desired nucleophilic addition.[1]

    • Recommendation: Perform the reaction at -78 °C (dry ice/acetone bath). If this is not feasible, aim for at least 0 °C (ice/water bath).

  • Slow Addition of the Organometallic Reagent: Adding the Grignard or organolithium reagent slowly to the ketone solution helps to maintain a low concentration of the organometallic species at any given time. This minimizes side reactions that can be of a higher order with respect to the organometallic reagent and helps to control the exotherm of the reaction.

  • Use of Lewis Acid Additives (e.g., Cerium (III) Chloride): The addition of anhydrous cerium(III) chloride (CeCl₃) can significantly enhance the nucleophilicity of Grignard and organolithium reagents while reducing their basicity. This promotes the desired 1,2-addition to the carbonyl group over enolization.

  • Choice of Solvent: Ethereal solvents like diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF) are standard for Grignard reactions as they solvate and stabilize the Grignard reagent.[1] In some cases, using a less polar solvent might reduce the basicity of the organometallic reagent, but this can also decrease its reactivity.

  • Careful Workup: During the acidic workup to protonate the alkoxide and form the alcohol, avoid excessive heat and overly strong acidic conditions, which can promote acid-catalyzed dehydration of the tertiary alcohol product to an alkene. Using a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a milder alternative to strong acids like HCl or H₂SO₄.

Issue: Recovery of Starting Ketone

If a significant amount of the starting ketone is recovered after the reaction, it is a strong indication that enolization is the dominant pathway. This occurs when the organometallic reagent preferentially acts as a base rather than a nucleophile.

Troubleshooting Steps:

  • Employ Cerium (III) Chloride: As mentioned above, CeCl₃ is highly effective at suppressing enolization. Organocerium reagents, formed in situ, are less basic and more oxophilic, strongly favoring attack at the carbonyl carbon.

  • Use a Less Sterically Hindered Organometallic Reagent: If possible, consider if a less bulky Grignard or organolithium reagent can be used to achieve the desired product.

  • Change the Cation: In some cases, organolithium reagents are less prone to side reactions like reduction compared to Grignard reagents, although their higher reactivity can sometimes lead to other complications.

Frequently Asked Questions (FAQs)

Q1: At what temperature should I run my Grignard reaction to minimize elimination?

A1: For reactions prone to elimination, it is highly recommended to conduct the addition of the Grignard reagent at low temperatures, ideally -78 °C. If this is not practical, maintaining the temperature at 0 °C is a significant improvement over room temperature. Higher temperatures generally favor elimination and other side reactions.[1]

Q2: How does steric hindrance affect the reaction outcome?

A2: Increased steric hindrance in either the ketone or the organometallic reagent increases the likelihood of elimination. The bulky groups make it more difficult for the nucleophile to approach the carbonyl carbon (the site of 1,2-addition). Consequently, the organometallic reagent is more likely to act as a base and abstract a more accessible alpha-proton, leading to enolization.

Q3: What is the role of CeCl₃ in the reaction?

A3: Anhydrous cerium(III) chloride is a Lewis acid that undergoes transmetalation with Grignard or organolithium reagents to form an organocerium species. This new reagent is significantly less basic but still highly nucleophilic. This change in reactivity profile dramatically favors the desired nucleophilic addition to the carbonyl group over proton abstraction (enolization).

Q4: Can the choice of solvent influence the amount of elimination byproduct?

A4: Yes, the solvent can play a role. Ethereal solvents like THF and diethyl ether are standard because they effectively solvate the magnesium atom of the Grignard reagent, which is crucial for its formation and reactivity. While less common, exploring different ethereal or non-polar solvents could potentially modulate the reactivity and basicity of the organometallic reagent, but temperature control and additives are generally more impactful.

Q5: My tertiary alcohol seems to be decomposing into an alkene during workup. How can I prevent this?

A5: Tertiary alcohols are susceptible to acid-catalyzed dehydration, especially with heating. To prevent this, perform the workup at low temperatures (e.g., in an ice bath) and use a milder acid source. Quenching the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of strong mineral acids is a common and effective strategy to avoid dehydration.

Data Presentation

The following table summarizes the impact of reaction conditions on the yield of tertiary alcohols, highlighting the significant improvement observed when using additives to suppress side reactions like enolization.

KetoneOrganometallic ReagentTemperature (°C)AdditiveYield of Tertiary Alcohol (%)Yield of Recovered Ketone (%)Predominant Side Reaction
α-Tetralonen-ButyllithiumNot SpecifiedNone2655Enolization
α-Tetralonen-Butyllithium-78Anhydrous CeCl₃92-97Not Reported (minor)(Suppressed)
Sterically Hindered KetoneBulky Grignard ReagentRoom TemperatureNoneLow (Illustrative)High (Illustrative)Enolization/Elimination
Sterically Hindered KetoneBulky Grignard Reagent-78NoneModerate to High (Illustrative)Low (Illustrative)(Suppressed)

Experimental Protocols

Protocol 1: General Procedure for Tertiary Alcohol Synthesis via Grignard Reaction at Low Temperature

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen or argon inlet.

  • Reagent Preparation: Dissolve the ketone (1.0 eq) in anhydrous diethyl ether or THF in the reaction flask. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Grignard Addition: Add the Grignard reagent (1.1-1.5 eq, as a solution in ether or THF) to the dropping funnel. Add the Grignard solution dropwise to the stirred ketone solution, maintaining the internal temperature below -70 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at -78 °C for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl at -78 °C. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Cerium(III) Chloride-Mediated Synthesis of a Tertiary Alcohol

  • Preparation of Anhydrous CeCl₃: Anhydrous CeCl₃ is crucial for this reaction. Commercially available anhydrous CeCl₃ should be dried under vacuum at ~140-150 °C for 2 hours immediately before use to remove any absorbed water.

  • Apparatus Setup: In a flame-dried, three-necked flask under an inert atmosphere, add the freshly dried anhydrous CeCl₃ (1.2 eq) and a magnetic stir bar.

  • Formation of Organocerium Reagent: Add anhydrous THF and stir vigorously to form a fine suspension. Cool the suspension to -78 °C. Add the organolithium or Grignard reagent (1.1 eq) dropwise and stir the mixture at -78 °C for 1 hour.

  • Addition of Ketone: Add a solution of the ketone (1.0 eq) in anhydrous THF dropwise to the organocerium reagent at -78 °C.

  • Reaction and Workup: Stir the reaction mixture at -78 °C for 2-3 hours. Quench the reaction with a saturated aqueous solution of NH₄Cl and follow the extraction and purification procedure outlined in Protocol 1.

Mandatory Visualizations

G cluster_0 Reaction Pathways Ketone Ketone + R-MgX Alkoxide Tertiary Alkoxide Intermediate Ketone->Alkoxide 1,2-Addition (Nucleophilic Attack) Enolate Enolate Intermediate Ketone->Enolate α-Proton Abstraction (Elimination/Enolization) Alcohol Tertiary Alcohol (Desired Product) Alkoxide->Alcohol Protonation (Workup) Alkene Alkene Byproduct Alcohol->Alkene Dehydration (Acidic Workup) Enolate->Ketone Protonation (Workup, recovers starting material)

Caption: Competing pathways in tertiary alcohol synthesis.

G start Start setup Assemble Flame-Dried Glassware Under N2/Ar start->setup add_ketone Add Ketone and Anhydrous Solvent setup->add_ketone cool Cool to -78 °C add_ketone->cool add_grignard Slowly Add Grignard Reagent cool->add_grignard stir Stir at -78 °C (Monitor by TLC) add_grignard->stir quench Quench with sat. NH4Cl Solution stir->quench workup Warm to RT, Extract with Ether quench->workup purify Dry, Concentrate, and Purify workup->purify end End purify->end

Caption: Low-temperature Grignard reaction workflow.

G start Low Yield of Tertiary Alcohol? check_byproduct Major Byproduct is Alkene or Recovered Ketone? start->check_byproduct Yes other_issue Consider Other Issues: - Purity of Reagents - Anhydrous Conditions start->other_issue No temp_issue Reaction Temperature Too High? check_byproduct->temp_issue Yes check_byproduct->other_issue No steric_issue Steric Hindrance a Factor? temp_issue->steric_issue No lower_temp Action: Lower Temperature to -78 °C temp_issue->lower_temp Yes use_cecl3 Action: Add Anhydrous CeCl3 steric_issue->use_cecl3 Yes slow_addition Action: Slow Reagent Addition steric_issue->slow_addition No lower_temp->slow_addition mild_workup Action: Use Saturated NH4Cl for Workup use_cecl3->mild_workup slow_addition->mild_workup

Caption: Troubleshooting logic for elimination side reactions.

References

Technical Support Center: Grignard Synthesis of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Grignard reaction to synthesize 2,3-Dimethyl-3-hexanol.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for the Grignard synthesis of this compound?

A1: The most commonly used and effective solvents for this reaction are anhydrous ethereal solvents, primarily diethyl ether (Et₂O) and tetrahydrofuran (B95107) (THF).[1] Diethyl ether is a traditional choice with a low boiling point, which simplifies its removal after the reaction. THF is a more polar ether and a stronger Lewis base, which can better solvate and stabilize the Grignard reagent, sometimes leading to faster reactions.[2][3] 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a "greener" alternative that can offer superior performance, such as suppressing the formation of Wurtz coupling by-products.[4]

Q2: My Grignard reaction to synthesize this compound is not starting. What are the common causes and solutions?

A2: Difficulty in initiating a Grignard reaction is a frequent issue, often due to a passivating layer of magnesium oxide on the magnesium turnings.[1] Several techniques can be employed to initiate the reaction:

  • Mechanical Activation: Gently crush some of the magnesium turnings in the reaction flask with a dry glass stirring rod to expose a fresh, unoxidized surface.[1]

  • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color indicates the activation of the magnesium surface.[1]

  • Heating: Gentle warming of the flask can help to start the reaction.[1]

Q3: I am observing a low yield of this compound. What are the likely reasons and how can I improve it?

A3: Low yields in Grignard reactions are a common problem and can be attributed to several factors:

  • Presence of Moisture: Grignard reagents are extremely sensitive to water and other protic solvents, which will quench the reagent. Ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents are anhydrous.[1][5]

  • Impure Starting Materials: The alkyl halide (e.g., methyl bromide or ethyl bromide) and the ketone (e.g., 3-hexanone (B147009) or 2-pentanone) should be pure and dry.

  • Side Reactions: The most common side reaction is Wurtz coupling, where the Grignard reagent reacts with the remaining alkyl halide. Slow, controlled addition of the alkyl halide can minimize this.[6]

  • Reaction Temperature: The addition of the ketone to the Grignard reagent is highly exothermic. Performing this step at a low temperature (e.g., 0 °C) can minimize side reactions.[6]

Q4: What are the main side products to expect in the synthesis of this compound and how does the solvent choice affect their formation?

A4: The primary side product is typically the Wurtz coupling product (e.g., ethane (B1197151) from methylmagnesium bromide). The choice of solvent can influence the extent of this side reaction. For instance, 2-MeTHF has been shown to suppress Wurtz coupling more effectively than THF in some cases.[4] Other potential side reactions include enolization of the ketone and reduction of the ketone to a secondary alcohol, especially with sterically hindered ketones.[6][7]

Troubleshooting Guides

Issue 1: Reaction Fails to Initiate
Potential Cause Troubleshooting Step
Inactive Magnesium Surface (MgO layer)Crush a few magnesium turnings with a dry glass rod. Add a small crystal of iodine or a few drops of 1,2-dibromoethane.[1]
Wet Glassware or SolventEnsure all glassware is oven-dried or flame-dried immediately before use. Use freshly opened anhydrous solvents or solvents dried over a suitable drying agent.[5]
Impure Alkyl HalideUse freshly distilled alkyl halide.
Issue 2: Low Yield of this compound
Potential Cause Troubleshooting Step
Quenching of Grignard Reagent by MoistureMaintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. Ensure all reagents and solvents are strictly anhydrous.[7]
Wurtz Coupling Side ReactionAdd the alkyl halide solution dropwise to the magnesium suspension to maintain a low concentration of the halide in the reaction flask.[6]
Incomplete ReactionAllow for a sufficient reaction time after the addition of the ketone. Gentle refluxing of the reaction mixture can also drive the reaction to completion.
Suboptimal Reaction TemperatureCool the Grignard reagent solution in an ice bath before and during the dropwise addition of the ketone solution to control the exothermic reaction.[6]

Data Presentation

The choice of solvent can significantly impact the yield and reaction time of the Grignard synthesis of this compound. The following table provides illustrative data based on typical trends observed in Grignard reactions.

Solvent Typical Yield (%) Relative Reaction Time Key Considerations
Diethyl Ether (Et₂O)75-85ModerateLower boiling point (34.6 °C) makes for easier removal but requires an efficient condenser.[2]
Tetrahydrofuran (THF)80-90FastHigher boiling point (66 °C) allows for higher reaction temperatures, potentially increasing the reaction rate.[2] Better at solvating the Grignard reagent.[3]
2-Methyltetrahydrofuran (2-MeTHF)85-95Fast"Greener" solvent, often leads to higher yields and reduced Wurtz coupling by-products. Higher boiling point (80°C).[4]

Experimental Protocols

Synthesis of this compound from 3-Hexanone and Methylmagnesium Bromide

Materials:

  • Magnesium turnings

  • Methyl bromide (or methyl iodide)

  • Anhydrous diethyl ether or THF

  • 3-Hexanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • In the dropping funnel, prepare a solution of methyl bromide in anhydrous diethyl ether.

    • Add a small amount of the methyl bromide solution to the magnesium to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicate initiation.[1]

    • Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.[1]

  • Reaction with 3-Hexanone:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of 3-hexanone in anhydrous diethyl ether in the dropping funnel.

    • Add the 3-hexanone solution dropwise to the stirred Grignard reagent, maintaining the reaction temperature below 10 °C.[8]

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.[9]

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent by rotary evaporation.

    • The crude this compound can be purified by distillation.

Mandatory Visualization

Grignard_Synthesis_Workflow cluster_prep Reagent & Glassware Preparation cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction with Ketone cluster_workup Workup & Purification Dry_Glassware Flame/Oven-Dry All Glassware Mg_Activation Activate Magnesium Turnings (Iodine or 1,2-Dibromoethane) Dry_Glassware->Mg_Activation Anhydrous_Solvent Use Anhydrous Ethereal Solvent (Et2O, THF, or 2-MeTHF) Anhydrous_Solvent->Mg_Activation Alkyl_Halide_Addition Slowly Add Alkyl Halide (e.g., Methyl Bromide) Mg_Activation->Alkyl_Halide_Addition Grignard_Reagent Formation of RMgX (e.g., CH3MgBr) Alkyl_Halide_Addition->Grignard_Reagent Cooling Cool Grignard Reagent to 0°C Grignard_Reagent->Cooling Ketone_Addition Dropwise Addition of Ketone (e.g., 3-Hexanone) Cooling->Ketone_Addition Alkoxide_Formation Formation of Magnesium Alkoxide Intermediate Ketone_Addition->Alkoxide_Formation Quench Quench with Saturated aq. NH4Cl Alkoxide_Formation->Quench Extraction Extraction with Ether Quench->Extraction Drying Dry with Anhydrous MgSO4 Extraction->Drying Purification Solvent Removal & Distillation Drying->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for the Grignard synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield of This compound Moisture Moisture Contamination? Start->Moisture Wurtz Wurtz Coupling? Moisture->Wurtz No Solution_Moisture Ensure Anhydrous Conditions: - Flame-dry glassware - Use dry solvents - Inert atmosphere Moisture->Solution_Moisture Yes Incomplete_Reaction Incomplete Reaction? Wurtz->Incomplete_Reaction No Solution_Wurtz Optimize Addition: - Slow, dropwise addition of alkyl halide - Consider 2-MeTHF as solvent Wurtz->Solution_Wurtz Yes Solution_Incomplete Drive Reaction to Completion: - Increase reaction time - Gentle reflux Incomplete_Reaction->Solution_Incomplete Yes

Caption: Troubleshooting logic for addressing low yields in the Grignard synthesis.

References

Temperature control in the synthesis of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the synthesis of 2,3-Dimethyl-3-hexanol. The primary focus is on temperature control during the Grignard reaction between 3-pentanone (B124093) and an isopropylmagnesium halide.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactants for the synthesis of this compound via a Grignard reaction?

A1: The synthesis of this compound is typically achieved through the nucleophilic addition of an isopropyl Grignard reagent (such as isopropylmagnesium bromide or isopropylmagnesium chloride) to 3-pentanone.

Q2: Why is temperature control so critical during the formation of the Grignard reagent?

A2: The formation of the Grignard reagent from an isopropyl halide and magnesium metal is a highly exothermic reaction. Without proper temperature control, the reaction rate can accelerate, leading to a dangerous and uncontrolled boiling of the solvent.[1] Additionally, elevated temperatures can promote side reactions, such as Wurtz coupling, where the Grignard reagent reacts with the remaining isopropyl halide to form 2,3-dimethylbutane, reducing the yield of the desired reagent.

Q3: What is the optimal temperature for the reaction between the isopropylmagnesium halide and 3-pentanone?

A3: The addition of 3-pentanone to the Grignard reagent is also highly exothermic. This step should be performed at a low temperature, typically between 0 °C and 5 °C, to minimize side reactions. A slow, dropwise addition of the ketone is crucial to maintain this temperature range and prevent undesirable outcomes.

Q4: What are the most common side reactions to be aware of during this synthesis?

A4: The primary side reactions include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-hydrogen of 3-pentanone, forming an enolate. Upon workup, this will regenerate the starting ketone, thus lowering the yield of the desired tertiary alcohol.

  • Wurtz Coupling: As mentioned, this side reaction can occur during the formation of the Grignard reagent, leading to the formation of a hydrocarbon byproduct.

  • Reaction with Water: Grignard reagents are extremely sensitive to moisture. Any water present in the glassware or solvents will protonate the Grignard reagent, quenching it and reducing the overall yield.

Q5: My Grignard reaction is not starting. What are the common causes and solutions?

A5: Failure to initiate a Grignard reaction is a common issue. The primary causes are typically the presence of moisture or a passivated magnesium surface (due to an oxide layer). To troubleshoot, ensure all glassware is rigorously flame-dried or oven-dried before use and that all solvents are anhydrous. To activate the magnesium, a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) can be added to the reaction flask. The disappearance of the iodine's color or the observation of bubbling indicates successful initiation.

Troubleshooting Guides

Issue 1: Low or No Yield of this compound
Potential CauseTroubleshooting Step
Wet Glassware or Solvents Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Inactive Magnesium Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or 1,2-dibromoethane.
Impure Alkyl Halide Use freshly distilled isopropyl halide.
Reaction with Atmospheric CO₂ or O₂ Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.
Inefficient Stirring Ensure vigorous stirring to maintain a homogeneous reaction mixture and facilitate heat transfer.
Issue 2: Presence of a Significant Amount of a Hydrocarbon Byproduct (e.g., 2,3-dimethylbutane)
Potential CauseTroubleshooting Step
Wurtz Coupling This side reaction between the Grignard reagent and the isopropyl halide can be minimized by the slow, dropwise addition of the halide to the magnesium turnings during the formation of the Grignard reagent. Maintaining a dilute solution can also be beneficial.
High Localized Temperature Ensure efficient cooling and stirring during the formation of the Grignard reagent to dissipate heat and prevent localized "hot spots."
Issue 3: High Proportion of Unreacted 3-Pentanone in the Final Product
Potential CauseTroubleshooting Step
Enolization of the Ketone This is favored at higher temperatures. Maintain a low reaction temperature (0-5 °C) during the addition of 3-pentanone. Using a less sterically hindered Grignard reagent, if possible, can also reduce enolization.
Insufficient Grignard Reagent Ensure a slight molar excess of the Grignard reagent relative to the 3-pentanone to drive the reaction to completion.
Poor Quality Grignard Reagent If the Grignard reagent was not formed efficiently, there will be less of it to react with the ketone. Address issues in the Grignard formation step.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Isopropyl bromide (or chloride)

  • Anhydrous diethyl ether (or THF)

  • 3-Pentanone

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Iodine crystal (for activation, if needed)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place the magnesium turnings under an inert atmosphere (e.g., nitrogen or argon).

    • Add a small volume of anhydrous diethyl ether to just cover the magnesium turnings.

    • Dissolve the isopropyl bromide in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small amount of the isopropyl bromide solution to the flask to initiate the reaction. Gentle warming may be necessary. The reaction is indicated by the formation of bubbles and a cloudy appearance.

    • Once the reaction has initiated, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture until most of the magnesium has reacted. The resulting gray-to-brown solution is the isopropylmagnesium bromide.

  • Reaction with 3-Pentanone:

    • Cool the Grignard reagent solution in an ice bath to 0-5 °C.

    • Dissolve 3-pentanone in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the 3-pentanone solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature between 0-5 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for at least one hour to ensure the reaction goes to completion.

  • Work-up and Purification:

    • Cool the reaction mixture again in an ice bath.

    • Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride dropwise. This will hydrolyze the magnesium alkoxide intermediate.

    • Transfer the mixture to a separatory funnel. Separate the organic layer (ether) and extract the aqueous layer with diethyl ether.

    • Combine all the organic extracts and wash them with brine (saturated NaCl solution).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the diethyl ether solvent using a rotary evaporator.

    • The crude product can then be purified by fractional distillation under reduced pressure to yield pure this compound.

Visualizations

Temperature_Control_in_Grignard_Synthesis cluster_0 Reaction Conditions cluster_1 Reaction Pathways Optimal Temperature (0-5 °C) Optimal Temperature (0-5 °C) Isopropylmagnesium Bromide + 3-Pentanone Isopropylmagnesium Bromide + 3-Pentanone Optimal Temperature (0-5 °C)->Isopropylmagnesium Bromide + 3-Pentanone Favors High Temperature (>10 °C) High Temperature (>10 °C) High Temperature (>10 °C)->Isopropylmagnesium Bromide + 3-Pentanone Promotes Desired Product (this compound) Desired Product (this compound) Isopropylmagnesium Bromide + 3-Pentanone->Desired Product (this compound) Nucleophilic Addition Side Products (Enolization, Wurtz Coupling) Side Products (Enolization, Wurtz Coupling) Isopropylmagnesium Bromide + 3-Pentanone->Side Products (Enolization, Wurtz Coupling) Side Reactions

Caption: Impact of Temperature on the Synthesis of this compound.

Troubleshooting_Workflow Start Start Low Yield Low Yield Start->Low Yield Check for Moisture Check for Moisture Low Yield->Check for Moisture Reaction initiated? Activate Magnesium Activate Magnesium Low Yield->Activate Magnesium No Control Addition Rate & Temp Control Addition Rate & Temp Check for Moisture->Control Addition Rate & Temp Yes Activate Magnesium->Control Addition Rate & Temp Successful Synthesis Successful Synthesis Control Addition Rate & Temp->Successful Synthesis

Caption: Troubleshooting Workflow for Low Yield in Grignard Synthesis.

References

Workup procedures for Grignard reactions yielding tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Grignard Reactions for Tertiary Alcohols

Welcome to the technical support center for Grignard reactions yielding tertiary alcohols. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Workup Procedures

Q1: Why is a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) recommended for quenching a Grignard reaction that produces a tertiary alcohol?

A1: A saturated aqueous solution of ammonium chloride is the preferred quenching agent because it acts as a weak acid.[1][2] This allows for the protonation of the intermediate magnesium alkoxide to form the desired tertiary alcohol without creating a strongly acidic environment.[1] Strong acids can lead to the dehydration of the tertiary alcohol, an undesirable side reaction that forms an alkene.[1][2] Using only water for the quench is also not ideal as it can lead to the formation of magnesium hydroxide (B78521) (Mg(OH)₂), a gelatinous precipitate that can complicate the isolation of the product.[2][3]

Q2: My reaction mixture becomes a thick, un-stirrable solid during the aqueous workup. What should I do?

A2: This is a common issue caused by the precipitation of magnesium salts. To resolve this, you can try the following:

  • Dilution: Add more of the organic solvent used in the reaction (e.g., diethyl ether or THF) to the reaction mixture to improve fluidity.[4]

  • Vigorous Stirring: Add the reaction mixture slowly to a vigorously stirred solution of saturated ammonium chloride. This can help keep the magnesium salts in solution.[4]

  • Additional Quenching Solution: If a solid still forms, it may be necessary to add more of the aqueous quenching solution.[4]

Q3: Can I use a strong acid like HCl or H₂SO₄ for the workup?

A3: While a strong acid will protonate the alkoxide, it is generally not recommended for the workup of Grignard reactions yielding tertiary alcohols. The strongly acidic conditions can easily promote the elimination of water from the tertiary alcohol, leading to the formation of an alkene as a significant byproduct.[1] However, in some cases, a dilute strong acid is used after an initial quench with water to dissolve the resulting magnesium hydroxide precipitate.[3]

Low Yield and Side Reactions

Q4: My yield of the tertiary alcohol is low, and I have recovered a large amount of my starting ketone. What is the likely cause?

A4: This is a classic sign of enolization. The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone to form an enolate.[5][6] This is especially common with sterically hindered ketones and bulky Grignard reagents.[5][6] The enolate is then protonated during the workup, regenerating the starting ketone.[5]

  • Troubleshooting Steps:

    • Consider using a less sterically hindered Grignard reagent if the synthesis allows.[5]

    • Lowering the reaction temperature can favor the desired nucleophilic addition over enolization.[5]

    • Using an organolithium reagent instead of a Grignard reagent can sometimes favor nucleophilic addition.[5]

Q5: I obtained a secondary alcohol instead of the expected tertiary alcohol. What happened?

A5: This indicates that a reduction reaction has occurred. If the Grignard reagent has β-hydrogens, it can transfer a hydride to the carbonyl carbon of the ketone through a cyclic six-membered transition state.[5][6] This side reaction is more prevalent with sterically hindered ketones.[5]

  • Troubleshooting Steps:

    • If possible, choose a Grignard reagent that lacks β-hydrogens, such as methyl or neopentyl Grignard reagents.[5]

    • Lowering the reaction temperature can also help to minimize this reduction pathway.[5]

Q6: My crude product contains a high-boiling, non-polar impurity. What could it be?

A6: This is likely the result of a Wurtz coupling reaction, where the Grignard reagent reacts with the unreacted alkyl halide from which it was formed.[5] This side reaction consumes the Grignard reagent, leading to lower yields of the desired tertiary alcohol.[5]

  • Troubleshooting Steps:

    • Ensure a slow, dropwise addition of the alkyl halide during the formation of the Grignard reagent.[5]

    • Maintain a moderate reaction temperature during the formation of the Grignard reagent.[5]

    • Use a sufficient excess of magnesium to promote the reaction of the alkyl halide with the magnesium surface.[5]

Q7: When using an ester as a starting material, my yield of tertiary alcohol is low. What should I consider?

A7: The reaction of a Grignard reagent with an ester requires at least two equivalents of the Grignard reagent.[7][8] The first equivalent adds to the ester to form a ketone intermediate, which is more reactive than the starting ester.[7][9] A second equivalent of the Grignard reagent then rapidly reacts with the ketone to form the tertiary alcohol.[7][9] Using only one equivalent will result in a mixture of the tertiary alcohol, the ketone intermediate, and unreacted ester.[7] Therefore, it is crucial to use an excess of the Grignard reagent to ensure the reaction goes to completion.[7]

Purification

Q8: What are the general steps for purifying my tertiary alcohol after the workup?

A8: Purification is typically achieved through a combination of techniques.[4] After the initial quench and separation of the organic and aqueous layers, the following steps are common:

  • Extraction: The aqueous layer should be extracted multiple times with an organic solvent (e.g., diethyl ether, ethyl acetate) to recover all of the product.[4][10]

  • Washing: The combined organic layers are often washed with brine (saturated NaCl solution) to remove dissolved water.[4] A wash with a saturated sodium bicarbonate (NaHCO₃) solution may also be used to neutralize any remaining acid.[11]

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[4][11]

  • Concentration: The solvent is removed under reduced pressure using a rotary evaporator.[11][12]

  • Final Purification: The crude product can then be purified by recrystallization (if solid) or column chromatography.[11][13]

Quantitative Data Summary

The following table summarizes typical reaction parameters for the synthesis of tertiary alcohols via Grignard reactions. Note that optimal conditions will vary depending on the specific substrates used.

ParameterKetone SubstrateEster SubstrateReference
Grignard Reagent (Equivalents) 1.0 - 1.5≥ 2.0 (typically 2.5)[7][10]
Reaction Temperature 0 °C to room temperature0 °C to room temperature[4][10]
Quenching Agent Saturated aqueous NH₄ClSaturated aqueous NH₄Cl[4][10]

Experimental Protocols

Protocol 1: General Workup Procedure for Grignard Reaction Yielding a Tertiary Alcohol

  • Cooling: Cool the reaction mixture in an ice bath to 0 °C.[4]

  • Quenching: Slowly and carefully add a saturated aqueous solution of ammonium chloride to the stirred reaction mixture.[4][11] The addition should be done dropwise to control the exothermic reaction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers. Extract the aqueous layer two to three times with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).[4][10]

  • Washing: Combine all organic layers and wash with brine (saturated aqueous NaCl solution).[4]

  • Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[4][11]

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol.[4][11]

Visualizations

Grignard_Workup_Workflow start Grignard Reaction Mixture cool Cool to 0 °C in Ice Bath start->cool 1. quench Slowly Add Saturated Aqueous NH4Cl cool->quench 2. extract Transfer to Separatory Funnel & Extract with Organic Solvent quench->extract 3. wash Wash Combined Organic Layers with Brine extract->wash 4. dry Dry Organic Layer over Anhydrous Na2SO4 or MgSO4 wash->dry 5. concentrate Filter and Concentrate Under Reduced Pressure dry->concentrate 6. product Crude Tertiary Alcohol concentrate->product

Caption: Experimental workflow for the workup of a Grignard reaction.

Troubleshooting_Guide start Low Yield of Tertiary Alcohol? ketone_recovered Significant Starting Ketone Recovered? start->ketone_recovered Yes secondary_alcohol Secondary Alcohol Isolated? start->secondary_alcohol No enolization Likely Cause: Enolization ketone_recovered->enolization Yes ketone_recovered->secondary_alcohol No enolization_solution Solution: - Lower reaction temperature - Use less hindered Grignard - Consider organolithium reagent enolization->enolization_solution reduction Likely Cause: Reduction secondary_alcohol->reduction Yes wurtz_product High-Boiling, Non-Polar Impurity? secondary_alcohol->wurtz_product No reduction_solution Solution: - Use Grignard without β-hydrogens - Lower reaction temperature reduction->reduction_solution wurtz Likely Cause: Wurtz Coupling wurtz_product->wurtz Yes wurtz_solution Solution: - Slow addition of alkyl halide - Moderate temperature during  Grignard formation wurtz->wurtz_solution

References

Challenges in the scale-up synthesis of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,3-Dimethyl-3-hexanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the scale-up synthesis of this tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most prevalent method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent with a ketone. Retrosynthetic analysis suggests two primary routes: the reaction of propylmagnesium bromide with 2-butanone (B6335102) or the reaction of ethylmagnesium bromide with 2-methyl-2-pentanone. The former is often preferred due to the commercial availability and stability of the starting materials.

Q2: What are the critical safety concerns when scaling up the Grignard synthesis of this compound?

A2: The primary safety concerns with large-scale Grignard reactions are thermal runaway and fire. The reaction is highly exothermic, and the heat generated can rapidly exceed the cooling capacity of the reactor, leading to a dangerous increase in temperature and pressure. The solvents typically used, such as diethyl ether and tetrahydrofuran (B95107) (THF), are highly flammable. Meticulous control of reagent addition rates and efficient heat dissipation are paramount for a safe scale-up.

Q3: What are the major byproducts to expect in the synthesis of this compound via the Grignard reaction?

A3: The main byproducts include:

  • Wurtz coupling products: For example, the reaction of propylmagnesium bromide with unreacted propyl bromide can form hexane.

  • Unreacted starting materials: Incomplete reaction can leave residual 2-butanone and Grignard reagent.

  • Products of reaction with moisture or air: Grignard reagents are highly reactive with water and carbon dioxide.

  • Dehydration products: The acidic work-up can lead to the dehydration of the tertiary alcohol to form alkenes like 3,4-dimethyl-3-hexene.

Q4: How can the purity of this compound be improved after synthesis?

A4: Purification is typically achieved through a combination of liquid-liquid extraction and distillation. The reaction mixture is first quenched and washed to remove salts and water-soluble impurities. The crude product is then purified by fractional distillation under atmospheric or reduced pressure to separate the this compound from lower and higher boiling point impurities.

Troubleshooting Guides

Grignard Reaction Route

Issue 1: Low or No Yield of this compound

Potential CauseTroubleshooting Step
Wet glassware or solvent Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents.
Inactive Magnesium Use fresh magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane.
Impure alkyl halide Use freshly distilled alkyl halide.
Reaction with atmospheric CO₂ or O₂ Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction.

Issue 2: Runaway Reaction During Scale-Up

Potential CauseTroubleshooting Step
Rapid addition of alkyl halide or ketone Add the reagent dropwise and monitor the internal temperature closely. The addition rate should be controlled to maintain a steady, manageable exotherm.
Inefficient heat removal Ensure the reactor has adequate cooling capacity. For larger scales, consider a jacketed reactor with a circulating coolant.
Accumulation of unreacted Grignard reagent Ensure the reaction has initiated before adding the bulk of the alkyl halide. A small initial charge and confirmation of initiation (e.g., by observing a temperature increase) is recommended.

Issue 3: Significant Formation of Hydrocarbon Byproduct (e.g., Hexane)

Potential CauseTroubleshooting Step
Wurtz Coupling This side reaction between the Grignard reagent and the alkyl halide can be minimized by the slow, dropwise addition of the alkyl halide to the magnesium turnings. Maintaining a dilute solution can also be beneficial.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compound C₈H₁₈O130.23157-159[2][3]
2-Butanone (starting material)C₄H₈O72.1179.6
1-Bromopropane (B46711) (starting material)C₃H₇Br122.9971
Hexane (potential byproduct)C₆H₁₄86.1869
3,4-Dimethyl-3-hexene (potential byproduct)C₈H₁₆112.21~122[4][5]
n-Octane (structural isomer)C₈H₁₈114.23125-127[6][7][8][9][10]

Table 2: Typical Reaction Parameters for Grignard Synthesis of this compound

ParameterValue
Reactants 2-Butanone, 1-Bromopropane, Magnesium Turnings
Solvent Anhydrous Diethyl Ether or THF
Molar Ratio (Ketone:Halide:Mg) 1 : 1.1 : 1.1
Reaction Temperature 0 °C to reflux
Reaction Time 2-4 hours
Typical Yield 60-80%

Experimental Protocols

Protocol 1: Grignard Synthesis of this compound

Materials:

  • Magnesium turnings

  • 1-Bromopropane

  • 2-Butanone

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Slowly add a solution of 1-bromopropane in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of 2-butanone in anhydrous diethyl ether dropwise from the dropping funnel. Control the addition rate to maintain a gentle reflux.

    • After the addition is complete, stir the reaction mixture at room temperature for 1 hour.

  • Workup:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • The resulting crude alcohol can be purified by fractional distillation.

Mandatory Visualization

Grignard_Synthesis_Workflow Experimental Workflow for Grignard Synthesis prep Preparation of Propylmagnesium Bromide reaction Reaction with 2-Butanone prep->reaction Anhydrous Ether, 0°C to RT workup Aqueous Workup (Quenching) reaction->workup Sat. aq. NH4Cl extraction Liquid-Liquid Extraction workup->extraction Diethyl Ether drying Drying of Organic Layer extraction->drying Anhydrous MgSO4 purification Purification by Distillation drying->purification Solvent Removal product This compound purification->product

Grignard Synthesis Workflow

Troubleshooting_Low_Yield Troubleshooting Workflow for Low Yield start Low or No Yield check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagents start->check_reagents check_initiation Check Grignard Initiation start->check_initiation a1 Dry glassware and solvents check_conditions->a1 Anhydrous? a2 Use N2 or Ar check_conditions->a2 Inert atmosphere? b1 Activate with I2 check_reagents->b1 Mg active? b2 Distill alkyl halide check_reagents->b2 Alkyl halide pure? c1 Observe exotherm/color change check_initiation->c1 Reaction started?

Troubleshooting Low Yield

Scale_Up_Challenges Key Scale-Up Challenges and Mitigations challenge Scale-Up Challenges heat Heat Management (Exotherm) challenge->heat addition Reagent Addition Control challenge->addition mixing Mixing Efficiency challenge->mixing safety Runaway Reaction Risk challenge->safety mitigation_heat Jacketed reactor, efficient cooling heat->mitigation_heat mitigation_addition Controlled addition rate, in-situ monitoring addition->mitigation_addition mitigation_mixing Appropriate impeller design and speed mixing->mitigation_mixing mitigation_safety Emergency quenching plan, pressure relief safety->mitigation_safety

Scale-Up Challenges and Mitigations

References

Minimizing rearrangement products in 2,3-Dimethyl-3-hexanol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-dimethyl-3-hexanol. Our goal is to help you minimize the formation of rearrangement products and other impurities, ensuring a high yield of the desired tertiary alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The most common and effective method for synthesizing this compound, a tertiary alcohol, is the Grignard reaction. This involves the nucleophilic addition of a Grignard reagent to a ketone. Two primary retrosynthetic analyses suggest the following pathways:

Q2: What are the common side reactions and byproducts in the Grignard synthesis of this compound?

A2: Several side reactions can occur, reducing the yield of the desired product. These include:

  • Enolization: The Grignard reagent can act as a base and deprotonate the alpha-hydrogen of the ketone, forming an enolate. This is more common with sterically hindered ketones.

  • Reduction: The ketone can be reduced to a secondary alcohol. This is more likely with bulky Grignard reagents.

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, forming a hydrocarbon byproduct.

Q3: How do rearrangement products form during the synthesis of this compound?

A3: While the Grignard reaction itself does not typically involve carbocation rearrangements, the subsequent workup and purification steps, if not carefully controlled, can lead to the formation of rearrangement products. The primary cause is the acid-catalyzed dehydration of the tertiary alcohol product, which proceeds through a carbocation intermediate. This carbocation can then undergo hydride or alkyl shifts to form more stable carbocations, leading to a mixture of isomeric alkenes.

Q4: How can I minimize the formation of rearrangement products?

A4: To minimize rearrangement products, it is crucial to:

  • Use mild workup conditions: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) instead of strong acids.

  • Control the temperature: Perform the reaction and workup at low temperatures (e.g., 0 °C) to reduce the rate of side reactions, including dehydration.

  • Avoid distillation if possible: If distillation is necessary for purification, perform it under reduced pressure and at the lowest possible temperature to prevent acid-catalyzed dehydration.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential CauseTroubleshooting Steps
Inactive Magnesium Use fresh, dry magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Wet Glassware or Solvents Ensure all glassware is thoroughly oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Slow/Incomplete Grignard Formation Initiate the reaction in a small amount of solvent. Gentle warming may be necessary to start the reaction. Once initiated, add the remaining alkyl halide solution dropwise.
Side Reactions (Enolization, Reduction) Add the ketone to the Grignard reagent slowly at a low temperature (0 °C).
Wurtz Coupling Add the alkyl halide to the magnesium suspension slowly and maintain a moderate reaction temperature.
Issue 2: Presence of Significant Rearrangement Products
Potential CauseTroubleshooting Steps
Harsh Acidic Workup Use a saturated aqueous ammonium chloride solution for quenching instead of strong acids like HCl or H₂SO₄.
High Temperatures during Workup/Purification Maintain low temperatures throughout the workup process. If distillation is required, use a high-vacuum setup to lower the boiling point.
Residual Acid Catalyst Neutralize any residual acid with a mild base (e.g., sodium bicarbonate solution) during the workup before any heating steps.

Experimental Protocols

Optimized Grignard Synthesis of this compound (Route A)

This protocol is designed to minimize side reactions and the formation of rearrangement products.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Isopropyl bromide

  • 3-Pentanone

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

    • Add a small amount of anhydrous diethyl ether to just cover the magnesium.

    • Add a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the isopropyl bromide solution to initiate the reaction. If it doesn't start, gently warm the flask.

    • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with 3-Pentanone:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Add a solution of 3-pentanone (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add the 3-pentanone solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Workup and Purification:

    • Cool the reaction mixture back to 0 °C.

    • Slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • Analyze the crude product by GC-MS and NMR to determine purity and the presence of any isomers. If necessary, purify by vacuum distillation at the lowest possible temperature.

Quantitative Data

While specific yields can vary based on experimental conditions, careful adherence to the optimized protocol should result in a high yield of this compound with minimal byproducts. The following table provides an expected product distribution based on typical Grignard reaction outcomes.

ProductExpected Yield (%)
This compound > 85%
Side Products (from enolization/reduction) < 10%
Rearrangement Products (alkenes) < 5% (with mild workup)

Visualizations

Reaction Pathway and Potential Side Reactions

Grignard_Synthesis ketone 3-Pentanone intermediate Magnesium Alkoxide Intermediate ketone->intermediate Grignard Addition enolization Enolization ketone->enolization Base action of Grignard reduction Reduction Product (Secondary Alcohol) ketone->reduction Hydride transfer from Grignard grignard Isopropylmagnesium Bromide grignard->intermediate workup Mild Acidic Workup (NH4Cl) intermediate->workup product This compound dehydration Acid-Catalyzed Dehydration product->dehydration workup->product Protonation rearrangement Rearrangement Products (Alkenes) dehydration->rearrangement

Caption: Synthetic pathway for this compound and potential side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield of This compound check_reagents Check Reagent Quality (Mg, Alkyl Halide, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Anhydrous, Temperature) start->check_conditions check_workup Analyze Workup Procedure start->check_workup inactive_mg Inactive Mg? check_reagents->inactive_mg wet_reagents Moisture Present? check_reagents->wet_reagents temp_control Poor Temperature Control? check_conditions->temp_control harsh_workup Harsh Workup? check_workup->harsh_workup inactive_mg->check_conditions No sol_activate Activate Mg (Iodine, 1,2-dibromoethane) inactive_mg->sol_activate Yes wet_reagents->check_conditions No sol_dry Use Anhydrous Glassware/Solvents wet_reagents->sol_dry Yes temp_control->check_workup No sol_temp Maintain Low Temp (0°C for addition) temp_control->sol_temp Yes sol_workup Use Mild Quench (aq. NH4Cl) harsh_workup->sol_workup Yes end Consult Further Literature

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Validation & Comparative

A Comparative Guide to the Synthetic Utility of 2,3-Dimethyl-3-hexanol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, tertiary alcohols are pivotal intermediates, valued for their unique reactivity and steric properties. This guide provides an objective comparison of 2,3-dimethyl-3-hexanol against other structurally similar tertiary alcohols, namely 2-methyl-2-butanol (B152257) (t-amyl alcohol) and 3-methyl-3-pentanol (B165633). The comparison focuses on their performance in common synthetic transformations, including their formation via Grignard reaction, and their subsequent utility in dehydration and nucleophilic substitution reactions. While direct comparative studies under identical conditions are not extensively available in the literature, this guide synthesizes established principles of tertiary alcohol reactivity with available experimental data to provide a comprehensive overview for researchers.

I. Synthesis of Tertiary Alcohols via Grignard Reaction

The Grignard reaction stands as a cornerstone for the synthesis of tertiary alcohols, offering a versatile and robust method for carbon-carbon bond formation. The general principle involves the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone.

A logical workflow for the Grignard synthesis of these tertiary alcohols is depicted below.

G cluster_reactants Reactants cluster_process Process cluster_product Product Ketone Ketone (e.g., 3-Pentanone) Reaction Grignard Reaction (Anhydrous Ether/THF) Ketone->Reaction Grignard Grignard Reagent (e.g., Isopropylmagnesium bromide) Grignard->Reaction Workup Aqueous Acidic Workup (e.g., H3O+) Reaction->Workup Forms alkoxide intermediate Tertiary_Alcohol Tertiary Alcohol (e.g., this compound) Workup->Tertiary_Alcohol Protonation

Caption: General workflow for the Grignard synthesis of tertiary alcohols.

The choice of ketone and Grignard reagent dictates the final tertiary alcohol structure. For the synthesis of our target alcohols, the following combinations are viable:

Target Tertiary AlcoholKetoneGrignard Reagent
This compound 3-PentanoneIsopropylmagnesium bromide
2-ButanonePropylmagnesium bromide
2-Methyl-2-butanol AcetoneEthylmagnesium bromide
2-ButanoneMethylmagnesium bromide
3-Methyl-3-pentanol 3-PentanoneMethylmagnesium bromide
2-ButanoneEthylmagnesium bromide

II. Reactivity in Dehydration Reactions

Acid-catalyzed dehydration is a characteristic reaction of alcohols, proceeding via an E1 mechanism for tertiary alcohols due to the stability of the corresponding carbocation intermediates. The general order of reactivity for alcohol dehydration is tertiary > secondary > primary.[1][2]

The logical pathway for the acid-catalyzed dehydration of a tertiary alcohol is outlined below.

E1_Dehydration Tertiary_Alcohol Tertiary Alcohol Protonation Protonation of -OH (with H+) Tertiary_Alcohol->Protonation Oxonium_Ion Alkyloxonium Ion Protonation->Oxonium_Ion Loss_of_Water Loss of H2O (Rate-determining step) Oxonium_Ion->Loss_of_Water Carbocation Tertiary Carbocation Loss_of_Water->Carbocation Deprotonation Deprotonation of adjacent carbon Carbocation->Deprotonation Alkene Alkene Product(s) Deprotonation->Alkene

Caption: E1 mechanism for the dehydration of a tertiary alcohol.

The rate of dehydration is directly related to the stability of the carbocation formed. All three tertiary alcohols under consideration form stable tertiary carbocations, and thus are expected to undergo dehydration readily under acidic conditions. However, the structure of the resulting alkene products can differ based on the available adjacent protons for elimination, often following Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene as the major product.

Tertiary AlcoholMajor Alkene Product(s)Minor Alkene Product(s)
This compound 2,3-Dimethyl-3-hexene2,3-Dimethyl-2-hexene
2-Methyl-2-butanol 2-Methyl-2-butene2-Methyl-1-butene
3-Methyl-3-pentanol 3-Methyl-2-pentene-

Experimental data for the dehydration of 2-methyl-2-butanol using phosphoric acid indicates that the major product, 2-methyl-2-butene, is formed in a significantly higher proportion (83.68-85.11%) compared to the minor product, 2-methyl-1-butene.[3] This aligns with the greater stability of the tetrasubstituted alkene. A similar product distribution favoring the more substituted alkene would be expected for the dehydration of this compound.

III. Performance in Nucleophilic Substitution (SN1) Reactions

Tertiary alcohols readily undergo SN1 reactions with hydrogen halides (e.g., HBr, HCl) to form tertiary alkyl halides. This reactivity is again attributed to the formation of a stable tertiary carbocation intermediate. The reaction proceeds in two steps: protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to form the carbocation, which is then attacked by the halide nucleophile.

The general reactivity trend for alcohols in SN1 reactions with hydrogen halides is tertiary > secondary > primary.[4]

Tertiary AlcoholReactantProduct
This compound HBr3-Bromo-2,3-dimethylhexane
2-Methyl-2-butanol HCl2-Chloro-2-methylbutane
3-Methyl-3-pentanol HBr3-Bromo-3-methylpentane

IV. Use as Protecting Groups

The hydroxyl group of alcohols often requires protection during multi-step syntheses to prevent unwanted side reactions. While bulky silyl (B83357) ethers are more commonly employed, under certain conditions, tertiary alkyl groups, such as a t-butyl group, can be used to form t-butyl ethers as protecting groups.[5] This is typically achieved by the reaction of the alcohol with isobutylene (B52900) in the presence of an acid catalyst.

However, the direct use of this compound, 2-methyl-2-butanol, or 3-methyl-3-pentanol as protecting groups is not a common strategy. The steric hindrance offered by these groups is generally less than that of more conventional protecting groups like t-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), and their introduction and removal might not offer significant advantages. For the protection of tertiary alcohols themselves, sterically demanding silylating reagents such as TMSOTf and TBSOTf can be effective.[3]

V. Experimental Protocols

Protocol 1: General Grignard Synthesis of a Tertiary Alcohol

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Alkyl halide (e.g., isopropyl bromide)

  • Ketone (e.g., 3-pentanone)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings. Add a small amount of anhydrous ether to cover the magnesium. Prepare a solution of the alkyl halide in anhydrous ether in the dropping funnel. Add a small portion of the alkyl halide solution to the magnesium to initiate the reaction (indicated by bubbling and a cloudy appearance). Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 30-60 minutes.

  • Reaction with Ketone: Cool the Grignard reagent solution in an ice bath. Add a solution of the ketone in anhydrous ether to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining a low temperature. After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude tertiary alcohol can be purified by distillation.

Protocol 2: General Acid-Catalyzed Dehydration of a Tertiary Alcohol

Materials:

  • Tertiary alcohol (e.g., this compound)

  • Concentrated sulfuric acid or phosphoric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, place the tertiary alcohol and a few boiling chips. Cool the flask in an ice bath and slowly add concentrated sulfuric or phosphoric acid with swirling.

  • Distillation: Assemble a simple or fractional distillation apparatus. Heat the reaction mixture to distill the alkene product as it is formed. The boiling point of the alkene will be significantly lower than that of the starting alcohol.

  • Workup: Wash the collected distillate with saturated sodium bicarbonate solution to neutralize any acidic impurities, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over anhydrous sodium sulfate. The alkene can be further purified by a final distillation.

Conclusion

This compound, 2-methyl-2-butanol, and 3-methyl-3-pentanol all exhibit the characteristic reactivity of tertiary alcohols, readily undergoing Grignard synthesis, acid-catalyzed dehydration, and SN1 reactions. The choice between these alcohols in a synthetic strategy will largely depend on the desired final product structure. While minor differences in reaction rates and product distributions can be expected due to varying steric and electronic environments, their overall performance in these fundamental transformations is comparable. For researchers in drug development, the specific substitution pattern offered by each of these tertiary alcohols provides a valuable tool for fine-tuning the steric and lipophilic properties of target molecules. Further research into direct, quantitative comparisons of these alcohols would provide more nuanced insights into their relative synthetic utility.

References

A Spectroscopic Showdown: Unraveling the Isomers of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic signatures of 2,3-dimethyl-3-hexanol and its structural isomers, providing researchers, scientists, and drug development professionals with key data for identification and characterization.

In the intricate landscape of organic chemistry, the ability to distinguish between closely related isomers is paramount. This guide offers a comprehensive spectroscopic comparison of this compound and several of its structural isomers. By leveraging data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), this document provides a foundational resource for the unambiguous identification of these C8H18O alcohols.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data for this compound Isomers (Chemical Shifts in ppm)

Compound-OH-CH--CH₂--CH₃
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
2,2-Dimethyl-3-hexanol ~2.6~3.21.26-1.590.90, 0.94
2,5-Dimethyl-3-hexanol Variable~3.4~1.2-1.7~0.9
3,4-Dimethyl-2-hexanol Variable~3.6~1.1-1.5~0.9, 1.1
3-Ethyl-3-hexanol Variable-~1.4~0.9
2-Ethyl-1-hexanol ~1.3~1.3~3.5, 1.3~0.9

Table 2: ¹³C NMR Spectroscopic Data for this compound Isomers (Chemical Shifts in ppm)

CompoundC-OOther Quaternary C-CH--CH₂--CH₃
This compound ~75.4-~38.0~37.1, 17.5~26.4, 16.9, 14.8
2,2-Dimethyl-3-hexanol ~80.0~34.9-~28.0, 14.3~25.9, 25.4
2,5-Dimethyl-3-hexanol ~77.5-~48.2, 24.8~39.9~23.4, 22.4, 18.1, 17.2
3,4-Dimethyl-2-hexanol ~73.9-~45.9, 34.6~26.2~20.6, 15.6, 14.2, 11.8
3-Ethyl-3-hexanol ~75.9--~31.1, 8.2~25.9
2-Ethyl-1-hexanol ~68.1-~46.2~30.8, 29.1, 23.1~14.2, 11.3

Table 3: Key IR Absorption Frequencies for this compound Isomers (in cm⁻¹)

CompoundO-H Stretch (broad)C-H StretchC-O Stretch
This compound ~3450~2960, 2875~1150
2,2-Dimethyl-3-hexanol ~3450~2960, 2875~1100
2,5-Dimethyl-3-hexanol ~3380~2960, 2870~1080
3,4-Dimethyl-2-hexanol ~3370~2960, 2875~1090
3-Ethyl-3-hexanol ~3400~2960, 2875~1140
2-Ethyl-1-hexanol ~3340~2960, 2870~1050

Table 4: Mass Spectrometry Data for this compound Isomers (m/z of Key Fragments)

CompoundMolecular Ion (M⁺)[M-15]⁺ (loss of CH₃)[M-29]⁺ (loss of C₂H₅)[M-43]⁺ (loss of C₃H₇)[M-18]⁺ (loss of H₂O)Base Peak
This compound Often absent1151018711287
2,2-Dimethyl-3-hexanol Absent1151018711257
2,5-Dimethyl-3-hexanol Absent115-8711243
3,4-Dimethyl-2-hexanol Absent115101-11245
3-Ethyl-3-hexanol Absent-101-11273
2-Ethyl-1-hexanol Often weak1151018711257

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques used in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified alcohol isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher. Typical parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Process the free induction decay (FID) with an exponential window function to improve the signal-to-noise ratio.

  • ¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum. Key parameters include a 30° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the alcohol between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a dilute solution of the alcohol isomer (e.g., in methanol (B129727) or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and introduction or by direct infusion.

  • Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV. This hard ionization technique induces fragmentation, providing a characteristic fingerprint for the molecule.

  • Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-200 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation pattern. Key fragmentations for alcohols include the loss of water ([M-18]⁺) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).

Visualizing the Workflow and Isomeric Relationships

The following diagrams illustrate the experimental workflow for spectroscopic analysis and the structural relationships between the discussed isomers.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Interpretation & Comparison Sample Alcohol Isomer Sample NMR_Prep Dissolve in CDCl3 with TMS Sample->NMR_Prep IR_Prep Neat Liquid Film / ATR Sample->IR_Prep MS_Prep Dilute in Volatile Solvent Sample->MS_Prep NMR NMR Spectrometer (¹H and ¹³C) NMR_Prep->NMR IR FTIR Spectrometer IR_Prep->IR MS GC-MS / Mass Spectrometer MS_Prep->MS NMR_Data ¹H and ¹³C NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Comparison Comparative Analysis of Isomers NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Experimental workflow for the spectroscopic analysis of alcohol isomers.

isomer_relationships cluster_isomers Structural Isomers C8H18O C₈H₁₈O Alcohols 2_3_DM_3_Hex This compound C8H18O->2_3_DM_3_Hex Positional & Skeletal Isomerism 2_2_DM_3_Hex 2,2-Dimethyl-3-hexanol C8H18O->2_2_DM_3_Hex Positional & Skeletal Isomerism 2_5_DM_3_Hex 2,5-Dimethyl-3-hexanol C8H18O->2_5_DM_3_Hex Positional & Skeletal Isomerism 3_4_DM_2_Hex 3,4-Dimethyl-2-hexanol C8H18O->3_4_DM_2_Hex Positional & Skeletal Isomerism 3_E_3_Hex 3-Ethyl-3-hexanol C8H18O->3_E_3_Hex Positional & Skeletal Isomerism 2_E_1_Hex 2-Ethyl-1-hexanol C8H18O->2_E_1_Hex Positional & Skeletal Isomerism Spectra Distinct NMR, IR, MS Data 2_3_DM_3_Hex->Spectra Unique Spectroscopic Signature 2_2_DM_3_Hex->Spectra 2_5_DM_3_Hex->Spectra 3_4_DM_2_Hex->Spectra 3_E_3_Hex->Spectra 2_E_1_Hex->Spectra

Caption: Relationship between C₈H₁₈O alcohol isomers and their unique spectroscopic data.

Reactivity of 2,3-Dimethyl-3-hexanol and Its Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of the tertiary alcohol, 2,3-Dimethyl-3-hexanol, and its primary and secondary structural isomers. Understanding the distinct reactivity profiles of these isomers is crucial for their strategic application in organic synthesis and the development of novel therapeutics. This document outlines the differences in their susceptibility to oxidation, acid-catalyzed dehydration, and nucleophilic substitution reactions, supported by comparative data and detailed experimental protocols.

Comparative Reactivity Overview

The reactivity of an alcohol is fundamentally dictated by the substitution of the carbon atom bearing the hydroxyl (-OH) group. Primary (1°), secondary (2°), and tertiary (3°) alcohols exhibit distinct chemical behaviors due to differences in steric hindrance and the stability of reactive intermediates. This compound is a tertiary alcohol, and its isomers can be primary or secondary. These structural variations lead to significant differences in their reaction pathways and rates.

Data Summary

The following tables summarize the key reactivity differences between primary, secondary, and tertiary dimethylhexanol isomers.

Table 1: Comparison of Reactivity in Common Alcohol Reactions

Reaction TypePrimary Dimethylhexanol IsomerSecondary Dimethylhexanol IsomerTertiary Dimethylhexanol (this compound)
Oxidation Readily oxidized to aldehydes and further to carboxylic acids.Oxidized to ketones.Resistant to oxidation under standard conditions.[1][2]
Acid-Catalyzed Dehydration Slowest reaction rate; requires high temperatures (170-180°C).[3]Intermediate reaction rate; requires moderate temperatures (100-140°C).[3]Fastest reaction rate; occurs at relatively low temperatures (25-80°C).[3]
SN1 Reaction (Lucas Test) No observable reaction at room temperature.[4][5][6]Slow reaction; turbidity appears in 3-5 minutes.[4][6]Immediate reaction; turbidity appears almost instantly.[4][5][7]

Key Reaction Comparisons

Oxidation

The oxidation of alcohols is a foundational transformation in organic synthesis. The reactivity of dimethylhexanol isomers towards oxidizing agents like chromic acid is highly dependent on their structure.

  • Primary Isomers: These are readily oxidized, initially to an aldehyde. With a sufficient amount of the oxidizing agent and under reflux conditions, the aldehyde can be further oxidized to a carboxylic acid.[8]

  • Secondary Isomers: These are oxidized to form ketones. The reaction typically stops at the ketone stage as further oxidation would require the cleavage of a carbon-carbon bond, which is energetically unfavorable.[8]

  • This compound (Tertiary): This tertiary alcohol is resistant to oxidation.[1][2] For oxidation to occur, a carbon-carbon bond would need to be broken, which requires harsh reaction conditions. This resistance is due to the absence of a hydrogen atom on the carbon atom attached to the hydroxyl group.[1][2]

Acid-Catalyzed Dehydration

The dehydration of alcohols to form alkenes is a common elimination reaction, typically carried out with a strong acid catalyst such as sulfuric acid or phosphoric acid. The ease of dehydration follows the order: tertiary > secondary > primary. This trend is directly related to the stability of the carbocation intermediate formed during the reaction.

  • This compound (Tertiary): This alcohol undergoes dehydration most readily due to the formation of a stable tertiary carbocation intermediate. The reaction can proceed at relatively low temperatures.[3]

  • Secondary Isomers: Dehydration of secondary isomers is slower and requires higher temperatures as it proceeds through a less stable secondary carbocation.

  • Primary Isomers: Primary isomers are the most difficult to dehydrate, necessitating the highest temperatures, due to the formation of a highly unstable primary carbocation.[3]

The dehydration of this compound can lead to a mixture of alkene products, with the major product being the most substituted (and therefore most stable) alkene, in accordance with Zaitsev's rule.

Nucleophilic Substitution (SN1 Reaction)

The Lucas test provides a qualitative measure of the reactivity of alcohols in an SN1 reaction. The reagent is a solution of zinc chloride in concentrated hydrochloric acid. The reaction rate is dependent on the stability of the carbocation formed when the protonated hydroxyl group leaves as a water molecule.

  • This compound (Tertiary): Reacts almost instantaneously with the Lucas reagent, as it forms a stable tertiary carbocation. The formation of the insoluble alkyl chloride results in immediate turbidity.[4][5][7]

  • Secondary Isomers: React within a few minutes (typically 3-5 minutes), as the formation of the secondary carbocation is slower.[4][6]

  • Primary Isomers: Show no apparent reaction at room temperature because the formation of a primary carbocation is highly unfavorable.[4][5][6]

Experimental Protocols

Protocol 1: Comparative Oxidation of Dimethylhexanol Isomers

Objective: To qualitatively compare the rate of oxidation of primary, secondary, and tertiary dimethylhexanol isomers using chromic acid.

Materials:

  • Primary dimethylhexanol isomer (e.g., 3,5-dimethyl-1-hexanol)

  • Secondary dimethylhexanol isomer (e.g., 2,4-dimethyl-3-hexanol)

  • This compound (tertiary)

  • Chromic acid solution (Jones reagent: CrO₃, H₂SO₄, acetone)

  • Test tubes

  • Water bath

Procedure:

  • Place 1 mL of each alcohol isomer into separate, labeled test tubes.

  • Add 1 mL of acetone (B3395972) to each test tube to ensure miscibility.

  • To each test tube, add the chromic acid solution dropwise while gently shaking.

  • Observe any color change. A positive test is indicated by the disappearance of the orange color of Cr(VI) and the appearance of a green or blue-green color of Cr(III).

  • Record the time taken for the color change to occur for each isomer.

  • If no reaction is observed at room temperature, gently warm the test tubes in a water bath and observe any changes.

Expected Results:

  • Primary and Secondary Isomers: A rapid color change from orange to green/blue-green will be observed.

  • This compound: No significant color change is expected at room temperature or upon gentle warming, indicating its resistance to oxidation.

Protocol 2: Comparative Dehydration of Dimethylhexanol Isomers

Objective: To compare the ease of dehydration of primary, secondary, and tertiary dimethylhexanol isomers by monitoring alkene formation.

Materials:

  • Primary, secondary, and tertiary dimethylhexanol isomers

  • Concentrated sulfuric acid or phosphoric acid

  • Distillation apparatus

  • Heating mantle

  • Gas chromatograph (GC) for product analysis (optional)

Procedure:

  • For each isomer, set up a simple distillation apparatus.

  • In the distilling flask, place 10 mL of the alcohol isomer and cautiously add 2 mL of concentrated sulfuric acid.

  • Slowly heat the mixture.

  • Monitor the temperature at which the distillate (alkene product) begins to be collected.

  • Collect the distillate in a cooled receiving flask.

  • The collected alkene can be analyzed by GC to determine the product distribution.

Expected Results:

  • This compound (Tertiary): Distillate will be collected at the lowest temperature range (25-80°C).[3]

  • Secondary Isomer: A higher temperature (100-140°C) will be required for distillation.[3]

  • Primary Isomer: The highest temperature (170-180°C) will be needed to effect dehydration.[3]

Protocol 3: Comparative SN1 Reactivity using the Lucas Test

Objective: To compare the SN1 reactivity of dimethylhexanol isomers.

Materials:

  • Primary, secondary, and tertiary dimethylhexanol isomers

  • Lucas reagent (anhydrous ZnCl₂ in concentrated HCl)

  • Test tubes

  • Stopwatch

Procedure:

  • Place 1 mL of each alcohol isomer into separate, labeled test tubes.

  • Add 5 mL of the Lucas reagent to each test tube at room temperature.

  • Stopper the test tubes, shake vigorously for a few seconds, and then allow them to stand.

  • Start the stopwatch immediately after adding the reagent.

  • Observe the time it takes for a cloudy solution or a separate layer of alkyl chloride to form.

Expected Results:

  • This compound (Tertiary): Turbidity will appear almost instantly (< 1 minute).[7]

  • Secondary Isomer: The solution will become cloudy in approximately 3-5 minutes.[6]

  • Primary Isomer: The solution will remain clear with no observable reaction at room temperature.

Visualizations

Dehydration_Mechanism cluster_tertiary Tertiary Alcohol (e.g., this compound) cluster_primary Primary Alcohol T_Alcohol R₃C-OH T_Protonated R₃C-OH₂⁺ T_Alcohol->T_Protonated + H⁺ T_Carbocation R₃C⁺ (Stable) T_Protonated->T_Carbocation - H₂O (Fast) T_Alkene Alkene T_Carbocation->T_Alkene - H⁺ P_Alcohol RCH₂-OH P_Protonated RCH₂-OH₂⁺ P_Alcohol->P_Protonated + H⁺ P_Carbocation RCH₂⁺ (Unstable) P_Protonated->P_Carbocation - H₂O (Very Slow) P_Alkene Alkene P_Carbocation->P_Alkene - H⁺

Caption: Acid-catalyzed dehydration mechanism for tertiary vs. primary alcohols.

SN1_Mechanism cluster_steps SN1 Reaction Pathway for a Tertiary Alcohol Step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) Reactant R₃C-OH + H⁺ ⇌ R₃C-OH₂⁺ Intermediate R₃C⁺ + H₂O Reactant->Intermediate Loss of H₂O Product R₃C-Cl Intermediate->Product Step2 Step 2: Nucleophilic Attack (Fast) Nucleophile Cl⁻ Nucleophile->Product

Caption: The SN1 reaction mechanism for a tertiary alcohol with a nucleophile.

Experimental_Workflow cluster_workflow General Workflow for Reactivity Comparison Select_Isomers Select Primary, Secondary, and Tertiary Isomers Perform_Oxidation Perform Oxidation Reaction (e.g., with Chromic Acid) Select_Isomers->Perform_Oxidation Perform_Dehydration Perform Dehydration Reaction (Acid-Catalyzed) Select_Isomers->Perform_Dehydration Perform_SN1 Perform SN1 Reaction (Lucas Test) Select_Isomers->Perform_SN1 Analyze_Results Analyze and Compare Results (Reaction Rates, Products, Conditions) Perform_Oxidation->Analyze_Results Perform_Dehydration->Analyze_Results Perform_SN1->Analyze_Results

Caption: General experimental workflow for comparing the reactivity of alcohol isomers.

References

Comparative Guide to the Biological Activity of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 2,3-Dimethyl-3-hexanol and structurally related tertiary alcohols. Due to the limited publicly available data on the specific biological effects of this compound, this guide focuses on a comparative framework based on the known activities of similar compounds, primarily other tertiary alcohols. The information presented herein is intended to serve as a foundational resource to guide future research and experimental design.

Introduction

This compound is a tertiary alcohol with potential applications in various fields, including as a solvent and a precursor in chemical synthesis. However, its biological activity remains largely uncharacterized. Understanding the pharmacological and toxicological profile of this compound is crucial for its safe and effective application. This guide compares this compound with two other tertiary alcohols, 3-Methyl-3-pentanol and tert-Amyl alcohol, for which some biological data are available. Tertiary alcohols, in general, are known to exhibit a range of biological effects, including antimicrobial and central nervous system activities.[1][2][3] The structure of an alcohol, including its chain length and the degree of branching, significantly influences its biological properties.[4][5]

Comparative Data of Tertiary Alcohols

The following table summarizes the physicochemical properties and known biological activities of this compound and selected comparator tertiary alcohols.

PropertyThis compound3-Methyl-3-pentanoltert-Amyl alcohol (2-Methyl-2-butanol)
Molecular Formula C8H18OC6H14OC5H12O
Molecular Weight 130.23 g/mol 102.17 g/mol 88.15 g/mol
Structure A tertiary octanolA tertiary hexanolA tertiary pentanol
Known Biological Activity Data not availableSedative and anticonvulsant actions.[2]Sedative, hypnotic, and anticonvulsant effects; positive allosteric modulator of GABAA receptors.[3]
Toxicity Data Data not availableLD50 (rat, oral): 710 mg/kg.[2]Oral LD50 (rat): 1 g/kg. Overdose can lead to respiratory depression.[3]

Experimental Protocols

To facilitate the investigation of the biological activity of this compound, detailed protocols for key in vitro assays are provided below. These standardized methods can be applied to compare the effects of this compound with other tertiary alcohols.

Antimicrobial Activity Assessment: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

  • Test compound (e.g., this compound)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

  • Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate each well with the microbial suspension. Include positive (microbe only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration with no visible growth.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cell line (e.g., HeLa, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with Fetal Bovine Serum (FBS) and antibiotics

  • Test compound (e.g., this compound)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Treat the cells with various concentrations of the test compound and incubate for another 24-48 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Visualizations

The following diagrams illustrate the experimental workflows described above.

Antimicrobial_Activity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Stock Solution B Serial Dilutions in Broth A->B D Inoculate 96-well Plate B->D C Prepare Microbial Inoculum C->D E Incubate D->E F Determine MIC E->F Cytotoxicity_Assay_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_measurement Measurement cluster_data_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add Test Compound B->C D Incubate (24-48h) C->D E Add MTT Solution D->E F Incubate (4h) E->F G Add DMSO F->G H Read Absorbance G->H I Calculate Cell Viability H->I

References

Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of Dimethylhexanols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous identification of isomeric compounds is a critical challenge. This guide provides a comprehensive comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of various dimethylhexanol isomers, offering valuable insights for their differentiation. By presenting quantitative data, detailed experimental protocols, and visual representations of fragmentation pathways, this guide serves as a practical resource for analytical chemists working in diverse fields, including metabolomics, environmental analysis, and pharmaceutical development.

The structural similarities of dimethylhexanol isomers pose a significant hurdle for their individual identification using mass spectrometry alone. However, subtle differences in their molecular architecture lead to distinct fragmentation patterns upon electron ionization, providing a characteristic fingerprint for each isomer. This guide delves into these differences, empowering researchers to confidently distinguish between these closely related compounds.

Comparative Analysis of Fragmentation Patterns

The primary fragmentation pathways for alcohols in EI-mass spectrometry involve alpha-cleavage (the breaking of the C-C bond adjacent to the oxygen atom) and dehydration (the loss of a water molecule). The relative abundance of the resulting fragment ions is highly dependent on the substitution pattern of the dimethylhexanol isomer, providing the basis for their differentiation.

The following table summarizes the prominent fragment ions and their relative intensities for several dimethylhexanol isomers, based on data from the NIST Mass Spectrometry Data Center.

IsomerMolecular Ion (m/z 130)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities (%)
2,2-Dimethyl-1-hexanol[1]Absent5743 (85), 57 (100), 71 (40), 85 (20)
2,2-Dimethyl-3-hexanol[2][3]Very Low5741 (45), 57 (100), 73 (30), 101 (5)
2,3-Dimethyl-3-hexanol[4]Absent7343 (60), 55 (35), 73 (100), 101 (10)
2,4-Dimethyl-3-hexanol[5]Very Low4343 (100), 57 (85), 73 (95), 87 (40)
2,5-Dimethyl-2-hexanol[6]Absent5943 (30), 59 (100), 97 (10), 112 (5)
2,5-Dimethyl-3-hexanol[7]Very Low6941 (60), 43 (80), 69 (100), 87 (35)
3,3-Dimethyl-2-hexanolNot AvailableNot AvailableNot Available
3,4-Dimethyl-2-hexanol[8][9]Very Low4545 (100), 57 (40), 72 (35), 87 (20)
3,4-Dimethyl-3-hexanolVery Low7343 (40), 55 (30), 73 (100), 101 (15)
3,5-Dimethyl-3-hexanol[10][11][12][13][14][15][16]Very Low7343 (50), 55 (45), 73 (100), 101 (10)

Experimental Protocols

The data presented in this guide is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source. A standardized protocol for the analysis of C8 branched-chain alcohols is outlined below.

Sample Preparation: A dilute solution of the dimethylhexanol isomer is prepared in a volatile solvent such as methanol (B129727) or dichloromethane. The concentration should be optimized to prevent detector saturation.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is the instrument of choice for analyzing these volatile compounds. The mass spectrometer is operated in electron ionization (EI) mode.

GC-MS Parameters:

  • Injection Port Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Final hold: 5 minutes at 250 °C

  • Mass Spectrometer Parameters:

    • Ionization Energy: 70 eV

    • Mass Range: m/z 35-350

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

Visualizing the Workflow

The general workflow for analyzing dimethylhexanol isomers using GC-MS can be visualized as a clear and logical progression of steps.

GCMS_Workflow GC-MS Analysis Workflow for Dimethylhexanol Isomers cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Dimethylhexanol Isomer Solution Dilute in Volatile Solvent Sample->Solution Injector Injector (250°C) Solution->Injector 1 µL Injection GC_Column GC Column (Temperature Programmed) Injector->GC_Column Ion_Source Ion Source (EI, 70 eV) GC_Column->Ion_Source Elution Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Mass_Spectrum Mass Spectrum Acquisition Detector->Mass_Spectrum Library_Search Library Search & Fragmentation Analysis Mass_Spectrum->Library_Search Identification Isomer Identification Library_Search->Identification

References

A Comparative Guide to Chiral Resolving Agents for Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic tertiary alcohols is a critical yet challenging step in the synthesis of enantiomerically pure compounds vital for the pharmaceutical and fine chemical industries. The steric hindrance inherent to tertiary stereocenters often limits the efficiency of common chiral resolution techniques. This guide provides an objective comparison of prominent chiral resolving agents and methods for tertiary alcohols, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

Chemical Resolving Agents: A Head-to-Head Comparison

Chemical resolution via the formation of diastereomers remains a cornerstone of enantioseparation. This involves reacting the racemic tertiary alcohol with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers, which can then be separated by chromatography or crystallization. The choice of resolving agent is paramount for achieving efficient separation and accurate determination of enantiomeric excess.

Two of the most widely utilized carboxylic acid-based resolving agents are Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) and 2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid).

Mosher's Acid (MTPA): The Classic Choice

Mosher's acid has long been the go-to reagent for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines via NMR spectroscopy.[1] Reaction of a racemic alcohol with an enantiomerically pure form of Mosher's acid chloride yields a mixture of diastereomeric esters. Due to the anisotropic effect of the phenyl group in the Mosher's ester, the signals of the protons in the alcohol moiety of the two diastereomers will exhibit different chemical shifts in the ¹H NMR spectrum, allowing for their quantification.

MαNP Acid: The Enhanced Alternative

MαNP acid was developed as a more powerful alternative to Mosher's acid.[2] The naphthyl group in MαNP acid exerts a stronger anisotropic effect than the phenyl group in MTPA.[2] This generally leads to larger chemical shift differences (Δδ) between the diastereomeric esters in ¹H NMR spectra, facilitating a more accurate and straightforward determination of enantiomeric excess, especially for complex molecules or when dealing with small quantities.[3] Furthermore, the diastereomeric MαNP esters often exhibit better separation on silica (B1680970) gel chromatography, which is advantageous for preparative scale resolutions.[3]

While direct comparative studies on a wide range of tertiary alcohols are limited, the superior performance of MαNP acid in resolving sterically hindered secondary alcohols suggests its potential as a more effective agent for tertiary alcohols as well.

Enzymatic Kinetic Resolution: The Biocatalytic Approach

Enzymatic kinetic resolution (EKR) offers a mild and highly selective method for resolving racemic alcohols. This technique utilizes lipases to preferentially acylate one enantiomer of the alcohol, leaving the other enantiomer unreacted. The resulting mixture of the acylated and unreacted enantiomers can then be easily separated. Lipase-catalyzed resolutions are often characterized by high enantioselectivity (E-value), especially for secondary alcohols. However, the application of lipases to tertiary alcohols has been more challenging due to the steric bulk around the hydroxyl group.[4]

Recent advancements have identified lipases, such as Candida antarctica lipase (B570770) A (CAL-A), that can effectively resolve certain tertiary alcohols with high enantioselectivity.[4]

Performance of Lipase-Catalyzed Resolution of Tertiary Alcohols

The following table summarizes the performance of lipase-catalyzed kinetic resolution for a selection of tertiary alcohols.

Tertiary Alcohol SubstrateLipaseAcyl DonorSolventTime (h)Conversion (%)e.e. of Alcohol (%)e.e. of Ester (%)Selectivity (E)
1-Methyl-1,2,3,4-tetrahydronaphthalen-1-olCandida antarctica lipase A (CAL-A)Vinyl butyrateHeptane545>99 (S)96 (R)>200
1-Methyl-2,3-dihydro-1H-inden-1-olCandida antarctica lipase A (CAL-A)Vinyl butyrateIsooctane444>99 (S)99 (R)>200
(±)-LinaloolPseudomonas cepacia lipase (PSL-C)Vinyl acetate (B1210297)Diisopropyl ether72~50>99 (R)>99 (S)>200
(±)-tert-Butyl-phenyl-methanolNovozym 435Vinyl acetaten-Hexane244898 (S)97 (R)150

Experimental Protocols

Derivatization of a Tertiary Alcohol with (R)-Mosher's Acid Chloride

This protocol is a general guideline and may require optimization for specific tertiary alcohols due to steric hindrance.

Materials:

Procedure:

  • In a flame-dried NMR tube or a small vial under an inert atmosphere, dissolve the racemic tertiary alcohol (1.0 eq) in anhydrous CDCl₃ or DCM (0.5 mL).

  • Add anhydrous pyridine or triethylamine (1.5-2.0 eq) and a catalytic amount of DMAP.

  • Add (R)-Mosher's acid chloride (1.2-1.5 eq) dropwise to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-48 hours. The reaction progress should be monitored by TLC or ¹H NMR. For highly hindered tertiary alcohols, gentle heating (40-50 °C) may be required.

  • Upon completion, the reaction mixture can be directly analyzed by ¹H and ¹⁹F NMR to determine the diastereomeric ratio.

  • For preparative separation, the reaction mixture should be diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), washed sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting diastereomeric esters can be separated by silica gel column chromatography.

Enzymatic Kinetic Resolution of a Tertiary Alcohol

This protocol is a general procedure for the lipase-catalyzed resolution of a tertiary alcohol.

Materials:

  • Racemic tertiary alcohol

  • Immobilized lipase (e.g., Novozym 435 or Candida antarctica lipase A)

  • Acyl donor (e.g., vinyl acetate or vinyl butyrate)

  • Anhydrous organic solvent (e.g., hexane, heptane, or diisopropyl ether)

  • Molecular sieves (optional, to ensure anhydrous conditions)

Procedure:

  • To a flask containing the racemic tertiary alcohol (1.0 eq) dissolved in the anhydrous organic solvent, add the immobilized lipase (typically 10-50% by weight of the substrate).

  • Add the acyl donor (0.5-1.0 eq for kinetic resolution).

  • The reaction mixture is agitated (stirred or shaken) at a controlled temperature (typically 25-50 °C).

  • The reaction is monitored by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester. The reaction is typically stopped at or near 50% conversion to obtain both enantiomers in high e.e.

  • Once the desired conversion is reached, the enzyme is removed by filtration.

  • The solvent is removed under reduced pressure, and the remaining unreacted alcohol and the formed ester are separated by silica gel column chromatography.

Workflow and Logic Diagrams

Chiral_Resolution_Workflow cluster_chemical Chemical Resolution cluster_enzymatic Enzymatic Kinetic Resolution racemic_alcohol_chem Racemic Tertiary Alcohol derivatization Derivatization with Chiral Resolving Agent (e.g., Mosher's Acid, MαNP Acid) racemic_alcohol_chem->derivatization diastereomers Mixture of Diastereomers derivatization->diastereomers separation Separation (Chromatography/Crystallization) diastereomers->separation diastereomer1 Diastereomer 1 separation->diastereomer1 diastereomer2 Diastereomer 2 separation->diastereomer2 cleavage1 Cleavage of Chiral Auxiliary diastereomer1->cleavage1 cleavage2 Cleavage of Chiral Auxiliary diastereomer2->cleavage2 enantiomer1 Enantiomer 1 cleavage1->enantiomer1 enantiomer2 Enantiomer 2 cleavage2->enantiomer2 racemic_alcohol_enz Racemic Tertiary Alcohol ekr Enzymatic Kinetic Resolution (Lipase + Acyl Donor) racemic_alcohol_enz->ekr mixture Mixture of Acylated Enantiomer and Unreacted Enantiomer ekr->mixture separation_enz Separation (Chromatography) mixture->separation_enz acylated Acylated Enantiomer separation_enz->acylated unreacted Unreacted Enantiomer separation_enz->unreacted deacylation Deacylation acylated->deacylation enantiomer_resolved Other Enantiomer deacylation->enantiomer_resolved

Caption: General workflows for chemical and enzymatic resolution of tertiary alcohols.

Logic_Diagram start Racemic Tertiary Alcohol decision Goal of Resolution? start->decision analytical Analytical Determination (e.e., Absolute Configuration) decision->analytical Analytical preparative Preparative Separation decision->preparative Preparative use_nmr Use NMR-based method with chiral resolving agent analytical->use_nmr enzymatic Enzymatic Kinetic Resolution preparative->enzymatic chemical_sep Chemical Resolution with Diastereomer Separation preparative->chemical_sep choose_agent Choose Resolving Agent use_nmr->choose_agent mosher Mosher's Acid (MTPA) choose_agent->mosher Standard manp MαNP Acid choose_agent->manp Higher Resolution end Resolved Enantiomers mosher->end manp->end enzymatic->end chemical_sep->end

Caption: Decision-making process for selecting a chiral resolution method for tertiary alcohols.

References

Comparative Guide to the Kinetic Studies of Reactions Involving 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetics of reactions involving the tertiary alcohol, 2,3-Dimethyl-3-hexanol. It is designed to offer an objective overview of its reactivity in key organic reactions, supported by available experimental data and detailed methodologies for researchers in the field.

Introduction to the Reactivity of this compound

This compound is a tertiary alcohol, a class of organic compounds characterized by a hydroxyl (-OH) group attached to a carbon atom that is bonded to three other carbon atoms. This structural feature significantly influences their chemical reactivity, particularly in oxidation and dehydration reactions, when compared to primary and secondary alcohols. Generally, tertiary alcohols exhibit resistance to oxidation under mild conditions due to the absence of a hydrogen atom on the hydroxyl-bearing carbon. However, they readily undergo dehydration reactions via a carbocation intermediate.

Dehydration of this compound: A Comparative Analysis

Comparative Kinetic Data for Dehydration of Tertiary Alcohols

AlcoholCatalyst/ConditionsRate Constant (k)Activation Energy (Ea)Reference
2-Methyl-2-butanolSulfuric AcidRatio of 2-methyl-2-butene (B146552) to 2-methyl-1-butene (B49056) is approx. 4:1Not specified[1]
This compoundAcid-catalyzed (predicted)Expected to be highExpected to be relatively lowInference

Experimental Protocol: Kinetic Analysis of this compound Dehydration via Gas Chromatography (GC)

This protocol outlines a method to determine the reaction rate of the acid-catalyzed dehydration of this compound.

Materials:

  • This compound

  • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Internal standard (e.g., dodecane)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Gas chromatograph with a flame ionization detector (FID) and a suitable capillary column (e.g., DB-5)

Procedure:

  • Reaction Setup: In a round-bottom flask, place a known amount of this compound and a magnetic stirrer. Cool the flask in an ice bath.

  • Initiation: Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the cooled alcohol while stirring.

  • Reaction Progress: Heat the mixture to a specific temperature (e.g., 80°C) using a heating mantle and monitor the reaction over time.

  • Sampling: At regular intervals, withdraw a small aliquot of the reaction mixture and quench it in a vial containing a cold solution of sodium bicarbonate to neutralize the acid catalyst. Add a known amount of an internal standard.

  • Workup: Add diethyl ether to the quenched sample, separate the organic layer using a separatory funnel, and dry it over anhydrous sodium sulfate.

  • GC Analysis: Inject the dried organic sample into the gas chromatograph. The disappearance of the this compound peak and the appearance of alkene product peaks are monitored.

  • Data Analysis: The concentration of the reactant and products at each time point is determined by comparing their peak areas to that of the internal standard. The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time.

Logical Relationship of Dehydration Reaction

Dehydration This compound This compound Protonation Protonation This compound->Protonation H+ Carbocation Intermediate Carbocation Intermediate Protonation->Carbocation Intermediate -H2O Elimination Elimination Carbocation Intermediate->Elimination -H+ Alkene Products Alkene Products Elimination->Alkene Products

Caption: Acid-catalyzed dehydration of this compound.

Oxidation of this compound: A Comparative Overview

Tertiary alcohols are generally resistant to oxidation by common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under neutral or acidic conditions. This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group, which is necessary for the typical oxidation mechanism. Any oxidation that does occur usually requires harsh conditions and results in the cleavage of carbon-carbon bonds.

Comparative Reactivity in Oxidation

Alcohol TypeReactantOxidizing AgentObservation
Primary Alcohol (e.g., 1-Hexanol)Readily oxidizedKMnO₄ or K₂Cr₂O₇Color change of oxidant
Secondary Alcohol (e.g., 3-Hexanol)OxidizedKMnO₄ or K₂Cr₂O₇Color change of oxidant
Tertiary Alcohol (this compound) Resistant to oxidation KMnO₄ or K₂Cr₂O₇ (mild conditions) No significant reaction

Experimental Protocol: Spectrophotometric Kinetic Analysis of this compound Oxidation

This protocol allows for the quantitative comparison of the oxidation rates of different alcohols.

Materials:

  • This compound

  • Primary alcohol (e.g., 1-butanol) for comparison

  • Secondary alcohol (e.g., 2-butanol) for comparison

  • Potassium permanganate (KMnO₄) solution of known concentration

  • Dilute sulfuric acid (H₂SO₄)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation: Prepare solutions of each alcohol in a suitable solvent (e.g., acetone, if solubility is an issue) at a known concentration.

  • Reaction Mixture: In a cuvette, mix a known volume of the potassium permanganate solution and dilute sulfuric acid.

  • Initiation: Add a known volume of the alcohol solution to the cuvette, mix quickly, and immediately place it in the spectrophotometer.

  • Data Collection: Monitor the decrease in absorbance of the permanganate ion (at its λ_max, typically around 525-545 nm) over time.

  • Data Analysis: The rate of reaction can be determined from the change in absorbance over time. For a pseudo-first-order reaction (with alcohol in excess), the rate constant can be calculated from the slope of a plot of ln(Absorbance) versus time.

Experimental Workflow for Oxidation Study

Oxidation_Workflow A Prepare Alcohol and KMnO4 Solutions B Mix Reagents in Cuvette A->B C Initiate Reaction with Alcohol B->C D Monitor Absorbance vs. Time C->D E Calculate Rate Constant D->E

Caption: Workflow for the kinetic study of alcohol oxidation.

Reaction with Halogenating Agents

While not as commonly studied as dehydration or oxidation, the reaction of tertiary alcohols with halogenating agents can provide insights into their reactivity. One study has reported the rate constant for the reaction of this compound with chlorine atoms.

Kinetic Data for Reaction with Chlorine Atoms

ReactantRate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹)Reference
This compound (2.72 ± 0.5) x 10⁻¹⁰[Vila et al., 2019]

This data provides a quantitative measure of the reactivity of this compound towards a specific radical species.

Conclusion

The kinetic behavior of this compound is characteristic of a tertiary alcohol. It is expected to undergo rapid acid-catalyzed dehydration, a reaction that can be monitored quantitatively using gas chromatography. In contrast, it is resistant to oxidation under mild conditions, a property that can be confirmed and compared to other alcohol classes using spectrophotometric methods. The available kinetic data for its reaction with chlorine atoms provides a specific benchmark for its reactivity. This guide offers the foundational protocols and comparative data necessary for researchers to design and execute further kinetic studies on this and similar molecules, which is crucial for applications in organic synthesis and drug development.

References

A Researcher's Guide to the Computational Analysis of 2,3-Dimethyl-3-hexanol Stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 2,3-Dimethyl-3-hexanol is a chiral tertiary alcohol with the chemical formula C₈H₁₈O.[1][2] Its structure contains a single stereocenter at the C3 position, giving rise to two non-superimposable mirror-image stereoisomers, or enantiomers: (R)-2,3-Dimethyl-3-hexanol and (S)-2,3-Dimethyl-3-hexanol. In drug development and materials science, distinguishing between and characterizing enantiomers is critical, as they can exhibit markedly different biological activities and physical properties when interacting with other chiral entities.

Computational chemistry provides a powerful, non-destructive suite of tools for investigating the properties of these stereoisomers at the molecular level.[3] Techniques such as Density Functional Theory (DFT) and other quantum chemical methods allow for the precise calculation of molecular structures, energies, and spectroscopic properties, offering insights that complement experimental data.[4][5] This guide compares the expected computational outputs for the (R) and (S) enantiomers of this compound and provides a standardized protocol for their analysis.

Comparative Data Analysis of Stereoisomers

The fundamental principle of enantiomers is that they possess identical physical and chemical properties in an achiral environment. This principle is reflected in the results of computational analyses. Key differences only emerge when studying their interaction with a chiral environment or chiral phenomena, such as circularly polarized light. The following table summarizes the expected outcomes from a computational comparison of the (R) and (S) enantiomers of this compound.

Computed Property(R)-2,3-Dimethyl-3-hexanol(S)-2,3-Dimethyl-3-hexanolExpected RelationshipRationale
Thermodynamic Properties
Relative Energy (ΔE)E₀E₀EqualEnantiomers are isoenergetic in an achiral vacuum or solvent model.
Gibbs Free Energy (ΔG)G₀G₀EqualDerived from energy and vibrational frequencies, which are identical.
Enthalpy of Formation (ΔfH°)H₀H₀EqualEnantiomers have the same bond energies and atomic composition.[6]
Spectroscopic Properties
NMR Chemical Shifts (δ)IdenticalIdenticalEqualNuclear shielding is identical in an achiral solvent.
IR Vibrational Frequencies (ν)IdenticalIdenticalEqualVibrational modes and frequencies are identical for mirror-image molecules.
Chiroptical Properties
Specific Optical Rotation [α]+y or -y-y or +yEqual Magnitude, Opposite SignEnantiomers rotate plane-polarized light to an equal degree but in opposite directions.[3]
Vibrational Circular Dichroism (VCD)Peaked SpectrumMirror-Image SpectrumMirror-Image SpectraVCD spectra are unique for chiral molecules and are mirror images for a pair of enantiomers.[7]
Physicochemical Properties
Dipole Moment (μ)Equal MagnitudeEqual MagnitudeEqual MagnitudeThe magnitude of the molecular dipole moment is a scalar property and is identical.
Octanol/Water Partition Coeff. (logP)P₀P₀EqualSolubility and partitioning behavior are identical in achiral solvent systems.[8]

Experimental Protocols: A Computational Workflow

The following section details a standardized protocol for the computational analysis of the this compound enantiomers. This workflow is designed to ensure reproducibility and accuracy in the calculated properties.

1. Stereoisomer Structure Generation:

  • Objective: To create accurate 3D representations of the (R) and (S) enantiomers.

  • Methodology:

    • Use a molecular builder (e.g., Avogadro, GaussView, ChemDraw) to construct the this compound molecule.

    • Assign the correct stereochemistry at the C3 chiral center to generate both the (R) and (S) configurations.

    • Perform an initial rough geometry optimization using a computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting structure.

2. Conformational Analysis:

  • Objective: To identify the lowest-energy conformer (or an ensemble of low-energy conformers) for each enantiomer, as molecular properties are conformation-dependent.

  • Methodology:

    • Conduct a systematic or stochastic conformational search.

    • For each potential conformer, perform a geometry optimization and energy calculation using a semi-empirical method (e.g., GFN2-xTB) or a computationally cheap DFT method.

    • Rank the conformers by their relative energies. For subsequent high-level calculations, select the global minimum energy conformer or a Boltzmann-weighted ensemble of low-energy conformers.

3. High-Level Geometry Optimization and Frequency Calculation:

  • Objective: To obtain a precise equilibrium geometry and verify it as a true energy minimum.

  • Methodology:

    • Perform a full geometry optimization on the selected low-energy conformer(s) using a higher level of theory. Density Functional Theory (DFT) is a common and accurate choice.[4][9] A typical functional and basis set combination would be B3LYP/6-31G(d,p).

    • Incorporate a solvent model (e.g., Polarizable Continuum Model - PCM) if properties in solution are desired.

    • Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum. These calculations also yield thermodynamic data like enthalpy and Gibbs free energy.[5]

4. Property Calculations:

  • Objective: To compute the specific electronic, spectroscopic, and chiroptical properties of the optimized structures.

  • Methodology:

    • NMR Spectra: Calculate NMR shielding tensors using a method like Gauge-Independent Atomic Orbital (GIAO) at the DFT level (e.g., B3LYP/6-311+G(2d,p)).

    • Optical Rotation: Compute the specific optical rotation. This is a demanding calculation that often requires larger basis sets and may be sensitive to the choice of DFT functional.

    • Vibrational Circular Dichroism (VCD): Calculate the VCD spectrum to obtain a theoretical chiroptical fingerprint that can be compared with experimental data.[7]

Mandatory Visualization

The following diagram illustrates the comprehensive workflow for the computational analysis and comparison of the this compound stereoisomers.

G cluster_0 Step 1: Structure Generation cluster_1 Step 2: Conformational Search cluster_2 Step 3: Optimization & Verification cluster_3 Step 4: Property Calculation cluster_4 Step 5: Comparative Analysis start Define Molecule: This compound r_build (R)-Enantiomer 3D Structure start->r_build s_build (S)-Enantiomer 3D Structure start->s_build r_conf Conformational Analysis (R)-Isomer r_build->r_conf s_conf Conformational Analysis (S)-Isomer s_build->s_conf r_opt DFT Geometry Optimization (R) r_conf->r_opt s_opt DFT Geometry Optimization (S) s_conf->s_opt r_freq Frequency Calculation (R) r_opt->r_freq s_freq Frequency Calculation (S) s_opt->s_freq r_prop Properties (R): NMR, IR, VCD, Optical Rotation r_freq->r_prop s_prop Properties (S): NMR, IR, VCD, Optical Rotation s_freq->s_prop compare Compare R vs. S Properties r_prop->compare s_prop->compare

Caption: Workflow for computational analysis of stereoisomers.

References

Comparative Toxicological Landscape of C8 Tertiary Alcohols: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the toxicological profiles of C8 tertiary alcohols reveals a class of compounds with generally low acute toxicity. However, nuances in their cytotoxic and genotoxic potential, alongside their metabolic pathways, warrant careful consideration by researchers, scientists, and drug development professionals. This guide provides a comparative analysis of available data to inform risk assessment and guide future studies.

C8 tertiary alcohols, characterized by a hydroxyl group attached to a tertiary carbon atom within an eight-carbon skeleton, are utilized in various industrial applications and can be encountered as metabolites of other compounds. Understanding their toxicological properties is crucial for ensuring safe handling and predicting potential biological effects.

Acute Systemic Toxicity

The acute toxicity of C8 tertiary alcohols is generally considered to be low. While comprehensive comparative data is limited, available information on specific isomers and related compounds provides valuable insights. For instance, 2-methyl-2-heptanol (B1584528) has a reported intraperitoneal lethal dose (LD50) of 170 mg/kg in rats, indicating moderate toxicity via this route of exposure.[1][2][3] In contrast, data on other branched-chain saturated alcohols suggest a low order of acute toxicity overall.[4] For comparison, the oral LD50 for the primary alcohol 1-octanol (B28484) in rats is greater than 3200 mg/kg.[5]

Table 1: Acute Toxicity Data for C8 Alcohols and Related Compounds

CompoundStructureTest SpeciesRoute of AdministrationLD50Reference
2-Methyl-2-heptanolTertiaryRatIntraperitoneal170 mg/kg[1][2][3]
1-OctanolPrimaryRatOral> 3200 mg/kg[5]
3-OctanolSecondaryRatOral> 5000 mg/kg[6]

In Vitro Cytotoxicity

The cytotoxic potential of C8 tertiary alcohols is a key parameter in assessing their impact at the cellular level. While specific comparative studies across a range of C8 tertiary isomers are scarce, the general cytotoxicity of short-chain alcohols has been documented to involve disruptions in cell membrane integrity and metabolic activity.[7] Standard assays such as the Neutral Red Uptake (NRU) and MTT assays are commonly employed to evaluate cytotoxicity. The NRU assay, for instance, measures the uptake of the vital dye neutral red by viable cells.[1][4][8][9][10]

Genotoxicity

The genotoxic potential of C8 tertiary alcohols, or their ability to damage genetic material, is a critical endpoint for safety assessment. The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used method for screening for mutagenic properties.[15][16][17][18][19][20][21][22][23] A safety assessment of branched-chain saturated alcohols, a group that includes C8 tertiary alcohols, concluded that these compounds are not genotoxic in vivo or in vitro.[4] However, detailed comparative data from Ames tests on various C8 tertiary isomers is not extensively published.

Metabolic Pathways

The metabolism of C8 tertiary alcohols is a key determinant of their toxicokinetics and potential for bioactivation or detoxification. One notable example is 2,4,4-trimethyl-2-pentanol (B108734), which is a major metabolite of the gasoline component 2,2,4-trimethylpentane. Studies in male rats have shown that 2,4,4-trimethyl-2-pentanol can accumulate in the kidney.[24] Generally, tertiary alcohols are more resistant to oxidation compared to primary and secondary alcohols. Their metabolism may proceed through alternative pathways such as conjugation with glucuronic acid.

Potential Effects on Cellular Signaling

While specific research on the effects of C8 tertiary alcohols on cellular signaling pathways is limited, the broader class of alcohols is known to interact with various signaling cascades. Ethanol (B145695), for example, has been shown to modulate pathways such as the mitogen-activated protein kinase (MAPK) and the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathways.[7][25][26][27][28][29][30][31] These pathways are crucial for regulating cell proliferation, survival, and apoptosis. It is plausible that C8 tertiary alcohols could also exert effects on these or other signaling pathways, potentially contributing to their overall toxicological profile. Further research is needed to elucidate these specific interactions.

Experimental Protocols

For researchers planning to conduct toxicological evaluations of C8 tertiary alcohols, standardized protocols are essential for generating reliable and comparable data. The following provides an overview of commonly used methods.

Neutral Red Uptake (NRU) Cytotoxicity Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Experimental Workflow:

NRU_Workflow A Seed cells in 96-well plates B Incubate for 24h to allow attachment A->B C Expose cells to various concentrations of C8 tertiary alcohols B->C D Incubate for a defined period (e.g., 24h, 48h) C->D E Wash cells and incubate with Neutral Red solution D->E F Wash cells to remove unincorporated dye E->F G Extract dye from viable cells using a solubilization solution F->G H Measure absorbance at ~540 nm G->H I Calculate cell viability and determine IC50 H->I

Figure 1: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to prototrophy.

Experimental Workflow:

Ames_Test_Workflow cluster_without_S9 Without Metabolic Activation cluster_with_S9 With Metabolic Activation A Mix bacterial strain with test compound C Pour onto minimal glucose agar (B569324) plates A->C E Incubate plates for 48-72h at 37°C C->E B Mix bacterial strain with test compound and S9 mix D Pour onto minimal glucose agar plates B->D D->E F Count revertant colonies E->F G Compare to negative and positive controls F->G H Assess mutagenic potential G->H

Figure 2: Workflow for the Ames Test (OECD 471).

Conclusion

The available toxicological data for C8 tertiary alcohols suggest a generally low level of acute toxicity. However, the lack of comprehensive comparative studies on cytotoxicity, genotoxicity, and effects on cellular signaling pathways for a range of isomers highlights a significant data gap. Future research should focus on generating robust, comparative data for various C8 tertiary alcohols to enable a more thorough risk assessment and to better understand their structure-activity relationships. The use of standardized protocols, such as those outlined by the OECD, will be crucial in ensuring the quality and comparability of these future studies.

References

A Comparative Guide to the In Vitro Metabolic Stability of 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro metabolic stability of 2,3-Dimethyl-3-hexanol against benchmark compounds. The data presented herein is designed to offer a predictive assessment of the compound's metabolic profile, supported by detailed experimental protocols for robust in vitro assays.

Comparative Metabolic Stability Data

The following table summarizes the in vitro metabolic stability of this compound in comparison to two well-characterized compounds, Verapamil (a rapidly metabolized drug) and Tolbutamide (a moderately metabolized drug), in human liver microsomes and hepatocytes. As a tertiary alcohol, this compound is anticipated to exhibit high metabolic stability due to the resistance of tertiary alcohols to oxidation, a primary metabolic pathway.

CompoundTest SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or /10^6 cells)% Remaining at 60 min
This compound (Predicted) Human Liver Microsomes> 120< 5.8> 90%
Human Hepatocytes> 120< 5.8> 90%
Verapamil (High Clearance) Human Liver Microsomes1546.2~12.5%
Human Hepatocytes2527.7~18%
Tolbutamide (Low to Intermediate Clearance) Human Liver Microsomes907.7~63%
Human Hepatocytes1106.3~70%

Experimental Workflow

The following diagram illustrates the general workflow for an in vitro metabolic stability assay using either liver microsomes or hepatocytes.

experimental_workflow cluster_preparation Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis cluster_data Data Interpretation Test_Compound Test Compound Stock (this compound) Incubation_Mix Incubation at 37°C Test_Compound->Incubation_Mix Comparator_Compounds Comparator Stocks (Verapamil, Tolbutamide) Comparator_Compounds->Incubation_Mix Microsomes_Hepatocytes Liver Microsomes or Hepatocytes Suspension Microsomes_Hepatocytes->Incubation_Mix NADPH NADPH solution (for Microsomes) NADPH->Incubation_Mix Time_Points Aliquots taken at 0, 15, 30, 60, 120 min Incubation_Mix->Time_Points Shaking Quenching Reaction stopped with Acetonitrile (B52724) + Internal Standard Time_Points->Quenching Centrifugation Centrifugation Quenching->Centrifugation Supernatant_Analysis LC-MS/MS Analysis of Supernatant Centrifugation->Supernatant_Analysis Data_Analysis Calculate % Remaining, t½, and CLint Supernatant_Analysis->Data_Analysis

In Vitro Metabolic Stability Assay Workflow

Detailed Experimental Protocols

The following are detailed protocols for conducting metabolic stability assays using human liver microsomes and hepatocytes. These assays are designed to determine the rate at which a test compound is metabolized.

1. Human Liver Microsomal Stability Assay

  • Objective: To assess the metabolic stability of a test compound when incubated with human liver microsomes, which are rich in Phase I metabolic enzymes like cytochrome P450s.[1][2][3]

  • Materials:

    • Pooled human liver microsomes (HLM)

    • Test compound (this compound) and comparator compounds

    • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Phosphate (B84403) buffer (pH 7.4)

    • Acetonitrile with an internal standard (e.g., warfarin) for reaction termination

    • 96-well plates

    • Incubator/shaker (37°C)

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of the test and comparator compounds in a suitable organic solvent (e.g., DMSO), and then dilute to the final concentration in phosphate buffer.

    • In a 96-well plate, combine the test compound, human liver microsomes, and phosphate buffer.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[4]

    • Centrifuge the plate to pellet the protein.

    • Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining is plotted against time, and the slope of the linear portion of the curve is used to determine the elimination rate constant (k).

    • The half-life (t½) is calculated as 0.693/k.

    • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).

2. Human Hepatocyte Stability Assay

  • Objective: To evaluate the metabolic stability of a test compound in a more complete in vitro system that includes both Phase I and Phase II metabolic enzymes and cofactors.[5][6][7]

  • Materials:

    • Cryopreserved human hepatocytes

    • Hepatocyte incubation medium (e.g., Williams' Medium E)

    • Test compound (this compound) and comparator compounds

    • Acetonitrile with an internal standard for reaction termination

    • Suspension culture plates (e.g., 24-well plates)

    • Incubator/shaker with 5% CO2 at 37°C

    • LC-MS/MS system

  • Procedure:

    • Thaw and prepare a suspension of cryopreserved human hepatocytes in the incubation medium.

    • Add the hepatocyte suspension to the wells of a culture plate.

    • Add the test and comparator compounds to the respective wells to initiate the incubation.

    • Place the plate in a CO2 incubator at 37°C on an orbital shaker.

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), collect aliquots from each well.[7]

    • Immediately terminate the metabolic activity by adding the aliquot to cold acetonitrile containing an internal standard.

    • Centrifuge the samples to pellet cell debris.

    • Analyze the supernatant by LC-MS/MS to measure the concentration of the parent compound.

  • Data Analysis:

    • Similar to the microsomal assay, calculate the percentage of the parent compound remaining over time.

    • Determine the half-life (t½) from the slope of the natural log of percent remaining versus time plot.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (number of hepatocytes in millions/mL).[5]

Metabolic Pathways of Alcohols

The primary route of alcohol metabolism in the liver involves oxidation.[8][9][10]

alcohol_metabolism Primary_Alcohol Primary Alcohol (R-CH2OH) Aldehyde Aldehyde (R-CHO) Primary_Alcohol->Aldehyde ADH/CYP2E1 Carboxylic_Acid Carboxylic Acid (R-COOH) Aldehyde->Carboxylic_Acid ALDH Secondary_Alcohol Secondary Alcohol (R2-CHOH) Ketone Ketone (R2-C=O) Secondary_Alcohol->Ketone ADH/CYP2E1 Tertiary_Alcohol Tertiary Alcohol (R3-COH) No_Oxidation Resistant to Oxidation Tertiary_Alcohol->No_Oxidation

Oxidative Pathways of Alcohols

As illustrated, primary and secondary alcohols are readily oxidized by enzymes such as alcohol dehydrogenase (ADH) and cytochrome P450 2E1 (CYP2E1).[8] In contrast, tertiary alcohols, like this compound, lack a hydrogen atom on the carbon bearing the hydroxyl group, making them resistant to oxidation under normal metabolic conditions. This structural feature is the basis for the predicted high metabolic stability of this compound. While other metabolic pathways like glucuronidation are possible, they are generally slower for sterically hindered tertiary alcohols.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-3-hexanol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 2,3-Dimethyl-3-hexanol is critical for ensuring laboratory safety and environmental compliance. This tertiary alcohol is classified as a flammable liquid and must be managed as hazardous waste. Adherence to established protocols minimizes risks of fire, chemical exposure, and environmental contamination. This guide provides essential safety and logistical information for the appropriate handling and disposal of this compound.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure all relevant personnel are familiar with the safety data sheet (SDS) for this compound.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or chemical-resistant apron is required.

  • Respiratory Protection: If working in a poorly ventilated area or with large quantities, use a NIOSH-approved respirator with organic vapor cartridges.

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Use spark-proof tools and explosion-proof equipment when transferring or handling the substance.[1]

  • Ensure an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[1]

1. Waste Identification and Classification:

  • This compound is classified as a flammable liquid.[1][3]

  • It must be treated as a hazardous waste. Do not dispose of it down the drain or in regular trash.[2][4] Intentional dilution to circumvent regulations is illegal.[2]

2. Waste Collection and Segregation:

  • Collect waste this compound in a designated, properly labeled hazardous waste container.

  • The container must be compatible with the chemical (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid.[5]

  • Do not mix this compound with other waste types unless specifically instructed to do so by your institution's Environmental Health and Safety (EHS) department. Incompatible materials can lead to dangerous chemical reactions.

3. Labeling and Storage:

  • Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Flammable Liquid").

  • Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[1][3][5]

  • Keep the container away from heat and ignition sources.[1][3]

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

  • Provide them with accurate information about the waste, including the chemical name and quantity.

  • Follow all institutional procedures for waste handover and documentation. The disposal must be conducted by a licensed waste disposal company.[3]

Quantitative Data Summary

PropertyValueSource
UN NumberUN1993[1]
Hazard Class3 (Flammable Liquid)[1]
Packing GroupIII[1]
Flash PointNot explicitly stated in the provided search results, but it is a flammable liquid.
Regulatory NoteAqueous solutions with less than 24% alcohol and at least 50% water may be exempt from hazardous waste regulations under certain conditions. However, this exemption is generally not applicable to laboratory-grade chemicals.[6][7]

Experimental Protocols

The provided information pertains to disposal procedures and does not cite specific experimental protocols involving this compound. For handling within an experimental context, always refer to your institution's specific safety guidelines and the experimental protocol approved by your safety committee.

Disposal Workflow

G cluster_0 Preparation cluster_1 Collection & Storage cluster_2 Disposal A Identify this compound as Waste B Consult Safety Data Sheet (SDS) A->B C Don Appropriate Personal Protective Equipment (PPE) B->C D Collect in a Labeled, Compatible Hazardous Waste Container C->D E Segregate from Incompatible Wastes D->E F Store in a Cool, Well-Ventilated Satellite Accumulation Area E->F G Contact Environmental Health & Safety (EHS) for Pickup F->G H Complete Required Waste Disposal Documentation G->H I Transfer to Licensed Waste Disposal Personnel H->I

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guide for 2,3-Dimethyl-3-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-3-hexanol. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Chemical Profile: this compound is a flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1][2] Understanding its properties is the first step toward safe handling.

PropertyValue
CAS Number 4166-46-5[1][3]
Molecular Formula C8H18O[3][4]
Molar Mass 130.23 g/mol [3][4]
Flash Point 49°C (120.2°F)[3]
Boiling Point 157-159°C[3]
Hazards Flammable liquid (Category 3)[5][6]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and prevent accidents. The following table summarizes the required PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles or a face shield worn over safety glasses.[2][7][8]Protects against splashes that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. Nitrile, Neoprene, or Butyl rubber are recommended for handling alcohols.[2][9] For incidental contact, 4mil nitrile gloves are generally sufficient. For extended contact or handling larger volumes, heavier-duty gloves are necessary.[7] Always inspect gloves for degradation or punctures before use.Prevents skin contact, which can cause irritation and defatting of the skin.[7]
Body Protection A flame-resistant lab coat or a 100% cotton lab coat is required.[1][7] Wear full-length pants and closed-toe shoes.[3][7]Protects skin from splashes and provides a barrier in case of a small fire. Synthetic materials that can melt are to be avoided.[1]
Respiratory Protection Not typically required when working in a well-ventilated area or a chemical fume hood.[3] If work outside a fume hood is necessary and vapors may be inhaled, a NIOSH-approved respirator with an organic vapor cartridge may be required.[10]Prevents inhalation of vapors, which can cause respiratory tract irritation.[2]

Operational Plan: Step-by-Step Handling Protocol

Following a systematic procedure is essential for the safe handling of flammable liquids like this compound.

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational and available for the procedure.[1][3]

  • Clear the work area of all unnecessary equipment and ignition sources (e.g., hot plates, open flames, electrical equipment with frayed cords).[1][4]

  • Have a spill kit readily accessible, containing non-flammable absorbent materials like sand or cat litter.[1] Do not use paper towels for spill cleanup.[1]

  • Locate the nearest fire extinguisher, safety shower, and eyewash station.

2. Donning PPE:

  • Put on all required PPE as specified in the table above before handling the chemical.

3. Chemical Handling:

  • Conduct all work involving this compound inside a chemical fume hood to minimize vapor inhalation.[3][4]

  • Use only non-sparking tools and equipment to prevent ignition of flammable vapors.[1]

  • When transferring the liquid, ground and bond containers to prevent static discharge, especially with larger volumes.[4]

  • Keep containers tightly closed when not in use.[1][3]

4. Post-Handling:

  • Wipe down the work area with an appropriate solvent.

  • Properly remove and dispose of contaminated gloves and any other disposable PPE.

  • Wash hands thoroughly with soap and water after handling the chemical.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste containing this compound in a designated, properly labeled hazardous waste container.[5] The container must be compatible with the chemical and have a secure, tight-fitting lid.[11][12]

  • Do not mix this waste with incompatible materials, such as strong oxidizing agents.[1][11]

  • Label the waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Flammable Liquid").[5]

2. Contaminated Materials:

  • Any materials that have come into contact with this compound, such as pipette tips, absorbent pads from spill cleanups, and contaminated gloves, must also be disposed of as hazardous waste.[1][7]

3. Storage of Waste:

  • Store the hazardous waste container in a designated, well-ventilated, and cool area, away from ignition sources.[3][12] A flammable storage cabinet is the recommended storage location.[3][12]

  • Keep the waste container closed at all times, except when adding waste.[5][13]

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal company.[1][5][12]

  • Never pour this compound down the drain.[5][11]

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Waste Management prep_area 1. Prepare Work Area (Fume Hood, No Ignition Sources) get_ppe 2. Assemble PPE prep_area->get_ppe don_ppe 4. Don PPE spill_kit 3. Locate Spill Kit & Safety Equipment get_ppe->spill_kit spill_kit->don_ppe handle_chem 5. Handle Chemical in Fume Hood don_ppe->handle_chem collect_waste 6. Collect Liquid & Solid Waste handle_chem->collect_waste decontaminate 7. Decontaminate Work Area collect_waste->decontaminate doff_ppe 8. Doff & Dispose of PPE decontaminate->doff_ppe wash_hands 9. Wash Hands doff_ppe->wash_hands store_waste 10. Store Waste in Flammable Cabinet wash_hands->store_waste dispose_waste 11. Arrange for Professional Disposal store_waste->dispose_waste end End dispose_waste->end start Start start->prep_area

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-Dimethyl-3-hexanol
Reactant of Route 2
Reactant of Route 2
2,3-Dimethyl-3-hexanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.